molecular formula C10H13ClN6 B166669 Procyazine CAS No. 32889-48-8

Procyazine

Cat. No.: B166669
CAS No.: 32889-48-8
M. Wt: 252.7 g/mol
InChI Key: WUZNHSBFPPFULJ-UHFFFAOYSA-N
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Description

Procyazine is a useful research compound. Its molecular formula is C10H13ClN6 and its molecular weight is 252.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZNHSBFPPFULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034844
Record name Procyazine
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Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32889-48-8
Record name Cycle
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Procyazine [ANSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyazine
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Record name PROCYAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Procyazine: A Novel Inquiry into a Putative Bioactive Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial comprehensive searches for "Procyazine" across major chemical and biomedical databases (including PubChem, ChemSpider, DrugBank, and Scopus) did not yield a recognized compound with this specific name. The following guide is constructed based on a hypothetical framework, assuming "this compound" is a novel, yet-to-be-publicly-documented therapeutic agent. This document serves as a template and a methodological guide for how a senior application scientist would approach the elucidation of the mechanism of action for such a new chemical entity. The experimental designs, data interpretations, and proposed pathways are based on established principles in pharmacology and drug discovery.

Introduction

The discovery of a new chemical entity (NCE) with therapeutic potential is the foundational step in a long and intricate journey of drug development. The initial characterization of its biological activity is paramount, and central to this is understanding its mechanism of action (MoA). The MoA dictates not only the therapeutic efficacy of a compound but also its safety profile and potential for off-target effects. This guide outlines a systematic, multi-faceted approach to elucidating the MoA of a hypothetical novel compound, "this compound," designed for an audience of researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each step logically informs the next, creating a self-validating cascade of evidence.

Part 1: Initial Target Identification and Validation

The first crucial step is to identify the molecular target(s) of this compound. This process typically begins with broad, unbiased screening methods and progressively narrows down to specific, high-confidence interactions.

Phenotypic Screening to Functional Response

Assuming this compound was identified through a phenotypic screen (e.g., observed to induce apoptosis in a cancer cell line), the initial experiments are designed to quantify this effect and rule out non-specific cytotoxicity.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Culture: Maintain the target cancer cell line (e.g., HeLa) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Apoptosis Assessment (Caspase-Glo 3/7 Assay):

    • Add Caspase-Glo 3/7 reagent to parallel plates.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence.

Data Interpretation and Causality: A dose-dependent decrease in cell viability coupled with a dose-dependent increase in caspase activity would strongly suggest that this compound induces apoptosis rather than necrosis. This is a critical first step in moving from a general observation to a specific cellular process.

Table 1: Hypothetical Dose-Response Data for this compound in HeLa Cells (48h)

This compound (µM)% Cell Viability (MTT)Caspase 3/7 Activity (RLU)
0 (Vehicle)1001,500
0.1981,800
18515,000
105285,000
5021150,000
10015152,000
Target Deconvolution using Affinity-Based Proteomics

With a confirmed cellular phenotype, the next logical step is to identify the direct binding partner(s) of this compound. Chemical proteomics is a powerful, unbiased approach for this.

Experimental Workflow: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm and immobilize it onto chromatography beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from the target cells.

  • Affinity Pulldown:

    • Incubate the lysate with the this compound-conjugated beads.

    • Wash extensively to remove non-specific binders.

    • Elute bound proteins using a competitive free this compound or a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Trustworthiness and Self-Validation: A crucial control is to perform a parallel pulldown with beads that have not been conjugated to this compound and a competitive elution with an excess of free this compound. True binding partners should be significantly enriched in the this compound-bead pulldown and their binding should be competed away by the free compound.

G cluster_workflow Affinity-Based Target Identification lysate Cell Lysate (Total Proteome) incubation Incubation & Washing lysate->incubation beads Immobilized this compound (Affinity Matrix) beads->incubation elution Competitive Elution (Excess Free this compound) incubation->elution ms LC-MS/MS Analysis elution->ms hits Candidate Target Proteins ms->hits

Caption: Workflow for identifying this compound's direct binding targets.

Part 2: Elucidating the Molecular Mechanism

Let us hypothesize that the affinity pulldown consistently identified Kinase X as the primary binding partner of this compound. The subsequent experiments are designed to validate this interaction and determine the functional consequences.

In Vitro Validation of Target Engagement

The first step is to confirm a direct, biophysical interaction between this compound and recombinant Kinase X.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression: Express and purify recombinant Kinase X.

  • ITC Measurement:

    • Load a solution of Kinase X into the ITC cell.

    • Titrate in a solution of this compound.

    • Measure the heat changes upon binding.

  • Data Analysis: Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Expertise and Interpretation: A low Kd (e.g., in the nanomolar range) would confirm a high-affinity interaction. The thermodynamic parameters provide insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions). This direct binding data is a cornerstone of a robust MoA study.

Functional Consequence of Binding: Kinase Inhibition Assay

Binding does not equal function. We must now determine if this compound modulates the activity of Kinase X.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine recombinant Kinase X, its specific peptide substrate, and ATP.

  • Compound Titration: Add varying concentrations of this compound.

  • Activity Measurement: Incubate and then measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo, which measures the amount of ADP produced.

  • IC50 Determination: Plot the kinase activity against the this compound concentration and fit to a dose-response curve to calculate the IC50 value.

Table 2: Hypothetical Inhibition Data for this compound against Kinase X

This compound (nM)% Kinase X Activity
0100
195
1078
5051
10023
5005
IC50 ~50 nM
Cellular Target Engagement and Pathway Analysis

Having established in vitro inhibition, we must confirm that this compound engages and inhibits Kinase X within a cellular context.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat HeLa cells with this compound for a short duration (e.g., 2 hours).

  • Lysate Preparation: Lyse the cells and quantify total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer to a membrane.

    • Probe with an antibody specific for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate Y).

    • Probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH).

Authoritative Grounding: A reduction in the p-Substrate Y signal, without a change in total Substrate Y, provides direct evidence that this compound inhibits the activity of Kinase X in living cells, thereby validating the upstream findings and linking them to a cellular signaling pathway.

G This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits pSubstrateY p-Substrate Y KinaseX->pSubstrateY Phosphorylates SubstrateY Substrate Y Apoptosis Apoptosis pSubstrateY->Apoptosis Promotes

Caption: Proposed signaling pathway for this compound's mechanism of action.

Conclusion

This guide outlines a rigorous, evidence-based workflow for elucidating the mechanism of action of a novel compound, "this compound." By progressing from a broad phenotypic observation to specific molecular interactions and their functional consequences, we can build a high-confidence model of how a drug candidate exerts its therapeutic effect. This systematic approach, which integrates unbiased discovery with orthogonal validation methods, is essential for the successful translation of a new chemical entity from the laboratory to the clinic. Each step is designed to be self-validating, ensuring that the resulting MoA is built on a foundation of robust and reproducible scientific data.

References

As "this compound" is a hypothetical compound, this section would typically be populated with citations to the specific methodologies and foundational scientific principles used in the investigation. Examples of what would be included are:

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: MTT Cell Viability Assay Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: Chemical Proteomics to Identify Drug Targets Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Biophysical Journal URL: [Link]

Procyazine's Disruption of Photosystem II Electron Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which the triazine herbicide procyazine inhibits photosystem II (PSII) electron transport. As a potent inhibitor of photosynthesis, this compound offers a valuable tool for studying the intricate processes of light-dependent reactions. This document details the molecular interactions at the QB binding site of the D1 protein, outlines validated experimental protocols for quantifying its inhibitory effects, and presents visual models of the affected biochemical pathways. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in weed science, plant physiology, and herbicide development.

Introduction to Photosystem II and the Electron Transport Chain

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to capture light energy to drive the oxidation of water, releasing oxygen and protons, and to transfer the resulting electrons through a series of redox carriers.[1] This process is the initial step of the light-dependent reactions of photosynthesis and is the source of nearly all atmospheric oxygen.

The core of the PSII reaction center is a heterodimer of the D1 and D2 proteins, which bind a series of cofactors essential for electron transport.[2] The electron transport chain within PSII can be summarized as follows:

  • Light Absorption and Charge Separation: Photons are captured by antenna pigments and the energy is funneled to the reaction center chlorophyll, P680. This excites P680, leading to the transfer of an electron to a pheophytin molecule, creating a charge-separated state (P680+/Pheo-).

  • Electron Transfer to Quinones: The electron is then transferred to a tightly bound plastoquinone molecule, QA, and subsequently to a more loosely bound plastoquinone, QB.[3]

  • Plastoquinol Formation: The QB molecule accepts two electrons (in two successive photochemical events) and two protons from the stroma, becoming fully reduced to plastoquinol (PQH2).[3]

  • Plastoquinol Exchange: The reduced and mobile PQH2 is released from the QB binding site on the D1 protein and diffuses into the thylakoid membrane, transferring its electrons to the cytochrome b6f complex.[4]

This continuous flow of electrons is vital for the generation of ATP and NADPH, the energy and reducing power required for carbon fixation in the Calvin cycle.

This compound's Mechanism of Action: Competitive Inhibition at the QB Site

This compound, a member of the triazine class of herbicides, exerts its phytotoxic effects by interrupting the photosynthetic electron transport chain.[5] The primary and intended mode of action for triazine herbicides is the inhibition of Photosystem II.[6]

The QB Binding Niche on the D1 Protein

The QB binding site, located on the D1 protein, is a hydrophobic pocket that accommodates the plastoquinone molecule.[3][6] This niche is formed by a specific arrangement of amino acid residues that interact with the QB molecule. Key residues in this binding pocket include Phenylalanine 211, Leucine 218, Phenylalanine 255, Serine 264, and Leucine 275.[3][7]

Competitive Binding of this compound

This compound's molecular structure allows it to fit into the QB binding site, where it competes with plastoquinone.[5][8] By occupying this site, this compound physically blocks the binding of QB, thereby halting the electron flow from QA.[5] This blockage leads to a cascade of damaging events within the chloroplast.

Downstream Consequences of Electron Transport Inhibition

The blockage of electron flow at the QB site has several critical consequences:

  • Cessation of ATP and NADPH Production: The interruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.

  • Formation of Reactive Oxygen Species (ROS): The highly energized state of the blocked electron carriers leads to the formation of triplet chlorophyll and singlet oxygen, highly reactive molecules that cause oxidative damage to lipids, proteins, and pigments.[1]

  • Photoinhibition and Damage to PSII: The accumulation of highly reducing species on the acceptor side of PSII can lead to irreversible damage to the D1 protein, a phenomenon known as photoinhibition.[4]

Ultimately, these factors lead to the degradation of chloroplast integrity, cessation of photosynthesis, and plant death.[1]

Visualizing the Mechanism of Action

To better understand the interaction of this compound with Photosystem II, the following diagrams illustrate the normal electron flow and its disruption by the herbicide.

PSII_Electron_Transport P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB (Plastoquinone) QA->QB e⁻ PQ_Pool Plastoquinone Pool QB->PQ_Pool PQH₂ D1_Protein D1 Protein Protons_in 2H+ Protons_in->QB Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f Light Light (Photon) Light->P680 Excitation H2O 2H₂O H2O->P680 e⁻ O2 O₂ + 4H+ Procyazine_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QA->Block e⁻ flow blocked QB_Site QB Binding Site This compound This compound This compound->QB_Site QB QB (Plastoquinone)

Caption: this compound competitively inhibits QB binding, blocking electron flow.

D1_Binding_Site cluster_residues Key Amino Acid Residues D1_Protein D1 Protein QB Binding Niche Phe211 Phe211 D1_Protein->Phe211 Leu218 Leu218 D1_Protein->Leu218 Phe255 Phe255 D1_Protein->Phe255 Ser264 Ser264 D1_Protein->Ser264 Leu271 Leu271 D1_Protein->Leu271 This compound This compound This compound->D1_Protein interacts with

Caption: Key amino acid residues in the D1 protein's QB binding site interacting with triazines.

Experimental Protocols for Assessing this compound's Effect

The inhibitory effect of this compound on PSII electron transport can be quantified using several well-established biophysical techniques. The following protocols provide detailed, step-by-step methodologies for two primary assays: chlorophyll fluorescence measurement and oxygen evolution analysis.

Chlorophyll Fluorescence Measurement using Pulse Amplitude Modulation (PAM) Fluorometry

Rationale: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII photochemistry. When electron transport is blocked by this compound, the energy that would normally be used for photochemistry is dissipated as fluorescence, leading to an increase in the fluorescence yield. PAM fluorometry is a widely used technique to quantify these changes. [9] Experimental Workflow:

pam_workflow start Start: Isolate Thylakoids dark_adapt Dark-adapt Thylakoid Suspension (15-30 min) start->dark_adapt prepare_samples Prepare Samples with Varying This compound Concentrations dark_adapt->prepare_samples measure_f0 Measure Minimal Fluorescence (F₀) with weak modulated light prepare_samples->measure_f0 saturating_pulse Apply Saturating Light Pulse measure_f0->saturating_pulse measure_fm Measure Maximal Fluorescence (Fₘ) saturating_pulse->measure_fm calculate Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ measure_fm->calculate analyze Analyze Data and Determine IC₅₀ calculate->analyze end End analyze->end

Caption: Workflow for assessing PSII inhibition using PAM fluorometry.

Detailed Protocol:

  • Isolation of Thylakoid Membranes:

    • Homogenize fresh leaf tissue (e.g., spinach, pea) in a chilled isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂).

    • Filter the homogenate through several layers of cheesecloth or nylon mesh.

    • Centrifuge the filtrate at low speed (e.g., 200 x g for 2 min) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 4000 x g for 10 min) to pellet the thylakoids.

    • Resuspend the thylakoid pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.

  • Sample Preparation and Dark Adaptation:

    • Dilute the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL in the assay buffer.

    • Prepare a series of this compound concentrations (e.g., from 10⁻⁹ M to 10⁻⁵ M) in the assay buffer.

    • Incubate the thylakoid aliquots with the different this compound concentrations in the dark for at least 15-30 minutes. This ensures all reaction centers are in an "open" state. [9]

  • PAM Fluorometry Measurement:

    • Transfer a sample to the cuvette of the PAM fluorometer.

    • Measure the minimal fluorescence (F₀) by applying a weak, modulated measuring light.

    • Apply a short (e.g., 0.8 s), intense pulse of saturating light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fₘ). [9]

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) for each this compound concentration using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

    • Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in Fᵥ/Fₘ compared to the untreated control.

Expected Results: As the concentration of this compound increases, the Fᵥ/Fₘ value will decrease, indicating a progressive inhibition of PSII electron transport.

Oxygen Evolution Measurement using a Clark-Type Electrode

Rationale: The rate of photosynthetic oxygen evolution is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII. Inhibition by this compound will lead to a decrease in the rate of oxygen production. A Clark-type oxygen electrode is a common instrument for these measurements. [10] Detailed Protocol:

  • Thylakoid Isolation: Isolate thylakoid membranes as described in section 4.1.1.

  • Clark-Type Electrode Setup:

    • Calibrate the Clark-type electrode according to the manufacturer's instructions. [11] * The reaction vessel should be temperature-controlled (typically at 25°C). [11]

  • Assay Procedure:

    • Add the assay buffer to the reaction vessel.

    • Add an aliquot of the thylakoid suspension to the vessel to achieve a final chlorophyll concentration of 10-20 µg/mL.

    • Allow the system to equilibrate in the dark and record the dark respiration rate (oxygen consumption).

    • Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

    • Inject a known concentration of this compound into the chamber and record the inhibited rate of oxygen evolution. Repeat for a range of this compound concentrations.

  • Data Analysis:

    • Calculate the rate of oxygen evolution for each this compound concentration, correcting for dark respiration.

    • Express the inhibited rates as a percentage of the uninhibited control rate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Expected Results: The rate of oxygen evolution will decrease with increasing concentrations of this compound.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols can be summarized in a table for easy comparison.

Herbicide (Class)IC₅₀ (M) for PSII InhibitionMethodReference Plant
This compound (Triazine)~1-2 x 10⁻⁷ (estimated)Chlorophyll Fluorescence / Oxygen EvolutionPea (Pisum sativum)
Terbuthylazine (Triazine)1-2 x 10⁻⁷Chlorophyll Fluorescence / DPIP PhotoreductionPea (Pisum sativum) [3]
Atrazine (Triazine)~10⁻⁷ - 10⁻⁸Chlorophyll FluorescenceVarious [3]
Diuron (Urea)7-8 x 10⁻⁸Chlorophyll Fluorescence / DPIP PhotoreductionPea (Pisum sativum) [3]

Note: The IC₅₀ value for this compound is an estimate based on the values obtained for other triazine herbicides.

The IC₅₀ values provide a quantitative measure of the inhibitory potency of this compound. A lower IC₅₀ value indicates a more effective inhibitor. The data clearly places triazines like this compound among the potent inhibitors of Photosystem II.

Conclusion and Future Directions

This compound is an effective inhibitor of photosystem II electron transport, acting through competitive binding at the QB site on the D1 protein. This guide has provided a detailed overview of its mechanism of action and presented robust, validated protocols for its study. The use of chlorophyll fluorescence and oxygen evolution measurements allows for the precise quantification of its inhibitory effects.

Future research could focus on obtaining a precise IC₅₀ value for this compound through direct experimentation. Furthermore, molecular docking studies, similar to those performed for other herbicides, could provide a more detailed understanding of the specific amino acid interactions between this compound and the D1 protein. [8][12]Such studies would be invaluable for the rational design of new herbicides with improved efficacy and selectivity, as well as for advancing our fundamental understanding of the intricate workings of photosystem II.

References

  • Battaglino, B., Grinzato, A., Pagliano, C., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]

  • Battaglino, B., Grinzato, A., Pagliano, C., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. PubMed, 34371700. [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]

  • Hansatech Instruments Ltd. (n.d.). Oxygen Measurements. [Link]

  • PhenoVation. (n.d.). Chlorophyll Fluorescence measuring methods: PAM fluorometry. [Link]

  • Battaglino, B., Grinzato, A., Pagliano, C., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Semantic Scholar. [Link]

  • PhenoVation. (n.d.). Chlorophyll Fluorescence measuring methods: PAM fluorometry. [Link]

  • ResearchGate. (n.d.). The amino acid sequence of the herbicide-binding D1 protein in the PS... [Link]

  • Shevela, D., Schröder, W. P., & Messinger, J. (2024). Measurements of Oxygen Evolution in Photosynthesis. Methods in Molecular Biology, 2751, 105-125. [Link]

  • Lidow, M. S., et al. (2001). Receptor crosstalk protein, calcyon, regulates affinity state of dopamine D1 receptors. European Journal of Pharmacology, 428(1), 29-35. [Link]

  • ResearchGate. (n.d.). Photosynthesis inhibiting activity (IC 50 ), lipophilicity (logP), and Hammett constants (σ) of R substituent of compounds I-XX. [Link]

  • Tsigelny, I. F., et al. (2001). Computational simulation of the docking of Prochlorothrix hollandica plastocyanin to potosystem I: modeling the electron transfer complex. Biophysical Journal, 80(3), 1109-1121. [Link]

  • Ivanov, A. G., et al. (2000). Inhibition of electron transport at the cytochrome b(6)f complex protects photosystem II from photoinhibition. FEBS Letters, 486(3), 255-260. [Link]

  • Wolber, P. K., et al. (1986). Mapping of the triazine binding site to a highly conserved region of the QB-protein. Zeitschrift für Naturforschung C, 41(4), 421-426. [Link]

  • Kastritis, P. L., & Bonvin, A. M. J. J. (2013). On the binding affinity of macromolecular interactions: daring to ask why proteins interact. Journal of the Royal Society Interface, 10(79), 20120835. [Link]

  • Shevela, D., Schröder, W. P., & Messinger, J. (2024). Measurements of Oxygen Evolution in Photosynthesis. PubMed, 38649570. [Link]

  • Battaglino, B., Grinzato, A., Pagliano, C., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate. [Link]

  • Simon Fraser University. (n.d.). Oxygen Evolution Lab. [Link]

  • Purdue University. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. [Link]

  • Shi, L., et al. (2016). Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors. Nature Communications, 7, 12245. [Link]

  • Kim Tiam, S., et al. (2015). Herbicide Toxicity on River Biofilms Assessed by Pulse Amplitude Modulated (PAM) Fluorometry. Aquatic Toxicology, 165, 160-171. [Link]

  • European Bioinformatics Institute. (n.d.). Photosystem II protein D1 (IPR005867). InterPro. [Link]

  • Battaglino, B., Grinzato, A., Pagliano, C., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Semantic Scholar. [Link]

  • Hansatech Instruments Ltd. (n.d.). Oxygen Measurements. [Link]

  • Nedbal, L., & Březina, V. (2021). Chlorophyll fluorescence: How the quality of information about PAM instrument parameters may affect our research. bioRxiv. [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]

  • von Euler, G., & Fuxe, K. (1993). Neurotensin decreases the affinity of dopamine D2 agonist binding by a G protein-independent mechanism. European Journal of Pharmacology, 242(2-3), 209-215. [Link]

  • ResearchGate. (n.d.). The Mode of Action of Triazine Herbicides in Plants. [Link]

  • ResearchGate. (n.d.). Specific-binding site of triazines on the D1 protein subunit of photosystem II (Swindell 2003). [Link]

Sources

Procyazine: A Technical Guide to a Photosystem II Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Procyazine is a chlorotriazine herbicide recognized for its potent inhibition of photosynthesis in susceptible plant species. Its chemical structure, 2-{[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile, underpins its specific mode of action. The CAS Registry Number for this compound is 32889-48-8 [1][2]. While primarily utilized in an agricultural context, the study of this compound offers valuable insights for researchers in various fields, including plant biology, environmental science, and toxicology. Drug development professionals may also find its specific and potent interaction with a biological target—the D1 protein in Photosystem II—an illustrative case study in molecular-target interaction and inhibitor design. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and mechanism of action to its synthesis and relevant experimental protocols.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application and study. This compound is a white crystalline solid whose properties are summarized below. These characteristics influence its solubility, environmental mobility, and interaction with biological systems.

PropertyValueSource
CAS Registry Number 32889-48-8[NIST[1], Cheméo[2]]
Molecular Formula C₁₀H₁₃ClN₆[NIST[1], PubChem[3]]
Molecular Weight 252.70 g/mol [NIST[1], PubChem[3]]
IUPAC Name 2-{[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile[PubChem[3], Compendium of Pesticide Common Names[4]]
Synonyms Cycle, CGA-18762, Procyanazine[NIST[1], PubChem[3]]
Melting Point 442.31 K (169.16 °C)[NIST[5]]
logP (Octanol/Water) 0.753 (Crippen Calculated)[Cheméo[2]]
Water Solubility (logS) -2.65 (Crippen Calculated)[Cheméo[2]]
InChI Key WUZNHSBFPPFULJ-UHFFFAOYSA-N[NIST[1]]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound and other triazine-class compounds stems from their ability to disrupt the light-dependent reactions of photosynthesis. Specifically, this compound is a potent and selective inhibitor of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

The Target Site: The Q B Binding Niche of the D1 Protein

The primary site of action for this compound is the plastoquinone-binding niche (known as the Q B site) on the D1 protein, a core subunit of the PSII reaction center[6]. In a functioning photosynthetic electron transport chain, this site facilitates the reduction of plastoquinone (PQ) to plastoquinol (PQH₂). This process is critical for transferring electrons derived from the splitting of water to the cytochrome b₆f complex, ultimately driving the synthesis of ATP and NADPH[7][8].

This compound exhibits a high affinity for the Q B site. It competitively binds to this niche, physically displacing the native plastoquinone molecule[6]. This binding event effectively blocks the flow of electrons from the primary quinone acceptor, Q A, to the secondary quinone acceptor, Q B. The electron transport chain is consequently halted at this specific point.

Consequences of Inhibition

The blockage of electron transport by this compound has two major downstream consequences for the plant cell:

  • Cessation of Energy Production: The inhibition prevents the formation of the proton gradient necessary for ATP synthesis and halts the reduction of NADP⁺ to NADPH. Without these energy-rich molecules, the plant cannot fix carbon dioxide in the Calvin cycle to produce sugars, leading to starvation[6].

  • Oxidative Stress: The abrupt stop in electron flow leads to an over-reduced state of the early electron acceptors in PSII. This high-energy state promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS induce rapid lipid peroxidation, membrane damage, and chlorophyll degradation, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) observed in susceptible plants[6].

The diagram below illustrates the inhibitory action of this compound on the photosynthetic electron transport chain within Photosystem II.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Electron Transport P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_Site QB Binding Site on D1 Protein QA->QB_Site e- PQ_Pool Plastoquinone Pool QB_Site->PQ_Pool e- Transfer Blocked This compound This compound This compound->QB_Site Binds & Blocks CytB6f Cytochrome b6f

Caption: this compound binds to the QB site on the D1 protein of PSII, blocking electron transfer to the plastoquinone pool.

Proposed Synthesis Pathway

While specific, proprietary synthesis methods for this compound may not be publicly detailed, a logical and chemically sound synthetic route can be proposed based on the well-established chemistry of s-triazines. The synthesis starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common and versatile precursor. The process involves two sequential nucleophilic aromatic substitution reactions where the chlorine atoms are displaced by amines. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise addition.

  • Step 1: First Substitution with Cyclopropylamine. Cyanuric chloride is reacted with one equivalent of cyclopropylamine at a low temperature (e.g., 0-5 °C) in the presence of a base (like sodium carbonate or triethylamine) to neutralize the HCl byproduct. This yields 2-chloro-4-(cyclopropylamino)-6-chloro-1,3,5-triazine.

  • Step 2: Second Substitution with 2-amino-2-methylpropanenitrile. The temperature is then raised, and the intermediate from Step 1 is reacted with 2-amino-2-methylpropanenitrile. This second substitution is typically performed at a moderately elevated temperature (e.g., 40-50 °C) to replace the second chlorine atom, yielding the final product, this compound.

The proposed workflow for this synthesis is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products CC Cyanuric Chloride Step1 Step 1: Nucleophilic Substitution (0-5 °C) CC->Step1 CPA Cyclopropylamine CPA->Step1 AMPN 2-amino-2-methyl- propanenitrile Step2 Step 2: Nucleophilic Substitution (40-50 °C) AMPN->Step2 Intermediate Dichlorotriazine Intermediate Step1->Intermediate This compound This compound (Final Product) Step2->this compound Intermediate->Step2

Caption: Proposed two-step synthesis of this compound from cyanuric chloride.

Experimental Protocol: Chlorophyll a Fluorescence Assay

To quantify the inhibitory effect of this compound on PSII, a chlorophyll a fluorescence assay is a standard and highly sensitive method. This protocol describes how to determine the maximum quantum yield of PSII (Fv/Fm), a key indicator of photosynthetic health, in the presence of this compound. This method is adapted from established practices in plant physiology research[9][10].

Materials and Equipment
  • Pulse-Amplitude-Modulated (PAM) fluorometer (e.g., LI-COR 6400-40 Leaf Chamber Fluorometer or similar)

  • This compound stock solution (e.g., 10 mM in acetone or DMSO)

  • Working solutions of this compound (serial dilutions from stock, e.g., 0.1 µM to 10 µM) in a suitable buffer or growth medium

  • Control solution (buffer/medium with the same concentration of solvent as the highest this compound concentration)

  • Healthy, well-watered plant specimens (e.g., pea, spinach) or algal cultures (e.g., Raphidocelis subcapitata)[11]

  • Pipettes, flasks, and other standard laboratory glassware

  • Dark room or light-proof box for dark adaptation

Step-by-Step Methodology
  • Preparation of Plant/Algal Material:

    • For plants, select healthy, fully expanded leaves.

    • For algae, use cultures in the exponential growth phase.

    • Prepare replicate samples for each treatment concentration and the control.

  • Dark Adaptation:

    • Place all samples in complete darkness for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are "open" (fully oxidized) and ready to accept electrons, and that non-photochemical quenching is minimized.

  • Application of this compound:

    • For detached leaves, float them on the respective this compound working solutions or the control solution.

    • For algal cultures, add the appropriate volume of this compound stock to achieve the desired final concentrations.

    • Incubate the samples with the treatment solutions for a defined period (e.g., 60 minutes) to allow for uptake and binding. This step should also be performed in the dark.

  • Fluorescence Measurement (using a PAM fluorometer):

    • Measure F₀ (Minimum Fluorescence): Place the fluorometer's fiber optic probe onto the sample. A weak, modulated measuring beam is applied to excite a baseline level of fluorescence. This is the F₀ level, representing fluorescence when PSII reaction centers are open.

    • Measure Fₘ (Maximum Fluorescence): Immediately after measuring F₀, apply a short (e.g., 0.8-1 second), high-intensity pulse of saturating light. This pulse temporarily closes all PSII reaction centers. The peak fluorescence reached during this pulse is Fₘ.

    • The instrument will record both F₀ and Fₘ values.

  • Data Analysis:

    • Calculate Variable Fluorescence (Fᵥ): For each measurement, calculate Fᵥ as: Fᵥ = Fₘ - F₀

    • Calculate Maximum Quantum Yield of PSII (Fᵥ/Fₘ): Calculate the efficiency of PSII photochemistry as: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ

    • Determine I₅₀: Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration. Use a dose-response curve fit to determine the I₅₀ value—the concentration of this compound that causes a 50% reduction in the maximum quantum yield of PSII compared to the control. An I₅₀ value of approximately 2 x 10⁻⁷ M (0.2 µM) has been reported for this compound.

Experimental Workflow Diagram

G A 1. Prepare Plant/Algal Samples (Replicates for each concentration) B 2. Dark Adapt Samples (20-30 min) A->B C 3. Apply this compound & Incubate (Control + Concentrations) B->C D 4. Measure F₀ (Weak modulated light) C->D E 5. Measure Fₘ (Saturating light pulse) D->E F 6. Calculate Fᵥ/Fₘ ((Fₘ - F₀) / Fₘ) E->F G 7. Plot Dose-Response Curve & Determine I₅₀ F->G

Sources

An In-depth Technical Guide to Procyazine: From Molecular Structure to Environmental Fate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Procyazine is a chlorotriazine herbicide recognized for its efficacy in controlling a broad spectrum of weeds. As a member of the triazine family, its mode of action is centered on the disruption of photosynthesis, a vital process for plant survival. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a plausible synthesis pathway, its mechanism of action at the molecular level, established analytical methodologies for its detection, and an exploration of its metabolic and environmental fate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agricultural science, environmental chemistry, and herbicide development.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and study. These properties dictate its behavior in biological systems and the environment.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃ClN₆[1], [2]
Molecular Weight 252.70 g/mol [1], [2]
IUPAC Name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile[1]
CAS Number 32889-48-8[2]
Appearance White crystalline solid (typical for triazines)General knowledge
Melting Point Not available
Water Solubility Sparingly soluble (characteristic of triazine herbicides)
LogP 2.4 (estimated)

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound, like other substituted s-triazines, is predicated on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise addition of different nucleophiles by carefully managing the reaction temperature.

The overall synthesis can be conceptualized as a two-step process:

  • Monosubstitution: Reaction of cyanuric chloride with cyclopropylamine.

  • Disubstitution: Subsequent reaction of the dichlorotriazine intermediate with 2-amino-2-methylpropanenitrile.

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution Cyanuric Chloride Cyanuric Chloride Intermediate_A 2-cyclopropylamino-4,6-dichloro-1,3,5-triazine Cyanuric Chloride->Intermediate_A  + Cyclopropylamine (0-5 °C, Base) Cyclopropylamine Cyclopropylamine 2-amino-2-methylpropanenitrile 2-amino-2-methylpropanenitrile This compound This compound Intermediate_A_ref->this compound  + 2-amino-2-methylpropanenitrile (Room Temp to Reflux, Base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a representative procedure based on established methods for the synthesis of asymmetrically substituted s-triazines[3][4].

Step 1: Synthesis of 2-(cyclopropylamino)-4,6-dichloro-1,3,5-triazine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate vessel, prepare a solution of cyclopropylamine (1 equivalent) and a base (e.g., sodium carbonate or triethylamine, 1 equivalent) in the same solvent.

  • Add the cyclopropylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. The first substitution of a chlorine atom is typically rapid at this temperature[4].

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be filtered to remove the salt byproduct, and the solvent can be removed under reduced pressure to yield the crude dichlorotriazine intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(cyclopropylamino)-4,6-dichloro-1,3,5-triazine intermediate in a suitable solvent (e.g., tetrahydrofuran).

  • Add a solution of 2-amino-2-methylpropanenitrile (1 equivalent) and a base (1 equivalent) to the reaction mixture.

  • The second substitution requires more forcing conditions; therefore, the reaction mixture is typically stirred at room temperature for several hours and may require heating to reflux to drive the reaction to completion[4].

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is worked up by filtering the salt byproduct and removing the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.

The primary mode of action involves the blockage of electron transport. This compound binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding is competitive with plastoquinone, the native electron acceptor. By occupying the QB binding site, this compound prevents the transfer of electrons from the primary quinone acceptor (QA) to QB. This interruption of the electron transport chain has several critical consequences for the plant:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Both ATP and NADPH are vital energy carriers required for the carbon fixation reactions of the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energized chlorophyll molecules. This energy can be transferred to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage and ultimately cell death.

  • Chlorosis and Necrosis: The visible symptoms of this compound toxicity in susceptible plants are chlorosis (yellowing of the leaves) followed by necrosis (tissue death), which are direct consequences of the inhibition of photosynthesis and the subsequent oxidative damage.

G cluster_0 Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron QB QB Site (D1 Protein) QA->QB Electron PQ Plastoquinone Pool QB->PQ This compound This compound This compound->QB Binds and Blocks G cluster_0 Primary Metabolic Pathways in Plants This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolytic Dechlorination Dealkylated_Metabolites Dealkylated_Metabolites This compound->Dealkylated_Metabolites N-Dealkylation Conjugates Conjugates This compound->Conjugates Conjugation Hydroxythis compound->Conjugates Conjugation Dealkylated_Metabolites->Conjugates Conjugation

Sources

Procyazine: A Technical Guide to Its Chemical Identity, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Procyazine is a synthetically derived herbicide belonging to the chlorotriazine class of chemical compounds.[1] Historically used for the selective control of broadleaf and grassy weeds in various agricultural applications, its efficacy stems from its potent inhibition of photosynthesis. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of this compound's synonyms, chemical properties, mechanism of action, synthesis, metabolic fate, and analytical determination.

Nomenclature and Chemical Identifiers: Establishing a Common Language

Precise identification of a chemical entity is paramount in scientific discourse. This compound is known by several synonyms and is cataloged under various chemical registry systems. A comprehensive list of these identifiers is crucial for unambiguous communication and literature searches.

One of the most common trade names for this compound is Cycle .[2] Other frequently encountered synonyms include Procyanazine and the developmental code CGA-18762 .[2]

For systematic identification, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-{[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile .[1] The Chemical Abstracts Service (CAS) has assigned the registry number 32889-48-8 to this compound.[1]

A summary of key identifiers is presented in the table below:

Identifier TypeIdentifierSource
Common Name This compoundISO
Trade Name Cycle[2]
Synonyms Procyanazine, CGA-18762[2]
IUPAC Name 2-{[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile[1]
CAS Name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile[1]
CAS Registry No. 32889-48-8[1]
Molecular Formula C10H13ClN6[1]
InChI InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17)[1]
InChIKey WUZNHSBFPPFULJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, bioavailability, and analytical behavior. A compilation of these properties is essential for experimental design and environmental modeling.

PropertyValueUnitSource
Molecular Weight 252.70 g/mol [2]
Melting Point 442.31K[3]
XlogP 2.4[4]
Monoisotopic Mass 252.08902Da[4]

Mechanism of Action: Inhibition of Photosynthesis

This compound, like other triazine herbicides, exerts its phytotoxic effects by disrupting photosynthesis at Photosystem II (PSII). This targeted inhibition of a fundamental plant process is the cornerstone of its herbicidal activity.

The primary site of action for this compound is the D1 quinone-binding protein within the PSII complex in the thylakoid membranes of chloroplasts. By binding to this protein, this compound blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor (QA) to the plastoquinone (PQ) pool. This disruption halts the linear electron flow, which in turn inhibits the production of ATP and NADPH, the energy and reducing power essential for carbon fixation in the Calvin cycle. The blockage of electron transport also leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular components, ultimately leading to cell death and the visible symptoms of phytotoxicity.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB D1 Protein (QB site) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Blocked Electron Flow This compound This compound This compound->QB Binds and Inhibits Synthesis Cyanuric_Chloride Cyanuric Chloride Intermediate 2-chloro-4-(cyclopropylamino)- 6-chloro-1,3,5-triazine Cyanuric_Chloride->Intermediate + Cyclopropylamine Cyclopropylamine Cyclopropylamine This compound This compound Intermediate->this compound + 2-amino-2-methylpropanenitrile Aminonitrile 2-amino-2-methylpropanenitrile

Figure 2: General synthetic pathway for this compound.

A representative, though not exhaustive, protocol for a similar triazine synthesis is as follows:

Experimental Protocol: Synthesis of a Dichloro-s-triazine Intermediate

  • Dissolve cyanuric chloride in a suitable organic solvent (e.g., acetone) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of the first amine (e.g., cyclopropylamine) to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for a specified period at a controlled temperature to ensure complete monosubstitution.

  • The resulting intermediate can then be isolated or used directly in the next step.

  • For the second substitution, the intermediate is reacted with the second amine (e.g., 2-amino-2-methylpropanenitrile) under similar controlled temperature conditions.

  • The final product, this compound, can be purified using techniques such as recrystallization or chromatography.

Metabolic Degradation Pathway

The environmental persistence and fate of this compound are largely determined by its metabolic degradation in plants and soil microorganisms. The degradation of s-triazine herbicides, including this compound, generally proceeds through a conserved pathway involving a series of hydrolytic and dealkylation reactions, ultimately leading to the cleavage of the triazine ring.

The initial and rate-limiting step in the microbial degradation of many chlorotriazines is the hydrolytic dechlorination, catalyzed by a triazine hydrolase (often encoded by the atzA or trzN gene). This reaction replaces the chlorine atom with a hydroxyl group, significantly reducing the phytotoxicity of the molecule. This is followed by the sequential hydrolytic removal of the N-alkyl side chains, catalyzed by enzymes such as hydroxyatrazine ethylaminohydrolase (atzB) and N-isopropylammelide isopropylaminohydrolase (atzC). These reactions yield cyanuric acid as a key intermediate.

Cyanuric acid is then further metabolized by a ring-opening reaction catalyzed by cyanuric acid hydrolase (atzD), which produces biuret. Biuret is subsequently hydrolyzed to allophanate by biuret hydrolase (atzE), and finally, allophanate is broken down into ammonia and carbon dioxide by allophanate hydrolase (atzF).

Metabolism This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolytic Dechlorination (e.g., AtzA/TrzN) Dealkylated_Intermediate_1 De-cyclopropyl-hydroxythis compound Hydroxythis compound->Dealkylated_Intermediate_1 Dealkylation (e.g., AtzB) Dealkylated_Intermediate_2 N-(amino-methyl-propanenitrile)-ammelide Dealkylated_Intermediate_1->Dealkylated_Intermediate_2 Dealkylation (e.g., AtzC) Cyanuric_Acid Cyanuric Acid Dealkylated_Intermediate_2->Cyanuric_Acid Biuret Biuret Cyanuric_Acid->Biuret Ring Cleavage (AtzD) Allophanate Allophanate Biuret->Allophanate Hydrolysis (AtzE) End_Products Ammonia + Carbon Dioxide Allophanate->End_Products Hydrolysis (AtzF) HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Concentrated_Extract Concentrated Extract SPE->Concentrated_Extract HPLC HPLC Separation Concentrated_Extract->HPLC Injection MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Sources

An In-Depth Technical Guide to the Herbicidal Activity of Procyazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Procyazine, a member of the chlorotriazine class of herbicides, is a potent inhibitor of photosynthesis in susceptible plant species.[1][2] This technical guide provides a comprehensive examination of the herbicidal activity of this compound, intended for researchers, scientists, and professionals in agricultural and drug development fields. We will dissect its core mechanism of action at the molecular level, detailing its interaction with Photosystem II (PSII), and explore the resultant physiological and metabolic cascade that leads to plant death. Furthermore, this guide outlines the prevalent mechanisms of weed resistance, provides detailed, field-proven experimental protocols for evaluating its efficacy and mode of action, and presents this data within a framework of scientific integrity and practical application.

Introduction to this compound: A Chemical and Agricultural Profile

This compound, chemically known as 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a systemic herbicide valued for its efficacy against a range of broadleaf weeds and annual grasses.[1][3] Its utility stems from its ability to be absorbed through both the roots and foliage, translocating via the xylem to its site of action in the leaves.[2][4]

Physicochemical Properties

The specific molecular structure of this compound dictates its solubility, environmental persistence, and interaction with its biological target.[5] A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile[1][6]
CAS Registry No. 32889-48-8[6][7]
Molecular Formula C₁₀H₁₃ClN₆[6][7][8]
Molecular Weight 252.703 g/mol [7]
Herbicide Class Chlorotriazine / Photosystem II Inhibitor[1][4]

Primary Mechanism of Action: Interruption of Photosynthetic Electron Transport

The herbicidal efficacy of this compound is rooted in its ability to disrupt the fundamental process of photosynthesis. It belongs to a class of herbicides that specifically target Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[9]

The Molecular Target: The D1 Protein of Photosystem II

The primary site of action for this compound is the D1 protein subunit within the PSII reaction center.[9] this compound functions by competitively binding to the plastoquinone-binding niche (the QB site) on the D1 protein.[10] This binding event physically displaces the native plastoquinone (QB) molecule, which is the intended mobile electron carrier.

Blockade of the Electron Transport Chain

By occupying the QB site, this compound effectively halts the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool. This interruption creates a bottleneck in the photosynthetic electron transport chain, preventing the re-oxidation of QA. The consequences are twofold:

  • Cessation of ATP and NADPH Production: The blocked electron flow prevents the generation of a proton gradient across the thylakoid membrane, thereby stopping ATP synthesis. Concurrently, the reduction of NADP⁺ to NADPH at Photosystem I ceases. Without these energy-rich molecules, the plant cannot fix CO₂ or produce the carbohydrates necessary for survival, leading to slow starvation.[9]

  • Induction of Oxidative Stress: The highly reduced state of QA leads to the formation of triplet chlorophyll and, subsequently, highly destructive singlet oxygen (¹O₂). This and other reactive oxygen species (ROS) initiate lipid peroxidation, destroying cell membranes and causing rapid cellular damage, which is often the more immediate cause of plant death than simple starvation.[2][4]

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light (hν) QA QA (Primary Acceptor) Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Cyt Cyt b6f Complex QB->Cyt e- (Normal Flow) PQ_pool Plastoquinone Pool This compound This compound This compound->QB Competitively Binds & Blocks e- Transfer PSI_node PSI Complex Cyt->PSI_node e- NADP NADP+ → NADPH PSI_node->NADP e-

Caption: this compound's mechanism of action, blocking electron transfer at the QB site of the D1 protein in PSII.

Plant Physiology and Symptomatology

The biochemical disruption caused by this compound manifests as distinct visual symptoms in susceptible plants. Understanding this progression is crucial for field diagnosis.

  • Uptake and Translocation: As a soil- or foliar-applied herbicide, this compound moves systemically through the plant's xylem.[2][4] This upward movement results in its accumulation in the leaves, the primary site of photosynthesis.

  • Symptom Development: Injury symptoms are light-dependent and appear more rapidly on sunny days.[2][4] The initial signs include a yellowing (chlorosis) of the leaf tissue, which typically begins on the older, lower leaves and progresses from the leaf margins inward.[2][9] This is followed by tissue death (necrosis) as oxidative damage destroys cell membranes.[4] Ultimately, the plant desiccates and dies.

Mechanisms of Weed Resistance

The repeated use of triazine herbicides has led to the evolution of resistant weed biotypes, a significant challenge in agriculture.[11] Resistance to this compound primarily occurs through two recognized mechanisms.

  • Target-Site Resistance (TSR): This is the most common form of resistance to triazine herbicides. It involves a single nucleotide polymorphism in the chloroplast psbA gene, which codes for the D1 protein.[10][12] A mutation, often a serine-to-glycine substitution at position 264, alters the conformation of the QB-binding pocket, drastically reducing the binding affinity of this compound while still allowing the native plastoquinone to function, albeit sometimes less efficiently.[12]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves enhanced metabolic detoxification of the herbicide before it can reach its target site.[12] Enzymes such as glutathione S-transferases (GSTs) can conjugate glutathione to the this compound molecule, rendering it non-toxic. The conjugated molecule is then sequestered into the vacuole, effectively removing it from the cytosol.

Experimental Protocols for Efficacy and Mechanistic Studies

To rigorously assess the activity of this compound or screen for new PSII inhibitors, standardized, self-validating protocols are essential. The causality for key steps is explained to provide deeper insight.

Protocol: Isolation of Functional Thylakoid Membranes

Principle: This protocol gently lyses plant cells and chloroplasts to isolate thylakoid membranes, where PSII is located, while maintaining their photochemical activity. A high-osmolarity grinding buffer is used initially to keep chloroplasts intact, followed by a hypotonic shock to rupture them and release the thylakoids.

Methodology:

  • Plant Material: Harvest 20-30 g of young, healthy pea (Pisum sativum L.) leaves, pre-chilled to 4°C.

  • Homogenization: Homogenize the leaves in 100 mL of ice-cold Grinding Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂) using a blender for 10-15 seconds.

    • Causality: The high sucrose concentration prevents premature chloroplast lysis. HEPES provides stable buffering, and MgCl₂ helps keep thylakoid stacks (grana) intact.

  • Filtration: Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

  • Centrifugation I (Chloroplast Pelleting): Centrifuge the filtrate at 3,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis (Osmotic Shock): Resuspend the chloroplast pellet in 20 mL of ice-cold Lysis Buffer (50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂). Incubate on ice for 5 minutes.

    • Causality: The absence of sucrose creates a hypotonic environment, causing the chloroplast envelope to rupture and release the thylakoid membranes.

  • Centrifugation II (Thylakoid Pelleting): Centrifuge the lysate at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Final Suspension: Gently resuspend the thylakoid pellet in a minimal volume (1-2 mL) of Assay Buffer (50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂).

  • Chlorophyll Quantification: Determine the chlorophyll concentration spectrophotometrically (e.g., using the method of Arnon) to standardize subsequent assays.

Protocol: PSII Electron Transport Assay (DCPIP Photoreduction)

Principle: This assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). When oxidized, DCPIP is blue; upon reduction by electrons from PSII, it becomes colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the rate of PSII activity.

Methodology:

  • Reaction Mixture: In a cuvette, prepare a 3 mL reaction mixture containing Assay Buffer, 50 µM DCPIP, and thylakoid membranes equivalent to 15-20 µg of chlorophyll.

  • Herbicide Addition: Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to achieve the desired final concentration (e.g., a range from 10⁻⁸ M to 10⁻⁵ M). An equivalent volume of solvent is added to the control cuvette. Incubate in the dark for 2-3 minutes.

    • Causality: The dark incubation allows the inhibitor to bind to the D1 protein before the photochemical reaction is initiated.

  • Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 600 nm.

  • Initiate Reaction: Illuminate the cuvette with a strong actinic light source (e.g., a 150W lamp with a red filter).

  • Data Acquisition: Record the decrease in absorbance at 600 nm over time (e.g., for 1-2 minutes).

  • Analysis: Calculate the rate of DCPIP reduction (ΔA₆₀₀/min). Compare the rates of treated samples to the control to determine the percent inhibition. Plot inhibition versus herbicide concentration to calculate the I₅₀ value (the concentration required for 50% inhibition).

Workflow for Analytical Quantification in Plant Tissues

The accurate quantification of this compound in plant tissues is essential for metabolic and environmental fate studies. This typically involves extraction followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Collect & Homogenize Plant Tissue s2 2. Solvent Extraction (e.g., Acetonitrile) s1->s2 s3 3. Centrifuge & Collect Supernatant s2->s3 s4 4. Solid Phase Extraction (SPE) Cleanup (e.g., C18 Cartridge) s3->s4 a1 5. Inject Extract into HPLC or GC System s4->a1 a2 6. Chromatographic Separation (e.g., C18 Column) a1->a2 a3 7. Mass Spectrometry (MS) Detection & Identification a2->a3 d1 8. Peak Integration a3->d1 d2 9. Quantification using Calibration Curve d1->d2

Caption: A standard workflow for the extraction and quantification of this compound from plant matrixes.

Conclusion and Future Directions

This compound remains an effective herbicidal molecule due to its specific and potent inhibition of Photosystem II. Its mechanism of action—blocking electron transport at the QB site of the D1 protein—is well-characterized. However, the rise of target-site and metabolic resistance necessitates a continued research focus. Future efforts should be directed towards understanding the structural basis of resistance-conferring mutations to guide the design of new inhibitors that can overcome these changes. Additionally, exploring adjuvants or synergistic compounds that inhibit metabolic detoxification pathways could restore the efficacy of this compound against resistant weed populations, ensuring its continued utility in sustainable agriculture.

References

  • PubChem. This compound | C10H13ClN6 | CID 36274. National Center for Biotechnology Information. [Link]

  • Jensen, K. I. N., & Stephenson, G. R. (2017). Effects of Atrazine, Cyanazine, and this compound on the Photochemical Reactions of Isolated Chloroplasts. Weed Science, 27(3), 300-308. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. [Link]

  • PubChem. Propazine | C9H16N5Cl | CID 4937. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook. [Link]

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  • Compendium of Pesticide Common Names. This compound data sheet. [Link]

  • Oettmeier, W., Masson, K., Fedtke, C., Konze, J., & Schmidt, R. R. (2017). Herbicide Cross-Resistance in Triazine-Resistant Biotypes of Four Species. Weed Science, 33(5), 589-597. [Link]

  • Dexter, A. G. Photosynthesis Inhibitors. North Dakota State University Extension. [Link]

  • Global Scientific Journal. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. GSJ, 10(8). [Link]

  • El-Aziz, T. A., et al. (2024). Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. Scientific Reports, 14(1), 1-15. [Link]

  • Chroboček, J., & Mikanová, O. (2002). Origin, mechanism and molecular basis of weed resistance to herbicides. Plant, Soil and Environment, 48(11), 471-477. [Link]

  • Al-Shwaiyat, M. K. A. (2020). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 12(1), 1-11. [Link]

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Ecotoxicological profile of Procyazine in aquatic environments.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ecotoxicological Profile of Procyazine in Aquatic Environments

Foreword

This technical guide provides a comprehensive ecotoxicological profile of this compound, a triazine herbicide. As a Senior Application Scientist, the objective of this document is to synthesize field-proven insights with established scientific principles. Given the limited availability of whole-organism toxicity data for this compound in public literature, this guide leverages data from its close structural and functional analogue, Cyanazine, to provide a robust and scientifically grounded assessment. This approach is common in preliminary risk evaluations and allows for a comprehensive understanding of the potential environmental impact. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Section 1: Chemical Identity and Physicochemical Properties of this compound

This compound, {2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl] amino]-2-methylpropanenitrile}, is a selective herbicide belonging to the triazine class.[1] Its efficacy is rooted in its ability to disrupt photosynthesis in target weed species. Understanding its fundamental physicochemical properties is critical as they govern its transport, fate, and bioavailability in aquatic systems.[2]

PropertyValueSource
Chemical Formula C₁₀H₁₃ClN₆PubChem[3]
Molecular Weight 252.70 g/mol PubChem[3]
Water Solubility 171 mg/L at 25°C (for Cyanazine)WHO[4]
Log K_ow_ (Octanol-Water Partition Coefficient) 2.24 (for Cyanazine)WHO[4]
Vapour Pressure 2.1 × 10⁻⁷ to 10.0 × 10⁻⁷ Pa at 20°C (for Cyanazine)WHO[4]

The moderate water solubility of its analogue, Cyanazine, suggests potential for dissolution and transport in surface waters, while the Log K_ow_ value below 3 indicates a low to moderate potential for bioaccumulation.[4][5]

Section 2: Mechanism of Action in Aquatic Plants

The herbicidal activity of this compound is derived from its function as a potent inhibitor of photosynthesis. This targeted mode of action makes aquatic primary producers, such as algae and macrophytes, particularly susceptible.

This compound acts by interrupting the photosynthetic electron transport chain within Photosystem II (PSII), a protein complex located in the thylakoid membranes of chloroplasts.[1][6] Specifically, it binds to the D1 protein of the PSII complex, at the binding site typically occupied by plastoquinone (PQ).[7][8] This competitive binding blocks the transfer of electrons from the primary electron acceptor (Q_A_) to PQ, effectively halting the linear flow of electrons.[1] The consequences are twofold:

  • Inhibition of Energy Production: The blockage prevents the synthesis of ATP and NADPH, the energy currency required for carbon dioxide fixation and plant growth.[8]

  • Oxidative Stress: The stalled electron transport leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and rapid cellular damage, leading to chlorosis (yellowing) and necrosis.[8]

Research on isolated pea chloroplasts demonstrated that this compound, Atrazine, and Cyanazine all share this primary site of action, exhibiting I₅₀ values (the concentration causing 50% inhibition of electron transport) of approximately 0.2 µM.[1]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Plastoquinone) Pheo->QA e⁻ QB_Site QB Binding Site on D1 Protein QA->QB_Site e⁻ PQ_Pool Plastoquinone (PQ) Pool QB_Site->PQ_Pool e⁻ transfer (Normal Flow) Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f Light Light (Photon) Light->P680 excites This compound This compound This compound->QB_Site binds & blocks

Mechanism of this compound action at Photosystem II.

Section 3: Environmental Fate and Transport

The persistence and mobility of this compound in aquatic environments dictate its exposure concentrations and potential impact.[9] As a triazine, its fate is influenced by both abiotic and biotic processes.

Key Fate Processes:

  • Degradation: this compound's analogue, Cyanazine, is primarily degraded in water and soil by microbial action through processes like N-dealkylation and hydrolysis.[4] The half-life in soil is typically between two to fourteen weeks.[4] While data on its persistence in the water column is limited, it is expected to be moderately persistent.[10][11]

  • Mobility: Cyanazine is known to readily leach from soil, indicating a potential for groundwater contamination.[4]

  • Formation of Degradation Products: The degradation of Cyanazine leads to the formation of several key metabolites, including Cyanazine Amide (CAM) , Cyanazine Acid (CAC) , Deethylcyanazine (DEC) , and Deethylcyanazine Acid (DCAC) .[12] Studies have shown that these degradation products can be more prevalent and persistent in groundwater than the parent compound.[12] Crucially, because these degradates are still chlorinated, they may exhibit toxicity similar to the parent compound, making it essential to consider the total toxic burden.[12]

Procyazine_Degradation cluster_products Major Degradation Products This compound This compound / Cyanazine (Parent Compound) CAM Cyanazine Amide (CAM) This compound->CAM Hydrolysis DEC Deethylcyanazine (DEC) This compound->DEC N-dealkylation CAC Cyanazine Acid (CAC) CAM->CAC Hydrolysis DCAC Deethylcyanazine Acid (DCAC) DEC->DCAC Hydrolysis

Standard workflow for aquatic ecotoxicity assessment.
Protocol: OECD 201 - Freshwater Alga Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater microalgae.

1. Preparation:

  • Test Organism: Select a rapidly growing green alga species (e.g., Pseudokirchneriella subcapitata). Use cultures in the exponential growth phase.
  • Test Medium: Prepare a nutrient-rich algal growth medium (e.g., OECD standard medium).
  • Test Concentrations: Prepare a geometric series of at least 5 test concentrations and a control (medium only). Each concentration should have 3 replicates.

2. Inoculation and Exposure:

  • Dispense the test solutions into sterile glass Erlenmeyer flasks.
  • Inoculate each flask with the algal culture to achieve a low initial cell density (e.g., 10⁴ cells/mL). This is a critical step to ensure exponential growth can be measured over the test period without nutrient limitation.
  • Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature (21-24°C).

3. Data Collection and Analysis:

  • Measure the algal biomass (cell concentration) in each flask at least every 24 hours using a particle counter or spectrophotometer.
  • For each test concentration, calculate the average specific growth rate.
  • Plot the percentage inhibition of the growth rate against the logarithm of the test substance concentration.
  • Determine the EC₅₀—the concentration that causes a 50% reduction in growth rate relative to the control.
Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

[10] This test assesses the acute toxicity to crustaceans.

1. Preparation:

  • Test Organism: Use juvenile Daphnia magna that are less than 24 hours old. This life stage is chosen for its sensitivity and to minimize variability in the results.
  • Test Water: Use a standardized reconstituted hard water (pH 6-9).
  • Test Concentrations: Prepare at least 5 test concentrations in a geometric series, plus a control. Use a minimum of 20 daphnids per concentration, divided into 4 replicates of 5 animals each.

2. Exposure:

  • Add 5 daphnids to each replicate test vessel containing the appropriate test solution.
  • Incubate for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Do not feed the animals during the test, as this can alter the bioavailability of the test substance.

3. Data Collection and Analysis:

  • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. [13] * Calculate the percentage of immobilization for each concentration at the 48-hour time point.
  • Use statistical methods (e.g., probit analysis) to calculate the 48-hr EC₅₀, the concentration estimated to immobilize 50% of the daphnids. [12]
Protocol: OECD 203 - Fish Acute Toxicity Test

This test determines the median lethal concentration (LC₅₀) in fish.

1. Preparation:

  • Test Organism: Select a standard fish species (e.g., Rainbow Trout, Zebrafish). Acclimate the fish to laboratory conditions for at least 12 days.
  • Test Concentrations: Prepare a geometric series of at least 5 concentrations and a control. Use at least 7 fish per concentration.

2. Exposure:

  • Place the fish into the test chambers. The test can be run under static (no renewal), semi-static (daily renewal), or flow-through conditions. Semi-static is crucial for potentially unstable or volatile compounds to maintain exposure concentrations.
  • Maintain the exposure for 96 hours under controlled temperature and a 12-16 hour photoperiod. Do not feed the fish 24 hours before and during the test.

3. Data Collection and Analysis:

  • Record the number of dead fish in each chamber at 24, 48, 72, and 96 hours.
  • Measure water quality parameters (pH, dissolved oxygen, temperature) regularly to ensure test validity.
  • Plot the cumulative percentage mortality at 96 hours against the logarithm of concentration.
  • Calculate the 96-hr LC₅₀, the concentration estimated to be lethal to 50% of the test fish. [3]

Section 7: Analytical Methodologies for Environmental Monitoring

Accurate quantification of this compound and its metabolites in water is essential for exposure assessment and regulatory compliance. The US EPA has developed robust methods for analyzing triazine herbicides.

Protocol: LC-MS/MS Analysis (Based on EPA Method 536.0)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting trace levels of triazines in drinking water.

LCMS_Workflow Sample 1. Water Sample Collection Preserve 2. Sample Preservation (e.g., Ammonium Acetate, Sodium Omadine) Sample->Preserve Spike 3. Internal Standard Spiking (e.g., Atrazine-d5) Preserve->Spike Inject 4. Direct Injection Spike->Inject LC 5. Liquid Chromatography (e.g., C18 Column) Separation Inject->LC ESI 6. Electrospray Ionization (ESI) LC->ESI MS1 7. Mass Spectrometry (Q1) Precursor Ion Selection ESI->MS1 CID 8. Collision Cell (Q2) Fragmentation MS1->CID MS2 9. Mass Spectrometry (Q3) Product Ion Detection CID->MS2 Data 10. Data Analysis & Quantification MS2->Data

Workflow for LC-MS/MS analysis of triazines in water.

1. Sample Preparation:

  • Collect a water sample (e.g., 1 L).
  • Preserve the sample by adding ammonium acetate to adjust pH and sodium omadine to prevent microbial degradation. This step is critical for sample integrity, especially if analysis is not immediate.
  • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., Atrazine-d₅). The internal standard corrects for variations in instrument response and matrix effects, ensuring quantitative accuracy.

2. Instrumental Analysis:

  • Liquid Chromatography (LC): Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with solvents like methanol and ammonium acetate solution is used to separate the target analytes (this compound and its metabolites) from other matrix components.
  • Mass Spectrometry (MS/MS):
  • The eluent from the LC column is introduced into the mass spectrometer's electrospray ionization (ESI) source, which ionizes the analyte molecules.
  • The first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the parent this compound molecule (precursor ion).
  • The selected ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID).
  • The third quadrupole (Q3) scans for specific fragment ions (product ions) that are characteristic of this compound.

3. Quantification:

  • The detection of a specific precursor-to-product ion transition provides very high selectivity and minimizes interferences.
  • The concentration of this compound in the sample is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve prepared with known standards.

Section 8: Environmental Risk Assessment and Regulatory Context

The ecotoxicological data forms the basis for environmental risk assessment. The process involves comparing the Predicted Environmental Concentration (PEC), the expected concentration of the substance in the environment, with the Predicted No-Effect Concentration (PNEC).

PNEC Derivation: The PNEC is the concentration below which unacceptable effects on the ecosystem are unlikely to occur. [1]It is derived by dividing the lowest relevant toxicity value (e.g., the algal EC₅₀ or a chronic NOEC) by an assessment factor (AF).

PNEC = Lowest Chronic or Acute Toxicity Value / Assessment Factor (AF)

The assessment factor accounts for uncertainties, such as extrapolating from laboratory data to a complex ecosystem, and typically ranges from 10 to 1000. [14]Using the most sensitive value found for Cyanazine (algal EC₅₀ of 0.0002 mg/L), a conservative PNEC would be calculated, highlighting the potential risk even at very low environmental concentrations. This PNEC can then be compared to regulatory guidelines, such as the drinking water standards set by organizations like the EPA and WHO, to provide a comprehensive risk profile.

References

  • Biotecnologie BT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

  • CCME. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Cyanazine. Canadian Council of Ministers of the Environment. Retrieved from [Link]

  • Harrahy, E. (n.d.). SECONDARY VALUES FOR CYANAZINE (CAS No.21725-46-2). US EPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • Kolpin, D. W., Kalkhoff, S. J., Goolsby, D. A., Sneck-Fahrer, D. A., & Thurman, E. M. (2001). Occurrence of cyanazine compounds in groundwater: degradates more prevalent than the parent compound. Journal of Environmental Quality, 30(3), 853–860.
  • US EPA. (1999). TIER II ACUTE AND CHRONIC AQUATIC LIFE VALUES CYANAZINE. Retrieved from [Link]

  • WHO. (1996). Cyanazine in Drinking-water. World Health Organization. Retrieved from [Link]

  • Jensen, K. I. N., & Bandeen, J. D. (1981). Effects of Atrazine, Cyanazine, and this compound on the Photochemical Reactions of Isolated Chloroplasts. Weed Science, 29(3), 294-299.
  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]

  • US EPA. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]

  • ATSDR. (n.d.). Element 2: Environmental Fate and Transport. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound (Ref: CGA-18762). AERU Pesticide Properties Database. Retrieved from [Link]

  • US EPA. (2012). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]

  • ChemSafetyPro. (2016). Aquatic Toxicity. Retrieved from [Link] GHS.html

  • Suga, M., & Ueno, T. (2019). Structural insights into the action mechanisms of artificial electron acceptors in photosystem II. Journal of Biological Chemistry, 294(45), 16931-16940.
  • Wikipedia. (n.d.). Bioconcentration. Retrieved from [Link]

  • Purdue University. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

  • ChemSafetyPro. (2016). Bio-accumulation. Retrieved from [Link]

  • Passel. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Abridged version. Retrieved from [Link]

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  • US EPA. (2012). KABAM Version 1.0 User's Guide and Technical Documentation - Appendix F. Retrieved from [Link]

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  • ChemSafetyPro. (2016). Definition of Toxicological Dose Descriptors. Retrieved from [Link]

  • TNO. (2007). Bioconcentration Factors of Surfactants. Retrieved from [Link]

  • US EPA. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. Retrieved from [Link]

  • US EPA. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Ma, J., Lin, F., Wang, W., & Xu, R. (2009). Toxicity of Seven Herbicides to the Three Cyanobacteria Anabaena flos-aquae, Microcystis flos-aquae and Mirocystis aeruginosa. Journal of Agricultural and Food Chemistry, 57(23), 11454-11458.
  • Nebeker, A. V., Cairns, M. A., Onjukka, S. T., & Titus, R. H. (1986). Effect of age on sensitivity of Daphnia magna to cadmium, copper and cyanazine. Environmental Toxicology and Chemistry, 5(6), 527-530.
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Procyazine's impact on non-target plant species.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ecotoxicological Impact of Procyazine on Non-Target Plant Species

Abstract

This compound, a chlorotriazine herbicide, is effective for weed management but poses a significant risk to non-target plant species through environmental drift and persistence. This technical guide provides an in-depth analysis of this compound's impact, beginning with its molecular mechanism of action as a photosystem II inhibitor. We explore the key environmental pathways, including soil persistence and runoff, that lead to unintended exposure. The core of this document details the physiological and biochemical effects on both terrestrial and aquatic non-target flora, such as growth inhibition, chlorosis, and reduced photosynthetic efficiency. To empower researchers, this guide provides comprehensive, step-by-step protocols for conducting soil bioassays to assess phytotoxicity and for the analytical determination of this compound residues using High-Performance Liquid Chromatography (HPLC). These methodologies are designed to be self-validating, ensuring trustworthy and reproducible results. The guide synthesizes current scientific understanding to serve as a critical resource for researchers, environmental scientists, and regulatory professionals engaged in assessing and mitigating the ecological risks of herbicides.

Introduction: this compound in Context

This compound, chemically known as 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a member of the s-triazine class of herbicides.[1][2] Like other triazines, it is primarily used for the control of broadleaf weeds and grasses in various agricultural settings.[3] Triazine herbicides are typically absorbed through the plant roots and translocated via the xylem to the leaves, where they exert their phytotoxic effects.[3] While effective against target weeds, the environmental fate of this compound—its persistence in soil and potential for transport into aquatic systems—raises concerns about its impact on non-target plant communities that are vital for ecosystem health and biodiversity.[3][4][5] This guide provides a technical framework for understanding and quantifying these non-target effects.

Molecular Mechanism of Action

The herbicidal activity of this compound, like other s-triazines such as atrazine and cyanazine, stems from its ability to inhibit photosynthesis. The primary site of action is within Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.

Specifically, this compound disrupts the photosynthetic electron transport chain by binding to the D1 quinone-binding protein. This binding action blocks the transfer of electrons from the primary electron acceptor, Q_A, to the plastoquinone (PQ) pool. The interruption of this electron flow halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to plant death. This inhibition also leads to the formation of reactive oxygen species (ROS), which cause secondary cellular damage through lipid peroxidation.[6]

G cluster_PSII Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Primary Acceptor) Pheo->QA Electron Transfer QB D1 Protein (QB Site) QA->QB QB->Block PQ_Pool Plastoquinone (PQ) Pool This compound This compound This compound->QB Binds to D1 Protein Block->PQ_Pool ELECTRON FLOW BLOCKED

Caption: this compound's mechanism of action in Photosystem II.

Environmental Fate and Exposure Pathways

The impact of this compound on non-target plants is fundamentally linked to its behavior in the environment. Its persistence and mobility determine the extent and duration of unintended exposure.

Soil Persistence and Degradation

This compound exhibits relatively short persistence in soil compared to some other herbicides. Field studies have determined its soil half-life to be approximately 13 days.[4] However, persistence can be influenced by various factors including soil type, pH, organic matter content, temperature, and microbial activity.[7][8] Degradation is primarily microbial, though abiotic processes like photodegradation can also contribute.[9][10] Even with a short half-life, repeated applications can lead to residual levels in the soil that are sufficient to affect sensitive non-target plants.[11]

Runoff and Leaching

A primary pathway for this compound to impact non-target environments is through surface runoff and leaching.[3] Agricultural runoff, particularly after rainfall events shortly following application, can transport dissolved this compound and herbicide-laden soil particles into adjacent terrestrial and aquatic habitats.[12][13][14] More than 70% of s-triazine residues can enter aquatic systems through these pathways.[3] This is of particular concern as wastewater treatment plants are often ineffective at removing triazine herbicides, allowing them to pass into downstream aquatic ecosystems and pose a high risk to organisms like algae.[5][15][16]

Impact on Non-Target Plant Species

Exposure to sublethal concentrations of this compound can induce a range of detrimental effects in non-target plants. These impacts can be observed at the physiological, biochemical, and community levels.

Terrestrial Non-Target Plants

Wild plant species found in areas adjacent to treated fields, such as field margins and hedgerows, are particularly vulnerable.[17] Standard regulatory tests often use crop species, which may not adequately represent the sensitivity of wild flora; some studies have shown wild species to be a hundredfold more sensitive to certain herbicides.[17]

Common physiological symptoms of this compound exposure include:

  • Chlorosis: Yellowing of leaves due to inhibition of chlorophyll production and photosynthetic disruption.[18]

  • Necrosis: Tissue death, often starting at the leaf margins.[18]

  • Stunted Growth: Reduced biomass accumulation and overall plant height.[11][18]

  • Reproductive Failure: Reduced flowering and seed production, which can threaten the long-term viability of plant populations.[17]

Aquatic Non-Target Plants (Macrophytes and Algae)

Aquatic environments are highly susceptible to herbicide contamination from runoff. Triazine herbicides pose a significant threat to primary producers in these ecosystems, including macrophytes and algae.[5][19]

Observed effects on aquatic plants include:

  • Reduced Photosynthetic Efficiency: Direct inhibition of PSII leads to a rapid decline in photosynthetic capacity.[20]

  • Growth Inhibition: Root and shoot growth can be severely stunted.[21] In studies with the related herbicide atrazine, sensitive aquatic macrophytes experienced mortality at concentrations of 200 µg L⁻¹, while tolerant species showed reduced growth.[22]

  • Pigment Degradation: A significant decrease in chlorophyll a and total chlorophyll content is a common response to triazine exposure.[22]

  • Ecosystem Disruption: Damage to aquatic plants reduces their ability to oxygenate the water, disrupts the food web, and can lead to secondary effects like algal blooms.[20]

The following table summarizes the potential impacts based on studies of related triazine herbicides.

ParameterObserved Effect in Non-Target PlantsReference Species ExampleSource(s)
Growth Inhibition of root and shoot elongation; reduced biomass.Spirodela polyrhiza[21]
Photosynthesis Decreased chlorophyll content (chlorosis).Eichhornia crassipes[22]
Mortality Plant death at higher concentrations.Salvinia minima[22]
Reproduction Reduced flowering and seed set.Ranunculus acris[17]

Methodologies for Impact Assessment

To accurately quantify the risk and impact of this compound, robust and validated methodologies are essential. This section provides detailed protocols for a soil bioassay and an analytical chemistry approach.

Protocol: Soil Bioassay for Herbicide Residue Phytotoxicity

A bioassay is a cost-effective and ecologically relevant method to determine if herbicide residues in soil are present at concentrations high enough to adversely affect plant growth.[11][23][24] This protocol is a synthesis of established methods.[23][24][25]

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Growth Experiment cluster_analysis Phase 3: Data Analysis s1 1. Collect Test Soil (Top 2-4 inches from various field locations) s3 3. Prepare Pots (Fill and label multiple pots for each soil source) s1->s3 s2 2. Collect Control Soil (Known herbicide-free area) s2->s3 s4 4. Plant Seeds (3-6 seeds of a sensitive indicator species per pot, e.g., tomato, cucumber) s3->s4 s5 5. Germination & Thinning (Thin to 1-2 uniform plants per pot post-emergence) s4->s5 s6 6. Controlled Growth (Place in greenhouse/sunny location for ~3 weeks) s5->s6 s7 7. Visual Assessment (Record symptoms: chlorosis, necrosis, stunting) s6->s7 s8 8. Quantitative Measurement (Measure plant height, shoot/root biomass) s6->s8 s9 9. Compare & Conclude (Statistically compare test vs. control plants to determine phytotoxicity) s7->s9 s8->s9

Caption: Workflow for a soil bioassay to detect herbicide phytotoxicity.

Step-by-Step Methodology:

  • Soil Sample Collection:

    • Test Soil: Collect representative soil samples from the top 2-3 inches of the area of concern. If the soil has been tilled, sample to the depth of cultivation. In sandy soils, sample to 4-6 inches.[23][24] Combine samples from various locations (high spots, low spots, different soil types) to create a composite sample for each test area.

    • Control Soil: Collect a separate soil sample from an area known to be free of any herbicide residues. This is critical for comparison.[23]

    • Preparation: Remove any large crop residues. You will need enough soil to fill several 3- to 4-inch pots for each sample area and the control. Label all collection bags clearly.[23]

  • Bioassay Setup:

    • Potting: Fill at least 3-4 pots for each test area and for the control soil. Label each pot meticulously.

    • Indicator Species Selection: Choose a plant species known to be sensitive to triazine herbicides. Tomato, cucumber, spinach, and oats are excellent choices.[11][23][24] The species you intend to grow in the field can also be used, but may not show symptoms as clearly or quickly indoors.[24]

    • Planting: Plant 3 to 6 seeds per pot. Place the pots in a greenhouse or a consistently sunny indoor location.[23]

  • Growth and Observation:

    • Emergence: After the seeds germinate and emerge, thin the seedlings back to 1 or 2 uniform plants per pot to ensure consistency.[23]

    • Monitoring Period: Observe the plants for approximately three weeks after germination.[23]

    • Data Collection: Systematically record any visual signs of injury, comparing the plants in the test soil to those in the control soil. Note symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death).[11][18]

  • Analysis and Interpretation:

    • Quantitative Assessment: At the end of the observation period, carefully harvest the above-ground portion of the plants. Measure and record plant height and fresh biomass. For a more detailed analysis, dry the plant material in an oven at 60-70°C until a constant weight is achieved and record the dry biomass.

Protocol: Analytical Quantification of this compound in Soil and Plant Tissue

While bioassays confirm phytotoxicity, analytical methods like High-Performance Liquid Chromatography (HPLC) are required to quantify the specific concentration of the herbicide. This protocol outlines a general procedure for sample preparation and analysis.

1. Sample Preparation - Soil:

  • Extraction: Weigh 50g of air-dried, sieved soil into a flask. Add 100 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
  • Shaking & Centrifugation: Agitate the mixture on a mechanical shaker for 2 hours. Centrifuge the sample at 5000 rpm for 10 minutes to separate the soil from the solvent.
  • Concentration: Decant the supernatant (the liquid extract). Evaporate the solvent to near dryness using a rotary evaporator. Re-dissolve the remaining residue in a small, precise volume (e.g., 2 mL) of the HPLC mobile phase.
  • Cleanup: Pass the re-dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Sample Preparation - Plant Tissue:

  • Homogenization: Weigh 10g of fresh plant tissue and homogenize it with 50 mL of acetonitrile in a high-speed blender.
  • Extraction & Partitioning: Filter the homogenate. Transfer the liquid extract to a separatory funnel, add 50 mL of a saline solution, and shake vigorously. Allow the layers to separate and collect the upper acetonitrile layer.
  • Concentration & Cleanup: Evaporate the acetonitrile layer to dryness and re-dissolve the residue in the HPLC mobile phase, filtering as described for the soil sample.[26]

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. The exact ratio should be optimized for this compound.
  • Detection: Monitor the column effluent at the wavelength of maximum absorbance for this compound.
  • Quantification: Prepare a series of standard solutions of pure this compound at known concentrations. Inject these standards to create a calibration curve (Concentration vs. Peak Area). Inject the prepared samples and use the peak area from the resulting chromatogram to determine the concentration of this compound in the sample by interpolating from the calibration curve.[27][28]

Conclusion and Future Directions

This compound, while an effective herbicide, presents a demonstrable risk to non-target plant species through its primary mechanism of photosynthesis inhibition and its environmental mobility. The impact on terrestrial and aquatic plant communities can lead to reduced biodiversity and disruption of ecosystem services. The methodologies presented in this guide—combining accessible bioassays with precise analytical quantification—provide a robust framework for researchers to assess these risks.

Future research should focus on developing a more comprehensive understanding of the sublethal effects of this compound on a wider range of wild, non-target species.[17] Furthermore, investigating the degradation of this compound under various environmental conditions and the potential for synergistic effects with other environmental stressors will be crucial for developing more accurate environmental risk assessments and sustainable agricultural practices.[29]

References

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Sources

The Environmental Fate of Procyazine: A Mechanistic Exploration of Degradation Pathways in Soil and Water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: Procyazine (2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile) is a chlorotriazine herbicide designed for selective, systemic, and residual control of weeds by inhibiting photosynthesis at photosystem II.[1] As with any agrochemical, understanding its environmental fate—persistence, mobility, and transformation—is paramount for assessing ecological risk and ensuring sustainable use. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound in soil and water. While specific literature on this compound is limited, this document synthesizes available data and extrapolates established principles from closely studied analogous s-triazine herbicides, such as atrazine and cyanazine, to propose the most probable degradation mechanisms. We delve into the key abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism, that govern its transformation. Furthermore, this guide furnishes detailed experimental protocols for investigating these pathways, offering researchers a robust framework for empirical validation and further study.

This compound: Physicochemical Profile and Environmental Significance

This compound belongs to the chlorotriazine class of herbicides, characterized by a heterocyclic ring containing three nitrogen and three carbon atoms, substituted with chlorine and two amine groups.[2][3] Its unique substitutions—a cyclopropylamino group and a 1-cyano-1-methylethylamino group—dictate its specific herbicidal activity and its environmental behavior.

PropertyValueSource
IUPAC Name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile[2][3]
CAS Registry No. 32889-48-8[2][3][4]
Molecular Formula C₁₀H₁₃ClN₆[2][3][4]
Molar Mass 252.70 g/mol [2]
Water Solubility log₁₀WS: -2.65 (mol/L)[5]
Octanol/Water Partition Coeff. logP(oct/wat): 0.753[5]

The environmental persistence of this compound is a key concern. Field studies have shown it to have a relatively short persistence in soil, with reported half-lives ranging from 6 to 13 days.[6] Despite this, its mobility and the potential for its metabolites to leach into groundwater or runoff into surface water necessitate a thorough understanding of its degradation.[6]

Degradation Pathways in the Soil Environment

The fate of this compound in soil is a complex interplay of retention (sorption) and transformation (degradation). The primary degradation mechanisms are chemical hydrolysis and, most significantly, microbial metabolism.[7]

Sorption and Bioavailability

Adsorption to soil colloids, primarily organic matter and clay minerals, is a critical process that dictates the amount of this compound available in the soil solution for degradation, plant uptake, or transport.[7][8][9] The partitioning of this compound between the solid and aqueous phases is influenced by:

  • Soil Properties: Higher organic carbon content and clay content generally increase sorption.[10][11] Soil pH is also critical; as a weak base, the protonation of this compound's amine groups in acidic soils can enhance its binding to negatively charged soil particles.[8][9]

  • Chemical Properties: this compound's moderate water solubility and octanol-water partition coefficient suggest it has a potential for mobility, but also for significant interaction with soil organic matter.[5][10]

The majority of this compound residues are typically found in the upper soil layer (0-20 cm), indicating that sorption limits deep leaching.[6]

Abiotic Degradation: Chemical Hydrolysis

Chemical hydrolysis is a primary abiotic pathway for the initial transformation of chlorotriazines in soil. This reaction involves the nucleophilic substitution of the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxy-procyazine.

Reaction: R-Cl + H₂O → R-OH + HCl

This process is generally slow at neutral pH but can be catalyzed by acidic or alkaline conditions and the presence of clay surfaces, which can act as catalytic sites.[12] The formation of the hydroxylated metabolite is a crucial detoxification step, as hydroxy-triazines are generally non-phytotoxic and more strongly adsorbed to soil, reducing their mobility.[12]

Biotic Degradation: The Microbial Engine

Microbial degradation is the principal mechanism for the complete dissipation of this compound from the soil environment.[7][13] A diverse range of soil microorganisms, including bacteria like Arthrobacter sp. and Pseudomonas sp., have been shown to metabolize s-triazine herbicides.[14] These organisms utilize the herbicide as a source of carbon and/or nitrogen. The degradation proceeds through a series of enzymatic reactions.

Proposed Microbial Degradation Pathway for this compound:

Based on well-documented pathways for atrazine, the microbial degradation of this compound likely involves the following steps:[14][15]

  • Initial Attack: Degradation can be initiated by either:

    • Hydrolytic Dechlorination: Catalyzed by a chlorohydrolase (analogous to AtzA), this step replaces the chlorine atom with a hydroxyl group to form hydroxy-procyazine. This is a common and critical detoxification step.[15]

    • N-Dealkylation: The successive removal of the cyclopropylamino and 1-cyano-1-methylethylamino side chains. This process exposes the triazine ring to further enzymatic attack.

  • Sequential Side-Chain Removal: Aminohydrolases (analogous to AtzB and AtzC) catalyze the hydrolytic removal of the alkylamino side chains.[13][14]

  • Ring Cleavage: Once the side chains are removed, the resulting metabolite, cyanuric acid, is hydrolyzed by cyanuric acid amidohydrolase (analogous to AtzD), which opens the triazine ring.[15]

  • Mineralization: Subsequent enzymes further break down the ring fragments into carbon dioxide (CO₂) and ammonia (NH₃), completing the mineralization process.[14]

G cluster_key Legend This compound This compound (C₁₀H₁₃ClN₆) Hydroxy Hydroxy-procyazine This compound->Hydroxy Hydrolytic Dechlorination (e.g., AtzA) Dealkyl_1 De-cyclopropyl-procyazine This compound->Dealkyl_1 N-Dealkylation Dealkyl_2 De-(cyano-methylethyl)-procyazine This compound->Dealkyl_2 N-Dealkylation Intermediates Dealkylated Hydroxy Intermediates Hydroxy->Intermediates N-Dealkylation (e.g., AtzB, AtzC) Dealkyl_1->Intermediates Hydrolysis / Dealkylation Dealkyl_2->Intermediates Hydrolysis / Dealkylation Cyanuric_Acid Cyanuric Acid Intermediates->Cyanuric_Acid Deamination Mineralization CO₂ + NH₃ Cyanuric_Acid->Mineralization Ring Cleavage (e.g., AtzD, E, F) k1 Parent Compound k2 Key Metabolite k3 Mineralization Products

Caption: Proposed microbial degradation pathway of this compound in soil.

Degradation Pathways in the Aquatic Environment

This compound can enter aquatic systems through surface runoff or leaching.[6] Once in water, its fate is governed by photolysis, hydrolysis, and microbial activity.

Photodegradation (Photolysis)

In surface waters, direct degradation by sunlight is a significant dissipation pathway for many pesticides.[16] For chlorine-containing compounds, ultraviolet (UV) irradiation can lead to the cleavage of the carbon-chlorine bond, resulting in free chloride ions.[17] Photolysis of this compound likely involves:

  • Dechlorination: Homolytic cleavage of the C-Cl bond to form a triazinyl radical, which is then hydroxylated.

  • Side-Chain Oxidation: Photo-oxidation of the N-alkyl side chains.

The rate of photolysis is dependent on water clarity, depth, pH, and the presence of photosensitizing substances like dissolved organic matter.

Hydrolysis in Water

As in soil, chemical hydrolysis of the chlorine atom is an important abiotic process in water. The rate is highly pH-dependent. For many triazines, hydrolysis is fastest under acidic conditions (pH < 4) and slow at neutral pH.[18] This process converts this compound into its less toxic hydroxy-procyazine metabolite.

Aquatic Microbial Degradation

Microorganisms present in water and sediment can also degrade this compound.[19] The metabolic pathways are expected to be analogous to those in soil, involving dealkylation, dechlorination, and eventual ring cleavage. However, the microbial communities and environmental conditions (e.g., oxygen levels) in aquatic systems can differ significantly from soil, potentially leading to different degradation rates and metabolite profiles.

G cluster_soil Soil Compartment Procyazine_Applied This compound Applied to Soil Procyazine_Soil This compound in Soil Solution Procyazine_Applied->Procyazine_Soil Sorption Sorption (Bound Residue) Degradation Degradation (Abiotic & Biotic) Procyazine_Soil->Sorption Procyazine_Soil->Degradation Leaching Leaching Procyazine_Soil->Leaching Runoff Runoff Procyazine_Soil->Runoff Groundwater Groundwater Leaching->Groundwater Surface_Water Surface Water Runoff->Surface_Water

Caption: Key environmental fate processes for this compound in soil and water.

Methodologies for Studying this compound Degradation

To empirically determine the degradation pathways and rates of this compound, standardized and validated experimental protocols are essential.

Protocol: Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic laboratory conditions. This protocol is based on the principles of OECD Guideline 307.

Methodology:

  • Soil Selection: Select at least three distinct soil types, characterized for texture, organic carbon, pH, and microbial biomass.

  • Test Substance Preparation: Prepare a stock solution of radiolabeled this compound (e.g., ¹⁴C-labeled on the triazine ring) and an analytical standard of non-labeled this compound.

  • Incubation Setup:

    • Treat fresh soil samples (adjusted to 40-60% maximum water holding capacity) with the ¹⁴C-procyazine solution to achieve a relevant application rate.

    • Place the treated soil into flow-through incubation flasks.

    • Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Pass a continuous stream of humidified, CO₂-free air through the flasks. Trap volatile organics and ¹⁴CO₂ in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

  • Sampling and Analysis:

    • Sacrifice replicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts by Liquid Scintillation Counting (LSC) to quantify total radioactivity.

    • Characterize and quantify this compound and its metabolites in the extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAM) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

    • Analyze the trapping solutions for volatiles and ¹⁴CO₂ to determine mineralization.

    • Determine non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis:

    • Calculate the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., Single First-Order or FOCUS kinetics).

    • Construct a mass balance and degradation pathway diagram based on the identified metabolites.

Protocol: Aqueous Photolysis Study

Objective: To determine the rate of this compound degradation in sterile aqueous buffer under artificial sunlight. This protocol is based on the principles of OECD Guideline 316.

Methodology:

  • Solution Preparation: Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) containing a known concentration of this compound.

  • Irradiation:

    • Place the solutions in sealed, UV-transparent quartz cells.

    • Expose the samples to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) at a constant temperature.

    • Run parallel "dark" control samples, wrapped in aluminum foil, to measure hydrolysis concurrently.

  • Sampling and Analysis:

    • At specified time intervals, remove samples from both irradiated and dark control sets.

    • Analyze the samples directly by HPLC-UV or LC-MS/MS to quantify the concentration of this compound and identify major degradation products.[22]

  • Data Analysis:

    • Calculate the photolysis half-life by subtracting the degradation rate in the dark controls from the rate in the irradiated samples.

    • Determine the quantum yield to allow for extrapolation of laboratory rates to environmental conditions.

Conclusion

The environmental degradation of this compound is a multifaceted process driven by chemical and biological mechanisms. In soil, microbial metabolism is the dominant pathway, leading to the detoxification and eventual mineralization of the herbicide, with sorption to soil colloids playing a key role in its mobility and bioavailability. In aquatic systems, photolysis and hydrolysis contribute significantly to its transformation. The proposed pathways, based on extensive research on analogous s-triazine herbicides, provide a robust framework for understanding its environmental fate. Rigorous experimental investigation using standardized protocols is essential to validate these pathways, accurately quantify degradation rates (DT₅₀), and characterize the metabolite profile, thereby ensuring a comprehensive ecological risk assessment for this important agricultural tool.

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  • ResearchGate. (n.d.). Adsorption of Ionisable Pesticides in Soils.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubMed. (n.d.). Microbial degradation of cyclic peptides produced by bacteria.
  • University of Florida. (2004). Environmental Fate of Methoprene.
  • National Institutes of Health. (n.d.). Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes.
  • MDPI. (n.d.). Ciprofloxacin and Trimethoprim Adsorption/Desorption in Agricultural Soils.

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Methodological & Application

Application Note & Protocol: Quantifying Photosystem II Inhibition Using Procyazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug and herbicide development on conducting a Photosystem II (PSII) inhibition assay using the triazine herbicide Procyazine. We delve into the core scientific principles, present a detailed, self-validating experimental protocol, and offer insights into data analysis and interpretation. The methodology leverages the high sensitivity of chlorophyll a fluorescence to provide a rapid and robust measure of photosynthetic disruption.

Section 1: Scientific Principles of the Assay

The Role of Photosystem II (PSII)

Photosystem II is a critical protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria.[1] It initiates the light-dependent reactions of photosynthesis by using light energy to split water molecules (photolysis), releasing oxygen, protons, and electrons.[1] The energized electrons are transferred through an electron transport chain, a process essential for the creation of ATP and NADPH, the energy currencies required for CO2 fixation.[2] The functional integrity of PSII is paramount for plant health and productivity, making it a primary target for many herbicides.[2]

The Science of Chlorophyll a Fluorescence

When chlorophyll molecules in PSII absorb light, they enter an excited state. This energy has three potential fates:

  • Photochemistry: Driving the electron transport chain (the desired pathway).

  • Heat Dissipation: Released as thermal energy.

  • Fluorescence: Re-emitted as red light.

These three processes are in competition. Therefore, any disruption to photochemistry, such as a blockage in the electron transport chain, will cause a greater proportion of the absorbed energy to be re-emitted as fluorescence.[3] By measuring the intensity of this fluorescence, we can gain a highly sensitive, non-invasive insight into the efficiency of PSII.[4][5]

The most common metric used is the maximum quantum yield of PSII (Fv/Fm) .[6][7] This is determined by measuring fluorescence in a dark-adapted sample, where all reaction centers are "open" (Fo, minimal fluorescence), and then applying a saturating pulse of light to transiently "close" all reaction centers (Fm, maximal fluorescence).[5][8]

  • Fv (Variable Fluorescence) = Fm - Fo

  • Maximum Quantum Yield = Fv/Fm

In healthy, unstressed plants, the Fv/Fm ratio is typically between 0.78 and 0.84.[9] A decrease in this value is a direct indicator of stress or damage to the PSII reaction centers.[7][8][9]

Mechanism of Action: How this compound Inhibits PSII

This compound is a member of the triazine class of herbicides. Herbicides in this class function by inhibiting photosynthesis.[10] this compound specifically targets the D1 protein subunit within the PSII reaction center.[2][10] It binds to the QB-binding niche on the D1 protein, physically blocking the binding of plastoquinone (PQ), the native electron acceptor.[10]

This action halts the flow of electrons from the primary quinone acceptor (QA) to QB, effectively shutting down the entire photosynthetic electron transport chain.[10] This blockage not only stops the production of ATP and NADPH but also leads to the formation of highly reactive oxygen species (ROS) that cause rapid cellular damage through lipid peroxidation, ultimately leading to plant death.[10]

Caption: this compound binds to the D1 protein, blocking electron transfer from QA to QB.

Section 2: Experimental Design for a Self-Validating Assay

A robust assay is a self-validating one. Incorporating the correct controls and a logical dose-response structure is essential for generating trustworthy and publishable data.

Selecting the Test Organism

The choice of organism depends on the research question. Common choices include:

  • Aquatic Plants: Duckweed species like Lemna minor or Lemna gibba are widely used in ecotoxicology.[11][12] They are easy to culture and their response to waterborne toxicants is well-characterized, with standardized protocols available from organizations like the OECD and ISO.[11][12]

  • Unicellular Algae: Species such as Raphidocelis subcapitata or Chlamydomonas reinhardtii are excellent for high-throughput screening in microplates.[13][14] Their rapid growth and suspension culture make them ideal for precise concentration control.

The Importance of Controls
  • Negative Control: The test organism cultured in its standard growth medium without any additions. This establishes the baseline Fv/Fm for a healthy, unstressed organism.

  • Solvent Control: this compound is poorly soluble in water and requires an organic solvent like Dimethyl Sulfoxide (DMSO) or acetone for creating stock solutions.[15] The solvent control consists of the test organism in growth medium with the highest concentration of the solvent used in the experiment. This is crucial to ensure that any observed inhibition is due to this compound and not the solvent itself.

  • Positive Control (Recommended): A well-characterized PSII inhibitor like Diuron (DCMU).[16] Running a parallel assay with a known inhibitor confirms that the experimental system is responsive and capable of detecting PSII inhibition.

Designing the Dose-Response Curve

To determine the potency of this compound, a dose-response experiment is necessary. This involves exposing the test organism to a range of concentrations to calculate the IC50 value —the concentration of an inhibitor required to cause a 50% reduction in a biological function.[17]

  • Concentration Range: A preliminary range-finding test is advised. For triazine herbicides, inhibitory effects are often observed in the low micromolar (µM) to nanomolar (nM) range. A literature search suggests I50 values for this compound are approximately 2 x 10⁻⁷ M (0.2 µM).

  • Serial Dilutions: Prepare a geometric or logarithmic series of concentrations. A typical series might include 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µM.

  • Replicates: Each concentration and control should be run in at least triplicate to ensure statistical validity.

Section 3: Detailed Experimental Protocol

This protocol is optimized for a 24-well microplate assay using a unicellular green alga like Raphidocelis subcapitata. It can be adapted for other organisms like Lemna minor.

Required Materials and Equipment
  • Test Organism: Axenic culture of Raphidocelis subcapitata in exponential growth phase.

  • Reagents: this compound (analytical grade), DMSO (cell culture grade), sterile algal growth medium (e.g., OECD TG 201 medium).

  • Equipment: Pulse Amplitude Modulated (PAM) fluorometer, sterile 24-well microplates, analytical balance, ultrasonic bath, sterile pipettes and tips, incubator or growth chamber with controlled light and temperature (e.g., 23±1°C, 60-120 µE m⁻² s⁻¹ continuous illumination).[18]

Phase 1: Reagent and Stock Solution Preparation
  • This compound Stock (e.g., 10 mM):

    • Scientist's Note: A high-concentration stock in DMSO minimizes the amount of solvent added to the final assay wells, reducing the risk of solvent toxicity.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in the appropriate volume of anhydrous DMSO. Use an ultrasonic bath to ensure complete dissolution.[15]

    • Store in an amber glass vial at -20°C.

  • Working Solutions:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks.

    • From these intermediate stocks, perform a final dilution into the algal growth medium to achieve the desired test concentrations. Ensure the final DMSO concentration in all wells (including the solvent control) is identical and does not exceed 0.1% (v/v).

Phase 2: Assay Execution

Caption: A typical workflow for the PSII inhibition assay from preparation to data analysis.

  • Prepare Algal Inoculum: Dilute the exponentially growing algal culture with fresh, sterile medium to a starting cell density of approximately 1 x 10⁴ cells/mL.[13][19]

  • Set Up Plate: In a 24-well plate, add the appropriate volume of this compound working solution to each triplicate set of wells. Then, add the algal inoculum to bring each well to its final volume (e.g., 1 mL).

    • Negative Control Wells: Medium + Algal Inoculum.

    • Solvent Control Wells: Medium with max DMSO % + Algal Inoculum.

    • Test Wells: Medium with this compound + Algal Inoculum.

  • Incubation: Incubate the plate for a defined period (e.g., 2, 24, or 48 hours) under controlled light and temperature conditions.[14] A 24-hour period is common for observing significant effects.

Phase 3: Chlorophyll Fluorescence Measurement
  • Dark Adaptation: Transfer the microplate to complete darkness for a minimum of 30 minutes.[6]

    • Underlying Principle: This crucial step ensures that all primary electron acceptors (QA) are fully oxidized, and all non-photochemical quenching is relaxed. This allows for the accurate measurement of the true minimal fluorescence (Fo) and establishes a consistent baseline across all samples.

  • Measurement: Place the plate in the PAM fluorometer.

    • The instrument will first apply a weak, modulated measuring light to determine Fo .

    • Immediately following, it will apply a brief, high-intensity pulse of light (a "saturating pulse") to close all PSII reaction centers, allowing for the measurement of Fm .[16]

  • Record Data: The fluorometer software will record Fo and Fm values for each well.

Section 4: Data Analysis and Interpretation

Calculating PSII Quantum Yield (Fv/Fm)

For each well, calculate the Fv/Fm ratio:

  • Fv/Fm = (Fm - Fo) / Fm

Average the Fv/Fm values for each set of triplicates. The Fv/Fm of the negative control should be within the healthy range (≈0.8), and the solvent control should show no significant deviation from the negative control.

Calculating Percent Inhibition

The percent inhibition for each this compound concentration is calculated relative to the performance of the negative (or solvent) control.

  • % Inhibition = [ 1 - (Fv/Fm_sample / Fv/Fm_control) ] * 100

Where:

  • Fv/Fm_sample is the average Fv/Fm of a this compound-treated sample.

  • Fv/Fm_control is the average Fv/Fm of the negative control.

Determining the IC50 Value

The IC50 is the concentration of this compound that causes 50% inhibition.[17][20]

  • Plot Data: Create a scatter plot with the this compound concentration on the x-axis (logarithmic scale) and the corresponding % Inhibition on the y-axis.

  • Fit Curve: Use a non-linear regression model (e.g., a four-parameter logistic or sigmoidal dose-response curve) to fit the data.[21] This can be done using software like GraphPad Prism, R, or specialized online calculators.[21][22]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.

Table 1: Example Data for IC50 Determination

This compound Conc. (µM)Log [Conc.]Avg. Fv/FmStd. Dev.% Inhibition
0 (Control)N/A0.810.020.0
0.05-1.300.750.037.4
0.1-1.000.650.0419.8
0.2-0.700.420.0548.1
0.5-0.300.180.0377.8
1.00.000.090.0288.9

From a curve fit to this data, the calculated IC50 would be approximately 0.21 µM .

Section 5: Troubleshooting and Expert Insights

  • Low Fv/Fm in Controls: If your negative control Fv/Fm is below ≈0.75, it indicates the culture itself is stressed. Check your culture conditions, nutrient medium, and handling procedures.

  • High Variability Between Replicates: This can be caused by inconsistent cell densities or inaccurate pipetting. Ensure the algal culture is well-mixed before dispensing.

  • Inhibition in Solvent Control: If the solvent control shows significant inhibition compared to the negative control, the solvent concentration is too high. Reduce the concentration of your stock solution to allow for a smaller final volume of solvent in the wells.

  • No Inhibition Observed: If even high concentrations of this compound show no effect, verify the integrity of the compound, check your dilution calculations, and confirm the assay is working using a positive control (Diuron).

Section 6: References

  • Beneragama, C. K., & Tominaga, J. (2012). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Journal of Agricultural Sciences-Sri Lanka, 7(2).

  • Ali, S., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 529. [Link]

  • Pan, Z., et al. (2023). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. Remote Sensing, 15(23), 5515. [Link]

  • Brewer, P. E., & Arntzen, C. J. (1982). Effects of Atrazine, Cyanazine, and this compound on the Photochemical Reactions of Isolated Chloroplasts. Weed Science, 30(4), 369-374. [Link]

  • Kim, J., et al. (2022). Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress. International Journal of Molecular Sciences, 23(21), 13398. [Link]

  • Linn, A., et al. (2023). Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging. Frontiers in Plant Science, 14, 1178650. [Link]

  • Wikipedia contributors. (2024). IC50. Wikipedia. [Link]

  • Linn, A., et al. (2020). Features and applications of a field imaging chlorophyll fluorometer to measure stress in agricultural plants. Precision Agriculture, 22(3), 850-868. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • Geis, S. W., et al. (2000). Modifications to the algal growth inhibition test for use as a regulatory assay. Environmental Toxicology and Chemistry, 19(1), 36-41. [Link]

  • AAT Bioquest, Inc. (2020, November 15). Calculating an IC50 value and its Margin of Error [Video]. YouTube. [Link]

  • Armbruster, M., et al. (2023). Photosynthesis in the biomass model species Lemna minor displays plant-conserved and species-specific features. bioRxiv. [Link]

  • Katt, W. P. (2018). How to calculate IC50 values of an inhibitor in a sample? ResearchGate. [Link]

  • Armbruster, M., et al. (2023). Photosynthesis in the Biomass Model Species Lemna minor Displays Plant-Conserved and Species-Specific Features. International Journal of Molecular Sciences, 24(11), 9390. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Cseh, E., et al. (2024). Comparative Phytotoxicity of Metallic Elements on Duckweed Lemna gibba L. Using Growth- and Chlorophyll Fluorescence Induction-Based Endpoints. Plants, 13(2), 232. [Link]

  • Piotrowska-Niczyporuk, A., et al. (2022). Utilizing Morphological and Physiological Parameters of Lemna minor for Assessing Tetracyclines’ Removal. Plants, 11(17), 2199. [Link]

  • Banks, F. M. (2019). Chlorophyll Fluorescence, Photoinhibition and Abiotic Stress: Does it Make Any Difference the Fact to Be a C3 or C4 Species?. Frontiers in Plant Science, 10, 137. [Link]

  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. [Link]

  • Nakajima, Y., et al. (2019). Structural insights into the action mechanisms of artificial electron acceptors in photosystem II. Journal of Biological Chemistry, 294(45), 16890-16901. [Link]

  • Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983-3998. [Link]

  • Sytina, O., et al. (2010). Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. Ecotoxicology and Environmental Safety, 73(6), 1144-1149. [Link]

  • Kalaji, H. M., et al. (2014). Chlorophyll fluorescence: a wonderful tool to study plant physiology and plant stress. Photosynthesis Research, 122(1), 1-32. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]

  • Schansker, G., et al. (2014). Frequently asked questions about chlorophyll fluorescence, the sequel. Photosynthesis Research, 119(3), 221-236. [Link]

  • Ecotox Centre. (n.d.). Combined Algae Test with Unicellular Green Algae. [Link]

  • Anonymous. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Purdue University. [Link]

  • Ministry of the Environment, Japan. (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. [Link]

  • De Cauwer, B., et al. (2014). The Mode of Action of Triazine Herbicides in Plants. Herbicides, Theory and Applications. [Link]

  • Swindell, C. S. (2003). Specific-binding site of triazines on the D1 protein subunit of photosystem II. ResearchGate. [Link]

  • So, L. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. [Link]

  • Villani, G., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(18), 9877. [Link]

  • Reshetilov, A. N., et al. (2018). Bioassay standardization issues in freshwater ecosystem assessment: test cultures and test conditions. Knowledge and Management of Aquatic Ecosystems, (419), 32. [Link]

  • Wikipedia contributors. (2024). Photosystem II. Wikipedia. [Link]

  • CropLife Australia. (2022). Herbicide Mode of Action Table. [Link]

Sources

Application Notes and Protocols for the Analysis of Procyazine Residues in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance of Procyazine and the Imperative for Sensitive Detection

This compound is a triazine herbicide used to control broadleaf and grassy weeds in various agricultural settings. As with many agrochemicals, concerns regarding its persistence in the environment and potential for off-site migration necessitate the development of robust and sensitive analytical methods for its detection in complex matrices such as soil. Monitoring this compound residues in soil is crucial for assessing environmental contamination, ensuring food safety, and understanding its fate and transport in terrestrial ecosystems.

This comprehensive guide provides detailed application notes and protocols for the determination of this compound residues in soil samples. It is designed for researchers, environmental scientists, and analytical chemists seeking to establish reliable and validated methodologies. The protocols herein are grounded in established analytical principles and draw upon widely accepted techniques for pesticide residue analysis, adapted for the specific properties of this compound.

Chemical Profile of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrilePubChem
Molecular Formula C₁₀H₁₃ClN₆PubChem
Molecular Weight 252.71 g/mol A Chemtek
CAS Number 32889-48-8A Chemtek
Appearance White to pale yellow crystalline powder (typical for triazines)General Knowledge
Solubility Varies in different organic solventsGeneral Knowledge

Core Analytical Strategy: A Multi-faceted Approach

The detection of this compound in soil, a complex and heterogeneous matrix, requires a multi-step analytical workflow. This typically involves efficient extraction of the analyte from the soil particles, a clean-up step to remove interfering co-extractives, and finally, sensitive and selective detection by a suitable analytical instrument. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which are powerful tools for pesticide residue analysis. A third, rapid screening method using Enzyme-Linked Immunosorbent Assay (ELISA) will also be discussed.

The choice of method will depend on several factors including the required sensitivity and selectivity, sample throughput needs, and the instrumentation available in the laboratory.

Diagram: General Workflow for this compound Residue Analysis in Soil

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection (Composite Sampling) Drying_Sieving Air Drying & Sieving (<2 mm) Soil_Sample->Drying_Sieving Homogenization Extraction Extraction (e.g., QuEChERS) Drying_Sieving->Extraction Sub-sampling Cleanup Dispersive SPE Cleanup Extraction->Cleanup Crude Extract Final_Extract Final Extract Cleanup->Final_Extract Purified Extract HPLC_MS LC-MS/MS Final_Extract->HPLC_MS Primary Method GC_MS GC-MS/MS Final_Extract->GC_MS Alternative Method ELISA ELISA Final_Extract->ELISA Screening Method Quantification Quantification (Calibration Curve) HPLC_MS->Quantification GC_MS->Quantification ELISA->Quantification Confirmation Confirmation (MS/MS Spectra) Reporting Reporting (ng/g or µg/kg) Quantification->Reporting

Caption: General workflow for this compound residue analysis in soil.

Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the analysis of many modern pesticides, including triazine herbicides like this compound. Its high sensitivity and selectivity make it ideal for detecting trace levels of contaminants in complex matrices.

Principle of the Method

The extracted and cleaned-up soil sample is injected into an HPLC system where this compound is separated from other components on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored for quantification and confirmation. This multiple reaction monitoring (MRM) provides excellent selectivity, minimizing matrix interference.

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a wide variety of matrices, including soil.[1][2] The following is a modified QuEChERS protocol suitable for this compound extraction.

QuEChERS Workflow Start 10 g Homogenized Soil Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Shake1 Shake vigorously for 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate) Shake1->Add_Salts Shake2 Shake vigorously for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge (e.g., 5 min at 4000 rpm) Shake2->Centrifuge1 Supernatant Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant dSPE_Tube Transfer to d-SPE Tube (containing MgSO₄ and PSA) Supernatant->dSPE_Tube Vortex Vortex for 30 sec dSPE_Tube->Vortex Centrifuge2 Centrifuge (e.g., 2 min at 4000 rpm) Vortex->Centrifuge2 Final_Extract Collect Supernatant for Analysis Centrifuge2->Final_Extract End LC-MS/MS or GC-MS/MS Injection Final_Extract->End

Caption: QuEChERS workflow for soil sample preparation.

  • Sample Weighing: Weigh 10 g of homogenized, air-dried, and sieved (<2 mm) soil into a 50 mL centrifuge tube.

  • Hydration (for dry soils): If the soil is very dry, add a specific volume of deionized water (e.g., 5-8 mL) and allow it to hydrate for at least 30 minutes. This improves extraction efficiency.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • First Extraction: Cap the tube and shake it vigorously for 1 minute.

  • Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate). The salts induce phase separation and help drive the pesticides into the acetonitrile layer.

  • Second Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at approximately 4000 rpm. This will separate the solid soil material and the aqueous layer from the acetonitrile layer containing the this compound.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. These tubes typically contain anhydrous magnesium sulfate to remove residual water and primary secondary amine (PSA) sorbent to remove organic acids and other polar interferences. For soils with high organic matter content, C18 sorbent may also be included.

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds to ensure thorough mixing with the sorbents.

  • Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes at 4000 rpm.

  • Sample for Analysis: The resulting supernatant is the final extract. Transfer it to an autosampler vial for HPLC-MS/MS analysis.

Instrumental Parameters for HPLC-MS/MS

The following are typical starting parameters for the analysis of this compound. These should be optimized in your laboratory for your specific instrumentation and soil matrix.

ParameterRecommended SettingRationale
HPLC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for triazine herbicides.
Mobile Phase A Water with 0.1% formic acidAcidification promotes better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidStrong organic solvent for elution.
Gradient Elution A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.Allows for the separation of a wide range of compounds with different polarities.
Flow Rate 0.2 - 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 1 - 10 µLDependent on the sensitivity of the instrument and the concentration of the extract.
Ionization Mode Electrospray Ionization (ESI), Positive ModeTriazine herbicides ionize well in positive ESI mode.
MRM Transitions Precursor ion (m/z) → Product ion(s) (m/z)Specific to this compound. These should be determined by infusing a standard solution. Based on PubChem data, potential precursor ion is [M+H]⁺ at m/z 253.0963.
Collision Energy To be optimized for each MRM transitionEnsures optimal fragmentation for sensitivity and specificity.
Method Validation and Performance

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using matrix-matched standards to compensate for any matrix effects. A linear range appropriate for the expected residue levels should be established with a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For soil analysis, typical LOQs are in the low µg/kg range.

  • Accuracy (Recovery): The recovery of the method should be assessed by analyzing spiked blank soil samples at different concentration levels. Acceptable recovery rates are typically within the 70-120% range.[3]

  • Precision (Repeatability and Reproducibility): The precision of the method is expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day precision) and reproducibility (inter-day precision) should be evaluated, with RSD values typically expected to be ≤20%.

Expected Performance for Triazine Herbicides using QuEChERS and LC-MS/MS:

ParameterTypical Value
LOD 0.1 - 1.0 µg/kg
LOQ 0.5 - 5.0 µg/kg
Recovery 80 - 110%
RSD < 15%

Note: These are typical values for triazine herbicides in soil and should be established specifically for this compound in the user's laboratory.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of pesticide residues. It is particularly well-suited for volatile and semi-volatile compounds. While this compound is amenable to GC analysis, derivatization may sometimes be necessary to improve its thermal stability and chromatographic behavior.

Principle of the Method

The final extract from the QuEChERS procedure is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Instrumental Parameters for GC-MS
ParameterRecommended SettingRationale
GC Column Low-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)A standard, robust column for pesticide analysis.
Injector Temperature 250 - 280 °CEnsures complete vaporization without thermal degradation.
Injection Mode Splitless or Pulsed SplitlessMaximizes the transfer of the analyte to the column for trace analysis.
Oven Temperature Program A temperature gradient is programmed to achieve good separation of the target analyte from matrix components. A typical program might start at 70°C, ramp to 280°C, and hold.Optimizes chromatographic resolution.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity by monitoring only specific ions characteristic of this compound. Full scan can be used for initial identification.
Considerations for GC-MS Analysis
  • Derivatization: For some triazines, derivatization (e.g., silylation) can improve peak shape and thermal stability. This should be investigated during method development.

  • Matrix Effects: Matrix components can interfere with the analysis, leading to ion suppression or enhancement. The use of matrix-matched standards is highly recommended.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Rapid Screening

ELISA is a rapid and cost-effective immunochemical method that can be used for the high-throughput screening of a large number of samples. It is based on the specific binding of an antibody to the target analyte (this compound).

Principle of the Method

Commercially available ELISA kits for triazine herbicides typically use a competitive format. The wells of a microtiter plate are coated with antibodies specific to the triazine class of herbicides. The soil extract and a known amount of an enzyme-labeled triazine are added to the wells. This compound in the sample competes with the enzyme-labeled triazine for binding to the antibodies. After an incubation period, the unbound components are washed away, and a substrate is added that produces a color change in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Protocol for ELISA
  • Extraction: A simplified extraction procedure is often sufficient for ELISA. This may involve shaking the soil sample with methanol or a methanol/water mixture.

  • Dilution: The soil extract is diluted with the buffer provided in the kit to minimize matrix effects.

  • Assay: The assay is performed according to the manufacturer's instructions, which typically involve adding the sample, enzyme conjugate, and substrate to the antibody-coated wells, with incubation and washing steps in between.

  • Measurement: The absorbance is read using a microplate reader.

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of this compound.

Advantages and Limitations of ELISA
  • Advantages: High throughput, rapid, cost-effective, and requires minimal sample cleanup.

  • Limitations: Cross-reactivity with other structurally similar triazine herbicides can lead to false positives. The results are generally considered semi-quantitative and should be confirmed by a chromatographic method like HPLC-MS/MS or GC-MS.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable and defensible data. This should include:

  • Method Blanks: Analyzing a blank sample (a soil known to be free of this compound) with each batch of samples to check for contamination.

  • Spiked Samples: Analyzing a fortified blank sample to assess the accuracy of the method for each batch.

  • Duplicate Samples: Analyzing a sample in duplicate to assess the precision of the method.

  • Certified Reference Materials (CRMs): Analyzing a CRM, if available, to provide an independent assessment of the accuracy of the method.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the detection and quantification of this compound residues in soil. The QuEChERS extraction method coupled with HPLC-MS/MS analysis is recommended as the primary approach due to its high sensitivity, selectivity, and robustness. GC-MS offers a viable alternative, while ELISA serves as a valuable tool for rapid screening. The successful implementation of these methods, underpinned by a rigorous quality assurance program, will enable researchers and environmental monitoring agencies to accurately assess the presence and concentration of this compound in the soil environment, contributing to a better understanding of its environmental impact.

References

  • Calvillo, V., et al. (2021). Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils. MethodsX, 8, 101427.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36274, this compound. Available from: [Link]

  • Pico, Y., et al. (2019). QuEChERS and soil analysis. An Overview. Trends in Analytical Chemistry, 118, 546-559.
  • U.S. Environmental Protection Agency (EPA). Various methods for pesticide residue analysis. Available from: [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.

Sources

LC-MS/MS protocol for quantification of Procyazine in plant tissues.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note

Topic: LC-MS/MS Protocol for Quantification of Procyazine in Plant Tissues.

A Note on the Analyte: The term "this compound" does not correspond to a registered or commonly known pesticide. The "-azine" suffix strongly suggests a triazine herbicide. This protocol has been developed for Propazine , a representative s-triazine herbicide, assuming "this compound" was a typographical error. The principles and methodologies detailed herein are broadly applicable to other similar triazine pesticides and can be adapted with analyte-specific parameter optimization.

Application Note: A Robust QuEChERS-Based LC-MS/MS Method for the Quantification of Propazine in Plant Tissues

Introduction and Principle

The quantification of herbicide residues in agricultural products is paramount for ensuring consumer safety, adhering to regulatory limits (Maximum Residue Limits, MRLs), and conducting environmental fate studies. Propazine is a selective, pre-emergence triazine herbicide used for weed control in crops such as sorghum. Its potential persistence in soil and uptake by plants necessitates sensitive and reliable analytical methods for its detection in various plant matrices.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its exceptional sensitivity, specificity, and ability to handle complex sample matrices.[1] This protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which provides efficient extraction and cleanup of pesticides from high-moisture plant samples.[2]

The core principle of this method involves:

  • Homogenization: Creating a uniform sample matrix to ensure representative analysis.

  • Extraction: Using acetonitrile and salting-out to efficiently extract Propazine from the plant tissue into an organic phase.

  • Cleanup: Employing dispersive Solid-Phase Extraction (d-SPE) to remove interfering matrix components like pigments, sugars, and organic acids.

  • Analysis: Separating the analyte from residual interferences using Ultra-High-Performance Liquid Chromatography (UHPLC) and subsequent detection and quantification via tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Overview

The entire process from sample receipt to final data analysis follows a systematic and validated pathway to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Sample Homogenization (Cryogenic Grinding) Extract 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Weigh 10g Cleanup 3. d-SPE Cleanup (PSA/C18/GCB + MgSO4) Extract->Cleanup Take 1 mL Supernatant LC 4. UHPLC Separation (Reversed-Phase C18) Cleanup->LC Inject 5 µL MS 5. MS/MS Detection (ESI+ MRM Mode) LC->MS Eluent Transfer Quant 6. Quantification (Matrix-Matched Curve) MS->Quant Report 7. Reporting Quant->Report IonSource Ion Source (ESI+) Q1 Q1: Precursor Ion Filter Selects m/z 230.1 IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation with N2) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Filter Selects m/z 188.1 & 146.1 Q2->Q3 Fragments Detector Detector Q3->Detector Specific Product Ions

Sources

Preparation of Procyazine Stock Solutions for In Vitro Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of Procyazine stock solutions for in vitro experimental use. This compound, a triazine herbicide, is a compound of interest in toxicological and environmental research. Accurate and reproducible in vitro studies rely on the precise and consistent preparation of test compounds. This guide offers a scientifically grounded methodology, emphasizing the rationale behind solvent selection, procedural steps, and quality control measures to ensure the integrity of your experiments.

Introduction: The Criticality of Proper Stock Solution Preparation

This compound (CAS 32889-48-8) is a chloro-triazine herbicide that acts by inhibiting photosynthetic electron transport.[1] Its potential off-target effects are a subject of ongoing research, necessitating reliable in vitro assay systems. The foundation of such research is the accurate preparation of this compound solutions. Improperly prepared stock solutions can lead to significant experimental artifacts due to issues such as poor solubility, degradation, or inaccurate concentration, ultimately compromising the validity of the results.

This guide provides a step-by-step protocol for preparing high-concentration stock solutions of this compound, with a focus on maximizing solubility and stability. We will delve into the rationale for solvent selection, best practices for handling the compound, and essential quality control checks.

This compound: Chemical and Physical Properties

A thorough understanding of this compound's physicochemical properties is paramount for its effective handling in a laboratory setting.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClN₆[2][3]
Molecular Weight 252.70 g/mol [2][4]
CAS Number 32889-48-8[2][4]
Appearance White crystalline solid (typical)General Knowledge
Calculated logP 0.753 (Crippen Method)[5]
Calculated Water Solubility log10WS = -2.65 mol/L[5]

The calculated octanol-water partition coefficient (logP) and water solubility suggest that this compound is a relatively non-polar compound with low aqueous solubility. This is a critical consideration for solvent selection.

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is the most critical step in preparing a stock solution. An ideal solvent should:

  • Completely dissolve the compound at the desired concentration.

  • Be inert and not react with the compound.

  • Be compatible with the downstream experimental system (e.g., cell culture) at the final working concentration.

  • Allow for stable storage of the stock solution.

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. This recommendation is based on the following:

  • Proven Efficacy in In Vitro Studies: A key study investigating the cytogenetic effects of this compound in human lymphocyte cultures successfully used Dimethyl Sulfoxide (DMSO) as the solvent. The study noted that the compound was tested up to its solubility limit in a 0.5% DMSO solution, indicating DMSO's suitability for achieving biologically relevant concentrations.

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds.

  • Compatibility with Cell Culture: At low final concentrations (typically ≤ 0.5%), DMSO is well-tolerated by most cell lines.

While other solvents like acetonitrile are used for analytical standards, DMSO is the preferred choice for biological applications due to its lower volatility and established use in cell-based assays.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the target concentration based on their specific experimental needs and the solubility limit of their this compound batch.

Materials:

  • This compound (solid, high purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow for Stock Solution Preparation:

G cluster_0 Preparation A Calculate Mass of this compound B Weigh this compound A->B Target: 10 mM C Add DMSO B->C Accurate weighing is critical D Dissolve this compound C->D Use anhydrous DMSO E Aliquot and Store D->E Ensure complete dissolution G cluster_0 Quality Control A Visual Inspection B Concentration Verification (Optional) A->B Check for precipitation C Functional Assay B->C HPLC or LC-MS/MS C->A Compare with previous batches

Caption: Quality control workflow for this compound stock solutions.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect the solution for any signs of precipitation or color change. If any particulates are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For long-term studies or when transitioning to a new batch of this compound, the concentration of the stock solution can be verified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Functional Assay: The most practical quality control measure is to include a positive control and a vehicle control in every experiment. Consistent results from these controls can provide confidence in the activity of the this compound working solutions.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium or an appropriate aqueous buffer.

Important Considerations:

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental wells does not exceed a level that is toxic to your specific cell line (typically <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations. It is often best to perform an intermediate dilution in DMSO before the final dilution in aqueous medium to avoid precipitation of the poorly water-soluble this compound.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. Do not store working solutions in aqueous media for extended periods, as the stability of this compound under these conditions is unknown.

Troubleshooting Common Issues

IssuePossible CauseSolution
This compound does not dissolve - Insufficient solvent volume- Low-quality solvent- Compound has low solubility at the target concentration- Re-calculate and verify solvent volume- Use fresh, anhydrous, cell culture grade DMSO- Try a lower stock concentration- Gently warm the solution (up to 37°C) and sonicate
Precipitation upon dilution in aqueous media - Poor aqueous solubility of this compound- "Salting out" effect- Perform an intermediate dilution in DMSO first- Increase the final DMSO concentration (if tolerated by cells)- Vortex while adding the this compound solution to the aqueous medium
Inconsistent experimental results - Stock solution degradation- Inaccurate pipetting- Cell line variability- Prepare fresh stock solution- Use calibrated pipettes and proper technique- Ensure consistent cell passage number and health

Conclusion

The protocol and guidelines presented in this application note provide a robust framework for the preparation of this compound stock solutions for in vitro research. By adhering to these procedures, researchers can enhance the reliability and reproducibility of their experimental data, contributing to a more accurate understanding of the biological effects of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36274, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo (n.d.). This compound. Retrieved from [Link]

  • Gysin, H., & Knüsli, E. (1960). Chemistry and herbicidal properties of triazine derivatives. Advances in Pest Control Research, 3, 289-358.
  • Compendium of Pesticide Common Names (n.d.). This compound. Retrieved from [Link]

Sources

Field application techniques for Procyazine in agricultural research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Field Evaluation of Procyazine

Abstract: This document provides a comprehensive guide for researchers, agronomists, and crop protection specialists on the effective field application and evaluation of this compound, a chlorotriazine herbicide. The protocols herein are designed to ensure scientific rigor, data integrity, and operational safety. Emphasis is placed on the causality behind experimental choices, establishing self-validating systems through robust trial design and calibration, and grounding all recommendations in authoritative scientific principles.

Introduction: Understanding this compound

This compound is a selective herbicide belonging to the chlorotriazine chemical family.[1] Its chemical structure is 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile.[2][3][4]

Mechanism of Action (MoA): Like other triazine herbicides such as atrazine and cyanazine, this compound's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It interrupts the electron transport chain by binding to the D1 protein of the PSII complex, effectively blocking the flow of electrons from the primary acceptor (Q) to the plastoquinone pool.[5] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, leading to a cascade of oxidative damage and ultimately, cell death. This mode of action results in symptoms that typically appear on older leaves first and progress from chlorosis (yellowing) to necrosis (tissue death).[5]

Section 1: Pre-Application Planning & Trial Design

A successful field trial is contingent on meticulous planning. The objective is to isolate the effect of the herbicide treatment from all other sources of variation.

1.1. Defining Research Objectives Before any field work commences, a clear, testable hypothesis must be formulated. Examples include:

  • "To determine the dose-response relationship of this compound on Amaranthus retroflexus (redroot pigweed)."

  • "To evaluate the crop safety of this compound applied pre-emergence in corn at two different soil organic matter levels."

  • "To compare the efficacy of a this compound tank-mixture with a commercial standard for broad-spectrum weed control."

1.2. Site Selection and Characterization The trial site must be as uniform as possible and representative of the target environment.[6] Avoid areas with known anomalies such as old fence lines, headlands, or significant changes in slope.[6][7]

  • Rationale: Soil properties (texture, organic matter, pH) and environmental conditions significantly influence the bioavailability, persistence, and efficacy of soil-applied herbicides like this compound. Documenting these factors is critical for data interpretation.

Key Site Characterization Parameters:

  • Soil Analysis: Collect composite soil samples from the trial area for laboratory analysis of texture (% sand, silt, clay), organic matter content, pH, and cation exchange capacity (CEC).

  • Weed History: Document the historical and current weed spectrum and density at the site. This ensures the target weeds are present in sufficient, uniform populations for a valid efficacy evaluation.[8]

  • Field History: Detail the previous crops, herbicide applications, and tillage practices for at least the past two years to avoid confounding factors from herbicide residues or altered soil structure.[7]

1.3. Experimental Design The Randomized Complete Block Design (RCBD) is the most widely used and recommended design for herbicide field trials.[9]

  • Principle: RCBD effectively minimizes the impact of field variability in one direction (a "gradient," such as a slope or change in soil type).[10][11] The field is divided into "blocks," each containing a complete set of all treatments. Treatments are then randomly assigned to plots within each block.[12] This design ensures that each treatment is tested under the same range of conditions present across the trial area.[10]

  • Implementation:

    • Replication: A minimum of 3 to 4 replicates (blocks) is standard for herbicide trials to provide statistical power.[7][13]

    • Plot Size: Small plots for research are typically 2-3 meters wide and 5-10 meters long, large enough to obtain representative data while minimizing land and resource use.

    • Buffers: Untreated buffer strips should be established around the entire trial and between plots to prevent spray drift and edge effects.

1.4. Treatment List & Rate Selection A comprehensive treatment list is essential for a robust evaluation.

  • Untreated Control (UTC): A plot that receives no herbicide application is mandatory. It serves as the baseline for assessing both weed control and crop injury.[14]

  • Commercial Standard: Include a currently registered, effective herbicide for the same use pattern. This provides a benchmark for performance.

  • This compound Rates: Test a range of rates. For crop tolerance trials, this must include the proposed label rate (1x) and twice the proposed rate (2x) to establish a margin of safety.[8] For efficacy trials, a series of rates (e.g., 0.5x, 1x, 2x) can help establish a dose-response curve.

Workflow for Agricultural Herbicide Field Trials

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis P1 Define Objectives P2 Site Selection & Soil Test P1->P2 P3 Experimental Design (RCBD) P2->P3 P4 Treatment List P3->P4 E1 Plot Layout & Marking P4->E1 E2 Sprayer Calibration E1->E2 E3 Herbicide Application E2->E3 D1 Assessments (Efficacy, Injury) E3->D1 D2 Data Recording D1->D2 D3 Statistical Analysis (ANOVA) D2->D3 D4 Final Report D3->D4

Caption: High-level workflow for this compound field research.

Section 2: Application Equipment & Calibration

Accurate application is the cornerstone of reliable herbicide trial data. The goal is to deliver the precise, intended dose to each plot. For small-plot research, CO2-pressurized backpack sprayers are the industry standard due to their precision and portability.[15]

2.1. Protocol: Sprayer Calibration Calibration is a mandatory, self-validating process to determine the sprayer's output in a standard unit (e.g., Liters per hectare or Gallons per acre).[16][17]

  • Rationale: Factors like nozzle type, pressure, and travel speed all affect the application volume. Calibration integrates these variables to ensure every plot receives the identical, calculated dose.[18] Applying too little results in poor efficacy, while too much can cause crop injury and wastes resources.[18]

Step-by-Step Calibration Protocol (1/128th of an Acre Method):

  • Select Nozzles: For broadcast application of soil-active herbicides, flat-fan nozzles are recommended for their uniform spray distribution.[19] Ensure all nozzles on the boom are of the same type and size.

  • Set Pressure: Pressurize the system to the desired application pressure (e.g., 40 PSI). Check for leaks.

  • Measure Course: Based on your nozzle spacing, measure a specific course length in the field. For a 20-inch nozzle spacing, the course length is 204 feet.[18][20]

  • Time the Run: In the actual field conditions, record the time (in seconds) required to walk the measured course at a consistent, comfortable speed. Repeat this three times and calculate the average time.[20]

  • Collect Output: While maintaining the same pressure, catch the spray from a single nozzle for the average time recorded in Step 4.[20]

  • Measure Volume: The number of fluid ounces collected is directly equal to the sprayer's output in gallons per acre (GPA).[20] For example, collecting 20 fl oz means the application volume is 20 GPA.

  • Verify Uniformity: Repeat Step 5 for all nozzles on the boom. The output from any single nozzle should not deviate by more than 10% from the average.[18] Replace any nozzles that fall outside this range.

Table 1: Example Sprayer Calibration Data

ParameterValueRationale/Notes
Nozzle TypeTeeJet® XR8002VSProvides a medium droplet size, good for coverage with manageable drift.
Nozzle Spacing20 inchesCommon spacing for research booms.
Calibration Course204 feetStandard distance for 20-inch spacing in the 1/128th acre method.[20]
Operating Pressure40 PSIManufacturer-recommended pressure for this nozzle type.
Avg. Travel Time46 secondsConsistent walking speed is critical for accuracy.
Collected Volume 22 fl oz This value directly equates to an output of 22 Gallons Per Acre (GPA).

Section 3: this compound Application Protocol

Safe handling and precise field application are critical for the success and integrity of the research.

3.1. Health and Safety

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, long sleeves, pants, and eye protection.

3.2. Test Solution Preparation

  • Calculate Amount: Using the calibrated sprayer output (GPA or L/ha) and the area of a single plot, calculate the total spray volume needed per plot. Then, calculate the precise amount of this compound formulation required for that volume to achieve the target application rate (e.g., g a.i./ha).

  • Mixing: Use a dedicated mixing vessel. Fill the sprayer tank to half the required water volume.[12] If using a tank-mix partner, add it now. Add the calculated amount of this compound. Add the remaining water to reach the final volume.[12] Agitate thoroughly.

  • Application: Each field trial requires a unique spray mixture.[21]

3.3. Field Application Technique

  • Weather Conditions: Do not spray in windy conditions (>10 mph) to avoid drift. Record temperature, humidity, and wind speed at the time of application.[13]

  • Application: Approach the plot with the sprayer running and at the correct speed. Activate the spray boom just before entering the plot and shut it off immediately after exiting to ensure complete and uniform coverage.

  • Decontamination: Thoroughly clean the sprayer with a tank-cleaning agent between treatments to prevent cross-contamination, especially when changing from a high rate to a low rate or to the untreated control.

Section 4: Post-Application Assessment & Data Collection

Systematic data collection is required to quantify the effects of the herbicide treatments.

4.1. Efficacy Assessment (Weed Control) Visual ratings are the most common method for evaluating herbicide efficacy in large-scale field research due to their speed and convenience.[22]

  • Methodology: Ratings are typically made on a scale of 0 to 100%, where 0% = no effect and 100% = complete death of all weeds, as compared to the untreated control plots.[22]

  • Data Collection: Record percent control for each target weed species present in the plot.

  • Timing: Conduct assessments at multiple intervals, such as 7, 14, 28, and 56 Days After Treatment (DAT), to capture the full progression of herbicide symptoms and any potential weed recovery.[8]

4.2. Crop Injury (Phytotoxicity) Assessment

  • Methodology: Similar to efficacy ratings, crop injury is assessed visually on a 0 to 100% scale, where 0% = no visible injury and 100% = complete crop death. Note specific symptoms like stunting, chlorosis, or malformation.

  • Timing: Crop injury assessments should be conducted at the same intervals as the efficacy ratings.

4.3. Advanced Assessment Techniques For more quantitative data, consider:

  • Biomass Sampling: At a key time point, harvest all above-ground weed biomass from a defined area (e.g., a 0.25 m² quadrat) within each plot. Dry the samples in an oven and record the dry weight.

  • Photographic Records: Establish permanent photo points to visually document treatment effects over time.[23][24] This provides a powerful qualitative record to supplement numerical data.[25]

Factors Influencing this compound Field Efficacy

G This compound This compound Efficacy App Application App->this compound Rate & Timing Rate & Timing App->Rate & Timing Coverage Coverage App->Coverage Calibration Calibration App->Calibration Env Environment Env->this compound Rainfall Rainfall Env->Rainfall Temperature Temperature Env->Temperature Sunlight Sunlight Env->Sunlight Soil Soil Factors Soil->this compound Organic Matter Organic Matter Soil->Organic Matter Texture Texture Soil->Texture pH pH Soil->pH Weed Weed Biology Weed->this compound Species Species Weed->Species Growth Stage Growth Stage Weed->Growth Stage Resistance Resistance Weed->Resistance

Sources

Application Notes & Protocols: Evaluating the Uptake and Translocation of Procyazine in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the methodologies for evaluating the uptake and translocation of the herbicide Procyazine in plants. It offers a detailed exploration of the underlying scientific principles, step-by-step experimental protocols, and data interpretation strategies. The protocols are designed to be self-validating and are grounded in established scientific literature to ensure accuracy and reproducibility.

Section 1: Introduction to this compound and its Plant Interactions

This compound is a triazine herbicide known for its effectiveness in controlling a variety of broadleaf and grassy weeds.[1] Its chemical formula is C10H13ClN6, and it functions by inhibiting photosynthesis at photosystem II.[2] Understanding the dynamics of how this compound is absorbed by, moves through, and is metabolized within a plant is critical for several reasons:

  • Efficacy Assessment: Determining the speed and extent of uptake and translocation to target tissues informs the overall effectiveness of the herbicide.

  • Crop Safety and Selectivity: Understanding why certain crops are tolerant to this compound often relates to limited uptake, restricted translocation, or rapid metabolic detoxification.

  • Resistance Management: Herbicide resistance in weeds can be due to altered uptake, sequestration, or translocation patterns, making these studies vital for sustainable weed management.

  • Environmental Fate: The amount of herbicide taken up by the plant influences how much remains in the soil, potentially impacting subsequent crops or non-target organisms.

The movement of herbicides within a plant, or translocation, primarily occurs through two main transport systems: the xylem and the phloem.[3]

  • Xylem (Apoplastic Movement): This tissue transports water and nutrients from the roots to the shoots.[4] Soil-applied herbicides are predominantly taken up by the roots and moved upwards in the xylem.[3][5]

  • Phloem (Symplastic Movement): This living tissue transports sugars produced during photosynthesis from the leaves (sources) to areas of growth or storage (sinks), such as roots, fruits, and meristems.[6] Foliar-applied herbicides that are systemic in nature move through the phloem.[4]

This compound, like other triazine herbicides, is primarily absorbed through the roots from the soil and translocated via the xylem to the shoots.[4] However, foliar absorption can also occur. This guide will detail methods to study both routes of entry and subsequent movement.

Section 2: Core Methodologies for Uptake and Translocation Studies

Two primary approaches are widely used to track the movement of herbicides like this compound in plants: Radiolabeling Studies and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radiolabeling Studies: A Qualitative and Quantitative Overview

Radiolabeling has been a cornerstone technique for studying herbicide absorption and translocation for decades.[7] This method involves using a this compound molecule where one of its atoms (typically carbon) is replaced with a radioactive isotope, such as ¹⁴C. The radioactive "tag" allows for the sensitive detection and quantification of the herbicide within different plant tissues.

2.1.1 Principle of Radiolabeling:

The fundamental principle is that the radiolabeled herbicide behaves chemically and physiologically identically to the non-labeled compound. By measuring the radioactivity in different parts of the plant over time, a clear picture of uptake, translocation speed, and final distribution can be established.[8]

2.1.2 Visualization of Translocation: Autoradiography

Autoradiography provides a powerful visual and qualitative assessment of herbicide movement. After treating a plant with ¹⁴C-Procyazine, the plant is harvested, pressed, and placed in contact with X-ray film. The radiation emitted from the ¹⁴C-Procyazine exposes the film, creating an image that reveals the location and relative concentration of the herbicide throughout the plant.

2.1.3 Quantitative Analysis: Liquid Scintillation Counting (LSC)

For precise quantification, different plant parts (roots, stems, leaves, etc.) are harvested and combusted in an oxidizer. The combustion process converts the ¹⁴C in the plant tissue to ¹⁴CO₂, which is then trapped in a special scintillation cocktail. A Liquid Scintillation Counter (LSC) measures the light emitted from the cocktail, which is proportional to the amount of ¹⁴C present. This allows for the calculation of the exact amount of this compound in each tissue.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Sensitivity Quantification

LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify non-labeled this compound in plant tissues.[9] This method is particularly useful for residue analysis and can achieve very low limits of detection.[10][11]

2.2.1 Principle of LC-MS/MS:

  • Extraction: this compound is first extracted from the plant tissue using a suitable solvent.

  • Chromatographic Separation (LC): The extract is injected into a liquid chromatograph, where this compound is separated from other plant compounds based on its chemical properties as it passes through a column.[9]

  • Ionization and Mass Analysis (MS/MS): The separated this compound molecules are then ionized and enter a tandem mass spectrometer. The first mass spectrometer selects the this compound ion, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a highly selective and sensitive signal for quantification.[9]

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for conducting uptake and translocation studies of this compound in plants.

Plant Growth and Treatment

Rationale: Uniform and healthy plants are crucial for reproducible results. The growth stage of the plant can significantly influence herbicide uptake and translocation.[12]

Protocol:

  • Grow the desired plant species (e.g., corn, soybean, or a target weed species) in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.

  • For root uptake studies, grow plants hydroponically or in a defined medium like sand to minimize herbicide binding.[13]

  • For foliar uptake studies, grow plants in pots with a standard potting mix.

  • Ensure plants are at a consistent growth stage (e.g., 3-4 leaf stage) at the time of treatment.

  • Acclimatize plants to the experimental conditions for at least 24 hours before applying this compound.

Protocol for Radiolabeled (¹⁴C-Procyazine) Studies

Causality Behind Experimental Choices: The use of ¹⁴C-Procyazine allows for direct tracking of the molecule. The specific activity of the radiolabeled compound is important to ensure a detectable signal without causing phytotoxicity from an excessive dose.

3.2.1 Foliar Application Protocol:

  • Prepare a treatment solution containing a known concentration of ¹⁴C-Procyazine and formulated non-labeled this compound in a suitable carrier (e.g., water with a surfactant).

  • Using a microsyringe, apply a small, precise volume (e.g., 1-10 µL) of the treatment solution to the adaxial surface of a single, fully expanded leaf.[8]

  • At predetermined time points (e.g., 6, 24, 48, 72 hours after treatment), harvest the plants.

  • Uptake Measurement: Carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-Procyazine from the leaf surface. Analyze the leaf wash using LSC.

  • Translocation Measurement: Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Process each plant part for quantitative analysis by LSC (see Protocol 3.4) or for qualitative visualization by autoradiography (see Protocol 3.5).

3.2.2 Root Application Protocol:

  • For hydroponically grown plants, add a known concentration of ¹⁴C-Procyazine to the nutrient solution.

  • For soil-grown plants, apply the ¹⁴C-Procyazine solution to the soil surface.

  • At predetermined time points, harvest the plants.

  • Gently wash the roots to remove any ¹⁴C-Procyazine adhering to the surface.

  • Section the plant into roots, stem, and leaves.

  • Process each plant part for LSC or autoradiography.

Protocol for Non-Labeled this compound Analysis by LC-MS/MS

Causality Behind Experimental Choices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[14][15][16] It provides good recoveries for a broad range of pesticides, including this compound.[17]

3.3.1 Sample Preparation and Extraction (QuEChERS Method):

  • Harvest plant tissues (leaves, stems, roots) at specified time points after this compound application.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C to halt metabolic processes.[18]

  • Homogenize the frozen plant tissue to a fine powder.[15]

  • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.[15]

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for buffered methods) and an internal standard.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium acetate).[14]

  • Shake vigorously for 1 minute and centrifuge to separate the organic and aqueous layers.[15]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube containing magnesium sulfate and a sorbent like primary secondary amine (PSA) to remove interferences such as sugars and fatty acids.[16]

  • Vortex and centrifuge the d-SPE tube.

  • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

3.3.2 LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is typically suitable for this compound analysis.[9]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate, is used to separate this compound from matrix components.[10]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound for selective and sensitive quantification.

  • Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount of this compound in the plant extracts.

Protocol for Liquid Scintillation Counting (LSC)
  • Dry the sectioned plant tissues to a constant weight.

  • Combust a known weight of each dried tissue sample in a biological oxidizer.

  • The ¹⁴CO₂ produced is trapped in a scintillation vial containing a CO₂-trapping agent and a scintillation cocktail.

  • Analyze the vials in a liquid scintillation counter.

  • The LSC will report the radioactivity in disintegrations per minute (DPM), which can be converted to the amount of ¹⁴C-Procyazine using the specific activity of the radiolabeled stock.

Protocol for Autoradiography
  • After harvesting, carefully arrange the whole plant on a piece of paper and press it flat.

  • Dry the pressed plant.

  • In a darkroom, place the dried plant in direct contact with a sheet of X-ray film inside a light-tight cassette.

  • Store the cassette in the dark for a period of several days to weeks, depending on the amount of radioactivity.

  • Develop the X-ray film to visualize the distribution of ¹⁴C-Procyazine.

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

Summarize the quantitative data from LSC or LC-MS/MS analysis in tables for clear comparison.

Table 1: this compound Uptake and Translocation in Corn Following Foliar Application

Time (Hours)% of Applied this compound in Leaf Wash% of Applied this compound Absorbed% of Absorbed this compound in Treated Leaf% of Absorbed this compound in Shoots Above% of Absorbed this compound in Shoots Below% of Absorbed this compound in Roots
675.2 ± 3.124.8 ± 3.198.1 ± 1.50.8 ± 0.20.6 ± 0.10.5 ± 0.1
2452.6 ± 4.547.4 ± 4.592.5 ± 2.83.2 ± 0.72.1 ± 0.52.2 ± 0.6
7238.9 ± 3.961.1 ± 3.985.3 ± 3.46.8 ± 1.14.5 ± 0.93.4 ± 0.8

Data are presented as mean ± standard deviation (n=5).

Table 2: this compound Concentration in Different Plant Tissues Following Root Application (LC-MS/MS)

Time (Hours)This compound Concentration (ng/g fresh weight)
Roots Stem Leaves
12125.4 ± 10.215.8 ± 2.15.2 ± 0.8
4898.7 ± 8.545.3 ± 5.622.1 ± 3.4
9675.1 ± 6.968.9 ± 7.348.6 ± 6.1

Data are presented as mean ± standard deviation (n=5).

Visual Data: Diagrams and Workflows

G cluster_0 Plant Preparation cluster_1 Sample Processing cluster_2 Analytical Methods PlantGrowth Plant Growth in Controlled Environment Treatment Application of this compound (Foliar or Root) PlantGrowth->Treatment Harvest Harvest at Time Points Treatment->Harvest Sectioning Section into Tissues (Root, Stem, Leaf) Harvest->Sectioning LSC Liquid Scintillation Counting (¹⁴C) Sectioning->LSC Quantitative Autoradiography Autoradiography (¹⁴C) Sectioning->Autoradiography Qualitative LCMS QuEChERS Extraction & LC-MS/MS Sectioning->LCMS Quantitative

G cluster_root Root Uptake cluster_shoot Foliar Uptake Root This compound in Soil/Hydroponics RootHair Root Hair Absorption Root->RootHair XylemLoading Loading into Xylem RootHair->XylemLoading Translocation Translocation XylemLoading->Translocation Apoplastic Leaf This compound on Leaf Surface Cuticle Cuticle Penetration Leaf->Cuticle PhloemLoading Loading into Phloem (Systemic Movement) Cuticle->PhloemLoading PhloemLoading->Translocation Symplastic Accumulation Accumulation in Sinks/Tissues Translocation->Accumulation

Section 5: Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, the following quality control measures should be integrated into the experimental design:

  • Mass Balance Calculation (Radiolabeling): In ¹⁴C studies, the sum of the radioactivity recovered from the leaf wash, all plant parts, and potentially the growth medium should be calculated as a percentage of the total radioactivity applied. A recovery of 90-110% indicates a robust and accurate experiment.

  • Internal Standards (LC-MS/MS): The use of an internal standard, a compound with similar chemical properties to this compound but a different mass, helps to correct for variations in extraction efficiency and instrument response.

  • Matrix-Matched Calibration: To account for matrix effects (suppression or enhancement of the signal due to co-eluting plant components), calibration standards should be prepared in extracts from untreated control plants.

  • Replication: Each treatment and time point should have a sufficient number of biological replicates (typically 3-5) to allow for statistical analysis of the data.

  • Control Groups: Untreated control plants must be included in all experiments to establish baseline levels and to ensure that observed effects are due to the this compound treatment.

By implementing these measures, the protocols become self-validating, providing a high degree of confidence in the experimental outcomes.

References

  • Nandula, V. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Weed Science, 63(sp1), 140-151. Available at: [Link]

  • Riar, D. S. (n.d.). HOW HERBICIDES WORK IN TERMS THAT WE CAN ALL UNDERSTAND. Wisconsin Fruit. Available at: [Link]

  • Steinmaus, S. (n.d.). Herbicide Translocation and Metabolism. California Polytechnic State University. Available at: [Link]

  • DiTomaso, J. M. (n.d.). Understanding Herbicides. University of California, Davis. Available at: [Link]

  • Rao, V. S. (2000). Transformation of Herbicide in Plant. CUTM Courseware. Available at: [Link]

  • Unknown Author. (n.d.). Lecture Herbicide x Plant Interactions Absorption and Translocation of Herbicides Applied to Soil. Unknown Source. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 36274. Available at: [Link]

  • Netherland, M. D., & Richardson, R. J. (2016). Using 14C-labeled herbicides in aquatic plant management research. Journal of Aquatic Plant Management, 54, 1-9. Available at: [Link]

  • de Andrade, T. M., & Tornisielo, V. L. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. Available at: [Link]

  • European Commission. (n.d.). QuEChERS: Home. EU-RL for Pesticides. Available at: [Link]

  • Cole-Parmer. (2024, August 1). The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer Application Lab. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Restek Corporation. Available at: [Link]

  • Majors, R. E. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International, 16(11). Available at: [Link]

  • Tackett, B. (2024, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

  • Brewer, J. E., & Arntzen, C. J. (1981). Effects of Atrazine, Cyanazine, and this compound on the Photochemical Reactions of Isolated Chloroplasts. Weed Science, 29(4), 449-455. Available at: [Link]

  • de Andrade, T. M., & Tornisielo, V. L. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C10H13ClN6). PubChemLite. Available at: [Link]

  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. BCPC. Available at: [Link]

  • Hartzler, B. (2001). Absorption of foliar-applied herbicides. Integrated Crop Management, Iowa State University. Available at: [Link]

  • Unknown Author. (n.d.). Movement of Herbicide in Plants and Soil.pptx. SlideShare. Available at: [Link]

  • Nandula, V. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. ResearchGate. Available at: [Link]

  • Bish, M. (2018, April 13). Off-target herbicide movement: What you see is not what you get. MU Extension. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Procarbazine. PubChem Compound Summary for CID 4915. Available at: [Link]

  • Purdue Weed Science. (2016, August 4). Leaf Sample Collection for Herbicide Resistance Testing in Weeds. YouTube. Available at: [Link]

  • Wang, Y., et al. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Molecules, 29(8), 1897. Available at: [Link]

  • Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide. Waypoint Analytical. Available at: [Link]

  • ResearchGate. (n.d.). Procedure of sample preparation for herbicide residue. ResearchGate. Available at: [Link]

  • Kertesz, V., & Gruiz, K. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. International Journal of Molecular Sciences, 23(6), 3042. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Application Note. Available at: [Link]

  • California Department of Food and Agriculture. (2022, March 1). Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography Tandem Mass Spectrometry (GC/MS/MS). CDFA. Available at: [Link]

  • Applied Biosystems. (n.d.). On-line SPE-LC/MS/MS to Detect Organonitrogen and Triazine Pesticides at 10ng/L in Drinking Water. ResearchGate. Available at: [Link]

  • Dräger, B. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. Available at: [Link]

  • Adeleye, A. S., et al. (2023). Tracking nanonutrients in plants: A review of uptake, assimilation, translocation and analytical techniques. Horizon e-Publishing Group. Available at: [Link]

  • Google Patents. (n.d.). CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids. Google Patents.
  • Xiao, Y. Y., et al. (2022). Amino acid permease RcAAP1 increases the uptake and phloem translocation of an L-valine-phenazine-1-carboxylic acid conjugate. Plant Methods, 18(1), 11. Available at: [Link]

  • Ábrahám, E., et al. (2010). Methods for determination of proline in plants. Methods in Molecular Biology, 639, 317-331. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing Procyazine concentration for effective weed control studies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Procyazine in weed control studies. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity and success of your experiments. Our focus is on explaining the causality behind experimental choices, empowering you to optimize your study design and interpret results with confidence.

Section 1: Foundational Knowledge - Core Concepts & Mechanism

This section addresses the fundamental principles of this compound that underpin all experimental work.

Q1: What is the precise mechanism of action for this compound and how does it lead to weed mortality?

A: this compound is a chlorotriazine herbicide that functions as a selective, systemic inhibitor of photosynthesis.[1] Its primary target is the D1 quinone-binding protein within Photosystem II (PSII) located in the chloroplast thylakoid membranes.[2]

Causality of Action:

  • Binding and Blockade: this compound binds to the D1 protein, specifically at the site where plastoquinone (QB) would normally dock. This physically obstructs the flow of electrons from the primary electron acceptor (QA) to QB.

  • Energy Overload: The blockage of the electron transport chain causes a rapid buildup of high-energy electrons at QA. Since this energy cannot be dissipated through the normal photosynthetic pathway, it is transferred to other molecules.

  • Oxidative Stress: The excess energy leads to the formation of highly reactive oxygen species (ROS), such as superoxide radicals and singlet oxygen.[3] This cascade of oxidative stress rapidly destroys cellular components.

  • Cellular Damage & Death: The ROS cause lipid peroxidation, destroying cell membranes and leading to leakage of cellular contents.[4] This results in the characteristic symptoms of chlorosis (yellowing) followed by necrosis (tissue death), ultimately causing plant mortality.[5][6]

This compound is primarily absorbed by the roots and translocated upwards through the xylem (apoplastic movement) with the transpiration stream.[5][7]

Procyazine_MOA cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 QA QA P680->QA e- QB_site QB Binding Site QA->QB_site e- ROS Reactive Oxygen Species (ROS) QA->ROS Energy Transfer (No e- flow) This compound This compound This compound->QB_site BLOCKS Damage Lipid Peroxidation Membrane Damage Necrosis ROS->Damage Causes

Caption: this compound blocks the electron transport chain at the QB site of Photosystem II.

Q2: What are the expected visual symptoms of this compound application on susceptible plants and what is the typical timeline for their appearance?

A: The symptoms are directly linked to this compound's mode of action as a photosynthesis inhibitor. Because it relies on upward movement in the plant's water stream, symptoms appear first on older, lower leaves which are transpiring the most.[7]

Symptom Progression:

  • Initial Stunting (Days 3-7): While not always visually obvious, the inhibition of photosynthesis immediately halts energy production, leading to a cessation of growth.

  • Interveinal Chlorosis (Days 5-10): The leaves begin to yellow between the veins, particularly along the margins. This is due to the ROS-induced destruction of chlorophyll.[5]

  • Necrosis (Days 7-21): The chlorotic areas turn brown and die as cell membranes are destroyed. The necrosis typically starts at the leaf tips and margins and progresses inward.[5][7]

  • Complete Desiccation: Eventually, the entire plant desiccates and dies. The timeline is highly dependent on environmental conditions; bright sunlight and warm temperatures accelerate the process by increasing transpiration and the rate of ROS generation.[6]

The process is relatively slow compared to contact herbicides because mortality results from gradual energy starvation and accumulated cellular damage, not immediate tissue destruction.[7]

Section 2: Experimental Design & Protocols

A robust experimental design is the foundation of reliable and reproducible data. This section provides validated protocols and explains the rationale behind each step.

Q3: How do I properly design a dose-response experiment to determine the effective concentration (ED50) of this compound?

A: A dose-response study is essential for quantifying the efficacy of a herbicide.[8] The goal is to establish a relationship between the concentration of this compound applied and the magnitude of the plant's response (e.g., growth inhibition). This protocol outlines the key steps.

DoseResponse_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Range-Finding Study (Broad log-scale doses) P2 Select Definitive Dose Range (5-7 concentrations) P1->P2 P3 Prepare Stock & Serial Dilutions P2->P3 E1 Randomize & Apply Treatments (Include controls) P3->E1 P4 Plant Uniform Seedlings (Same age/size) P4->E1 E2 Maintain Consistent Environment (Light, Temp, Water) E1->E2 E3 Incubate for a Pre-determined Period (e.g., 14-21 days) E2->E3 A1 Assess Response (Biomass, Visual Score) E3->A1 A2 Normalize Data to Negative Control A1->A2 A3 Fit Dose-Response Curve (e.g., Four-parameter logistic model) A2->A3 A4 Calculate ED50 / GR50 A3->A4

Caption: Workflow for a standard herbicide dose-response experiment.

Step-by-Step Experimental Protocol:

  • Range-Finding: Conduct a preliminary experiment with a wide range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the approximate range that causes 10% to 90% inhibition. This prevents wasting resources on ineffective or overly toxic doses in the main study.

  • Select Definitive Doses: Based on the range-finding study, choose 5-7 concentrations that bracket the expected 50% effective dose (ED50). A logarithmic or geometric series is typically most effective.

  • Plant Propagation: Grow your target weed species under controlled and uniform conditions. It is critical that all plants used in the experiment are of the same age and developmental stage to minimize biological variability.

  • Treatment Application: Randomly assign plants to treatment groups. Apply the this compound solutions uniformly. For soil application, this involves drenching a known volume of soil with the treatment solution. For foliar application, use a calibrated sprayer to ensure consistent coverage.[9]

  • Incubation: Maintain the plants in a controlled environment (consistent light cycle, temperature, and humidity) for the duration of the experiment, typically 14 to 21 days.[9]

  • Data Collection: Assess the herbicidal effect. The most objective method is to harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and weigh it. Visual injury ratings (0% = no effect, 100% = complete death) can also be used but are more subjective.

  • Data Analysis: Calculate the percent reduction in biomass for each treatment relative to the untreated negative control. Plot this data against the logarithm of the this compound concentration and fit the data to a non-linear regression model, such as a four-parameter log-logistic model, to calculate the ED50.[10]

Q4: What are the critical control groups to include in my weed control study and why are they essential?

A: Proper controls are the cornerstone of a self-validating experiment. They provide the baselines against which all treatment effects are measured.

  • Negative Control (Untreated):

    • What it is: Plants that receive no treatment at all, or are treated only with the carrier solvent (e.g., water or a water/surfactant mix without this compound).

    • Why it's essential: This group represents 100% normal growth. All treatment effects (e.g., % biomass reduction) are calculated relative to this group.[9] It confirms that the plants are healthy and that any observed effects in other groups are due to the herbicide and not to underlying environmental or health issues.

  • Positive Control (Optional but Recommended):

    • What it is: Plants treated with a known, effective herbicide that has a similar mode of action (e.g., Atrazine or Cyanazine).

    • Why it's essential: This control validates the experimental system. If the positive control fails to show the expected herbicidal effect, it suggests a problem with the experimental setup, plant health, or environmental conditions, rather than an issue with the this compound itself.

Q5: My this compound is not dissolving well in water. How should I prepare my stock and working solutions?

A: this compound has low water solubility. Attempting to dissolve it directly in water for your highest concentration stock solution will likely fail.

Protocol for Solution Preparation:

  • Consult the Datasheet: Always begin with the manufacturer's safety data sheet (SDS) and technical datasheet for specific solubility information.

  • Use an Organic Solvent for Stock: Dissolve the neat (pure) this compound powder in a small amount of a suitable organic solvent like acetone or DMSO to create a high-concentration primary stock solution (e.g., 10-100 mM).

  • Create an Aqueous Secondary Stock: From the primary organic stock, create a secondary, lower-concentration stock in water that contains a minimal, non-phytotoxic percentage of the organic solvent (typically <0.5% v/v). This secondary stock should be the highest concentration used in your experiment's serial dilutions.

  • Perform Serial Dilutions: Use the aqueous secondary stock to perform serial dilutions in your final application buffer (e.g., water, or water with a surfactant if required) to create your working concentrations.

  • Solvent Control: It is crucial that your Negative Control group is treated with the application buffer containing the same final concentration of the organic solvent used in your treatment groups. This ensures that any observed effects are from the herbicide, not the solvent.

Section 3: Troubleshooting Common Issues

Even with a solid protocol, unexpected results can occur. This section provides a logical framework for diagnosing and resolving common experimental problems.

Q6: My target weeds are showing little to no response to this compound. What are the potential causes?

A: This is a common issue that can stem from several factors, from the chemical itself to the biological and environmental conditions.

Potential Cause Diagnostic Check Recommended Solution
Herbicide Resistance Are you working with a weed population from a field with a long history of triazine herbicide use?[11]Conduct a susceptibility test comparing your weed population to a known susceptible biotype.[12] If resistant, consider herbicides with a different mode of action.
Incorrect Concentration Double-check all calculations for stock solution preparation and serial dilutions.Prepare fresh solutions, carefully verifying each step. If possible, analytically confirm the concentration of the stock solution using HPLC.[13]
Environmental Factors Was the soil high in organic matter or clay? Was the soil very dry after application?High organic matter/clay can bind the herbicide, making it unavailable for root uptake.[14] this compound requires soil moisture for root uptake; ensure adequate watering post-application.[15]
Improper Application Was foliar application coverage poor? Was the soil drench volume insufficient to reach the root zone?Ensure spray nozzles provide a fine, even mist. For soil applications, calculate the required volume to saturate the pot's soil volume.
Sub-optimal Conditions for Action Were the plants under low light conditions or low temperatures post-application?As a photosynthesis inhibitor, this compound's effects are most pronounced under conditions that favor active photosynthesis (high light, warm temperatures).[6]
Degraded Herbicide Is your this compound stock old or improperly stored?Use a fresh batch of this compound. Store according to manufacturer's instructions, typically in a cool, dark, dry place.
Q7: My results are highly variable across replicates. How can I improve consistency?

A: High variability obscures real treatment effects and weakens statistical power. The root cause is almost always a lack of uniformity.

  • Biological Variability: Use plants that are genetically uniform (from the same seed source) and at the exact same developmental stage and size. Discard any seedlings that are noticeably smaller or larger than the average before starting the experiment.

  • Application Inconsistency: Use a calibrated sprayer for foliar applications to deliver the same volume to each plant. For soil applications, ensure the same volume of solution is applied to each pot and that the soil mix is homogenous across all pots.

  • Environmental Gradients: A greenhouse can have "microclimates." A bench near a door may be cooler, or plants on one end may receive more light. Randomize the placement of your treatment replicates throughout the experimental area to average out these potential effects.

Q8: The herbicidal effects are taking longer than expected to appear. Is this normal for a PSII inhibitor?

A: Yes, a delayed onset of action is characteristic of PSII inhibitors like this compound.[7] Unlike contact herbicides that cause immediate membrane disruption, this compound's lethality is a multi-step process. The plant dies from a combination of energy starvation (no new sugars being produced) and the slow, cumulative damage from oxidative stress.[6] The plant must first deplete its stored energy reserves (starches) before the effects of this starvation become visually apparent as widespread necrosis. A 14-21 day evaluation period is standard for this class of herbicides.[9]

Section 4: Data Analysis & Interpretation

Q9: How do I analyze my dose-response data to determine the ED50 value?

A: The ED50 (Effective Dose, 50%) or GR50 (Growth Reduction, 50%) is the concentration of herbicide required to inhibit growth by 50%. It is the single most important value for comparing herbicide efficacy.[10]

Analysis Steps:

  • Data Normalization: Convert your raw data (e.g., dry biomass) into a percentage of the negative control.

    • Formula:% Inhibition = 100 * (1 - (Biomass_treated / Mean_Biomass_control))

  • Log Transformation: Transform the herbicide concentrations to their log10 values. This helps to linearize the sigmoidal dose-response curve for easier modeling.

  • Non-Linear Regression: Use statistical software (e.g., R with the 'drc' package, GraphPad Prism) to fit the normalized data to a four-parameter log-logistic model.[8][10]

    • Model:Y = c + (d-c) / (1 + exp(b*(log(X) - log(ED50))))

    • Where Y is the response, X is the concentration, d is the upper limit (near 100%), c is the lower limit (near 0%), b is the slope, and ED50 is the inflection point.

  • Extract ED50: The software will directly calculate the ED50 value and its confidence interval from the fitted model.

Example Data and Curve:

This compound (µM)Log10(Conc.)Mean Dry Biomass (g)% Inhibition
0 (Control)-2.500
0.05-1.302.2510
0.15-0.821.7530
0.50-0.301.2052
1.500.180.5578
5.000.700.1594

When plotted, these data would generate a sigmoidal curve from which the ED50 (in this case, approximately 0.50 µM) is derived.

Q10: Beyond visual scoring and biomass, what other methods can I use to quantify this compound's effect?

A: While biomass is the gold standard for assessing overall plant health, more specific methods can provide earlier or more mechanistic insights.

  • Chlorophyll Fluorescence: This is a highly sensitive and direct measure of photosynthetic efficiency.[16]

    • Technique: A fluorometer is used to measure parameters like Fv/Fm, which represents the maximum quantum efficiency of PSII.

    • Benefit: In plants treated with this compound, a rapid decrease in Fv/Fm can be detected within hours or a few days of application, long before visual symptoms of chlorosis appear.[17] This provides early confirmation that the herbicide has reached its target.

  • Chlorophyll Content Analysis:

    • Technique: Extract chlorophyll from leaf tissue using a solvent (e.g., acetone, ethanol) and measure its absorbance with a spectrophotometer.

    • Benefit: This provides a quantitative measure of the chlorosis observed visually, making it more objective than a visual score.

Section 5: Advanced Considerations

Q11: How do environmental factors influence this compound's efficacy?

A: The efficacy of a soil-applied herbicide like this compound is critically dependent on its interaction with the environment.

FactorInfluence on EfficacyRationale
Soil Organic Matter Decreased Efficacy This compound can bind (adsorb) to organic matter and clay particles, making it unavailable for uptake by plant roots. Higher rates may be needed in high-organic-matter soils.[14]
Soil Moisture Increased Efficacy Adequate soil moisture is required to keep this compound in the soil solution and to facilitate its movement to and uptake by the roots via the transpiration stream. Efficacy is poor under drought conditions.[15]
Light Intensity Increased Efficacy High light intensity accelerates the formation of ROS in PSII-inhibited plants, leading to faster symptom development and mortality.[6]
Temperature Increased Efficacy Warmer temperatures increase the rates of both photosynthesis and transpiration, leading to faster uptake and more rapid onset of phytotoxicity.
Q12: How can I perform a simple bioassay to detect active this compound residues in soil?

A: A bioassay is a cost-effective way to determine if a biologically active concentration of herbicide remains in the soil before planting a sensitive rotational crop.[14]

Protocol for Oat Bioassay:

  • Sample Collection: Collect representative soil samples from the field or pots . Take a separate sample and mix it thoroughly with a small amount of activated charcoal (approx. 0.5 g per 5 lbs of soil). The charcoal will bind any herbicide residue, creating an ideal negative control soil.[14]

  • Planting: Fill two sets of small pots: one with the test soil and one with the charcoal-treated control soil.

  • Sowing: Plant seeds of a highly sensitive indicator species, such as oats, in both sets of pots.[14]

  • Growth: Place the pots in a warm, well-lit area and water them consistently.

  • Observation (2-3 weeks): Compare the growth of the oats in the test soil to the oats in the control soil.

    • No Residue: Oats in both soils will grow normally.

    • Marginal Residue: Oats in the test soil will be stunted compared to the control oats.

    • Significant Residue: Oats in the test soil will show classic triazine injury symptoms: stunting, chlorosis starting at the leaf tips, and necrosis.[14]

This provides a clear, biological confirmation of whether active this compound is present at levels sufficient to harm a sensitive plant.

References

  • Weed Science Society of America (WSSA). (n.d.). Effects of Atrazine, Cyanazine, and this compound on the Photochemical Reactions of Isolated Chloroplasts. Cambridge University Press. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. [Link]

  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. [Link]

  • University of Hertfordshire. (2023). This compound (Ref: CGA-18762). Pesticide Properties DataBase (PPDB). [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Propazine. PubChem. [Link]

  • Cheméo. (n.d.). This compound (CAS 32889-48-8) - Chemical & Physical Properties. [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • Ajala, O. J. (2017). Review of Analytical Methods for detecting pesticide in wastewater and soil samples. ResearchGate. [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. [Link]

  • University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

  • Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action. [Link]

  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]

  • MOA Technology. (n.d.). How herbicides control weeds: mode of action explained. [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

  • Hájková, M., et al. (2023). Effect of Some Herbicides on Primary Photosynthesis in Malva moschata as a Prospective Plant for Agricultural Grass Mixtures. MDPI. [Link]

  • Ritz, C. (2015). Observed data and fitted dose response curves for the data set TM. ResearchGate. [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2020). Analytical Methods. [Link]

  • Brewer, P. E. (1975). Comparison of Cyanazine and this compound as Herbicides. IDEALS - University of Illinois. [Link]

  • PennState Extension. (2021). Testing for and Deactivating Herbicide Residues. [Link]

  • Pannacci, E., et al. (2021). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. MDPI. [Link]

  • Holt, J. S., et al. (1981). Differential Light Responses of Photosynthesis by Triazine-resistant and Triazine-susceptible Senecio vulgaris Biotypes. Plant Physiology, 67(4), 744–748. [Link]

  • Carvalho, S. J. P., et al. (2011). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. Planta Daninha, 29, 651-659. [Link]

  • Mississippi State University Extension. (n.d.). Herbicide Symptomology Experiment. [Link]

  • U.S. Geological Survey. (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. USGS Publications Warehouse. [Link]

  • Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. ResearchGate. [Link]

  • Webster, C. R., et al. (2018). Optimizing Use of Herbicides and Surfactants for Control of Two Midwest Forest Invaders: Amur Honeysuckle and Wintercreeper. MDPI. [Link]

  • Belz, R. G., & Duke, S. O. (2020). Low herbicide doses can change the responses of weeds to subsequent treatments in the next generation: metamitron exposed PSII-target-site resistant Chenopodium album as a case study. Pest Management Science, 76(9), 3056-3065. [Link]

  • Hluska, T., et al. (2016). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. MDPI. [Link]

  • The Fireside Farms. (2022, December 2). SIMPLE and FREE Method to Test for Herbicide Contamination. YouTube. [Link]

  • Kudsk, P. (2018). Optimising Herbicide Performance: Expanding Horizons. ResearchGate. [Link]

  • Purdue University. (n.d.). Purdue Weed Science – Integrated Weed Management of Field Crops. [Link]

  • Song, J., et al. (2018). Optimization of Herbicide Use: Study on Spreading and Evaporation Characteristics of Glyphosate-Organic Silicone Mixture Droplets on Weed Leaves. ResearchGate. [Link]

  • Song, J., et al. (2018). Optimization of Herbicide Use: Study on Spreading and Evaporation Characteristics of Glyphosate-Organic Silicone Mixture Droplets on Weed Leaves. MDPI. [Link]

  • Li, Y., et al. (2022). Effect of Mycotoxin Cytochalasin A on Photosystem II in Ageratina adenophora. MDPI. [Link]

  • Department of Agriculture and Food WA. (2016, August 31). How to test for herbicide resistance and susceptibility. YouTube. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to bioassays involving Procarbazine. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental artifacts, ensuring the integrity and reliability of your data.

Introduction to Procarbazine and Its Bioassays

Procarbazine is a potent alkylating agent primarily used in chemotherapy for Hodgkin's lymphoma and certain brain cancers.[1][2] Its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death.[1][3][4] As a prodrug, Procarbazine undergoes metabolic activation to exert its cytotoxic effects.[1][2] Understanding its chemical properties, such as its instability in aqueous solutions and sensitivity to light, is crucial for designing and executing reliable bioassays.[5][6]

Common bioassays for evaluating Procarbazine's efficacy and mechanism include cytotoxicity assays (e.g., MTT, XTT), apoptosis assays, and DNA damage assays (e.g., Comet assay). Each of these assays is susceptible to specific artifacts when used with a reactive compound like Procarbazine.

Troubleshooting Guide: Common Experimental Artifacts

This section addresses specific issues that you may encounter during your Procarbazine-related bioassays in a question-and-answer format.

Question 1: My cell viability results from the MTT assay show an unexpected increase in viability at high concentrations of Procarbazine. What could be the cause?

Answer: This is a critical and well-documented artifact when using tetrazolium-based viability assays like MTT with Procarbazine. Procarbazine and its metabolites can directly reduce the MTT tetrazolium salt to formazan in a cell-free system.[7] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, erroneously suggesting an increase in cell viability.

Underlying Cause: The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product. Procarbazine's chemical structure allows it to directly donate electrons to MTT, bypassing the cellular enzymatic activity.

Solution:

  • Use an alternative, non-tetrazolium-based viability assay. Recommended alternatives include:

    • Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density based on the staining of total cellular protein.

    • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye.

    • Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells, providing a measure of the total cell biomass.

  • Include a "no-cell" control. Always run a control plate with your Procarbazine dilutions in the cell culture medium without any cells. This will allow you to quantify the extent of direct MTT reduction by the compound and subtract this background from your experimental wells.

Question 2: I'm observing significant well-to-well variability in my assay plates. What are the likely sources of this inconsistency?

Answer: Well-to-well variability can arise from several factors, especially when working with a compound that is unstable in solution.

Underlying Causes & Solutions:

  • Procarbazine Degradation: Procarbazine hydrochloride is unstable in aqueous solutions and its stability is pH-dependent.[5][6][8] It degrades rapidly in neutral or alkaline conditions.

    • Solution: Prepare fresh Procarbazine stock solutions immediately before each experiment. If you need to prepare a stock in advance, use an acidic buffer and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting in your final assay medium, ensure the time between dilution and addition to the cells is minimized and consistent across all plates.

  • Uneven Cell Plating: Inconsistent cell numbers across wells is a common source of variability.

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column to prevent settling. Pay attention to the "edge effect," where wells on the periphery of the plate can have different evaporation rates and temperatures. Consider not using the outer wells for experimental data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents will directly impact your results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.

Question 3: My DNA damage assay (e.g., Comet assay) results are inconsistent, even at the same Procarbazine concentration. Why is this happening?

Answer: Inconsistency in DNA damage assays with Procarbazine can be linked to its metabolic activation and the timing of your experiment.

Underlying Cause: Procarbazine is a prodrug that requires metabolic activation to its active alkylating species.[1][2] The rate of this activation can vary between cell types and even within the same cell population depending on the metabolic state of the cells. The active metabolites are the primary mediators of DNA damage.[9]

Solution:

  • Optimize and standardize the treatment duration. The timing of when you assess DNA damage is critical. A time-course experiment is highly recommended to determine the point of maximum DNA damage for your specific cell line and Procarbazine concentration.

  • Ensure consistent cell health and density. Cells that are overly confluent or in a poor metabolic state may not activate Procarbazine efficiently. Plate cells at a consistent density and ensure they are in the logarithmic growth phase during treatment.

  • Control for DNA repair mechanisms. Cells will actively try to repair the DNA damage induced by Procarbazine.[10] If your assay endpoint is too far past the initial damage, you may be measuring the net result of damage and repair, leading to variability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a Procarbazine stock solution?

A1: Procarbazine hydrochloride is freely soluble in water.[11][12] However, due to its instability in aqueous solutions, especially at neutral or alkaline pH, it is recommended to prepare stock solutions in a slightly acidic buffer (pH 3.0-5.0) or in a small volume of DMSO followed by dilution in an acidic buffer or directly into the culture medium immediately before use.[11] Always protect the solution from light.[6]

Q2: How should I handle and store Procarbazine?

A2: Procarbazine is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[13][14] It is sensitive to light and moisture.[6][12] Store the solid compound in a tightly sealed, light-resistant container at the recommended temperature (often refrigerated).[8]

Q3: Can Procarbazine interfere with fluorescence-based assays?

A3: While Procarbazine itself is not a strong fluorophore, it has the potential to interfere with fluorescence-based assays through quenching or by its degradation products having fluorescent properties. It is always advisable to run a control experiment to check for any intrinsic fluorescence or quenching effects of Procarbazine at the excitation and emission wavelengths of your fluorophore.

Q4: Are there any known drug interactions I should be aware of in my in vitro experiments?

A4: Procarbazine has weak monoamine oxidase inhibitor (MAOI) activity.[3][4] While this is more of a concern in clinical settings, it's worth considering if your experimental system involves neurotransmitters or other compounds that are substrates for MAO. Additionally, Procarbazine's metabolism involves cytochrome P450 enzymes, so co-treatment with compounds that induce or inhibit these enzymes could alter its activation and cytotoxicity.[2]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable alternative to the MTT assay for assessing Procarbazine-induced cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Procarbazine hydrochloride

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution (pH 10.5)

  • Plate shaker

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Procarbazine in complete culture medium. Remove the old medium from the cells and add 100 µL of the Procarbazine dilutions to the respective wells. Include untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This protocol is for detecting DNA single-strand breaks and alkali-labile sites induced by Procarbazine.

Materials:

  • Microscope slides pre-coated with normal melting point agarose

  • Low melting point agarose (LMPA)

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells in suspension or as a monolayer with Procarbazine for the desired time.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with LMPA (at 37°C) and pipette the mixture onto a pre-coated slide. Cover with a coverslip and allow the agarose to solidify on a cold plate.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. Quantify the DNA damage using appropriate image analysis software.

Data Presentation

Table 1: Comparison of IC50 Values for Procarbazine in Different Cell Lines Using Various Viability Assays

Cell LineAssay TypeIC50 (µM)Reference
L1210 LeukemiaMTT AssayArtifact-prone[7]
L1210 LeukemiaDye Exclusion> 100 µMFictional Data
A549 Lung CancerSRB Assay50 µMFictional Data
U87 GlioblastomaCrystal Violet75 µMFictional Data

Note: The IC50 values are illustrative and will vary depending on the experimental conditions.

Visualizations

Procarbazine_MOA Procarbazine Procarbazine (Prodrug) Metabolic_Activation Metabolic Activation (CYP450, MAO) Procarbazine->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Azoxy Isomers) Metabolic_Activation->Active_Metabolites DNA DNA Active_Metabolites->DNA Alkylation (DNA Damage) RNA RNA Active_Metabolites->RNA Inhibition of Synthesis Protein Protein Active_Metabolites->Protein Inhibition of Synthesis Cell_Death Cell Cycle Arrest & Apoptosis DNA->Cell_Death RNA->Cell_Death Protein->Cell_Death

Caption: Mechanism of action of Procarbazine.

Troubleshooting_Workflow Start Unexpected Bioassay Results Check_Assay Is it a tetrazolium-based assay (e.g., MTT)? Start->Check_Assay Artifact Potential for direct MTT reduction by Procarbazine. Check_Assay->Artifact Yes Check_Variability High well-to-well variability? Check_Assay->Check_Variability No Solution1 Switch to a non-tetrazolium assay (SRB, Crystal Violet). Artifact->Solution1 End Reliable Data Solution1->End Check_Degradation Check for Procarbazine degradation (prepare fresh solutions). Check_Variability->Check_Degradation Yes Check_Timing Inconsistent DNA damage? Check_Variability->Check_Timing No Check_Plating Review cell plating technique. Check_Degradation->Check_Plating Check_Plating->End Optimize_Time Optimize treatment duration (time-course experiment). Check_Timing->Optimize_Time Yes Check_Timing->End No Optimize_Time->End

Caption: Troubleshooting workflow for Procarbazine bioassays.

References

Sources

How to address the time-dependent inhibition of Procyazine in chloroplast assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing challenges related to the time-dependent inhibition of Procyazine in chloroplast-based assays. This document is designed for researchers, scientists, and drug development professionals who are working with Photosystem II (PSII) inhibitors and require a deeper understanding of the kinetic complexities involved.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding this compound's mechanism and its behavior in functional assays.

Q1: What is this compound and what is its precise mechanism of action?

A: this compound is a member of the triazine class of herbicides.[1][2] Its primary mode of action is the inhibition of photosynthesis. This occurs at a very specific site within the photosynthetic machinery: this compound binds to the D1 protein subunit of Photosystem II (PSII), a large protein complex embedded in the thylakoid membranes of chloroplasts.[3][4][5] Specifically, it competes with the native plastoquinone (PQ) molecule for binding at the Q_B binding niche on the D1 protein.[6][7][8] By occupying this site, this compound physically blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the photosynthetic electron transport chain.[4][6] The resulting blockage not only stops energy production but also leads to the formation of reactive oxygen species that cause rapid oxidative damage to the cell, especially in the presence of light.[2][4]

Q2: What is "time-dependent inhibition" and why is it observed with this compound?

A: Time-dependent inhibition, also known as slow-binding inhibition, is a phenomenon where the full extent of inhibition is not immediate but develops over a period of seconds to minutes after the inhibitor is introduced to the target.[9][10] This is in contrast to classical inhibitors that reach equilibrium almost instantaneously. The hallmark of a slow-binding inhibitor is a reaction progress curve that shows an initial, faster rate of reaction which gradually slows to a final, steady-state inhibited rate.[10]

This behavior in this compound is likely due to a multi-step binding mechanism, such as the induced-fit model .[10] This model proposes:

  • Initial Encounter: this compound rapidly forms an initial, lower-affinity encounter complex (E•I) with the D1 protein.

  • Conformational Change: This is followed by a slow conformational change or "isomerization" of the protein-inhibitor complex into a much more stable, high-affinity final state (E*•I).[10]

It is this second, slow step that causes the time-dependent onset of inhibition.

Q3: My IC50 value for this compound is inconsistent across experiments. What is the most likely cause?

A: The most common reason for inconsistent IC50 values with this compound and other slow-binding inhibitors is the failure to account for its time-dependent nature. If you do not allow the inhibitor and the chloroplasts to reach binding equilibrium before starting your activity measurement, the calculated IC50 will be highly dependent on the exact timing of your assay. For example, a measurement taken 30 seconds after adding this compound will show less inhibition (and thus a higher apparent IC50) than a measurement taken after 10 minutes of incubation. To achieve reproducible results, a fixed pre-incubation period is mandatory.[11]

Q4: How do I correctly design an experiment to measure the potency of a slow-binding inhibitor like this compound?

A: The key is to standardize a pre-incubation period. You must incubate the chloroplasts with various concentrations of this compound for a sufficient duration to allow the system to reach steady-state equilibrium before initiating the photosynthetic reaction (e.g., by turning on the light or adding the final substrate). A typical approach involves determining the time required to reach maximal inhibition and using that fixed time for all subsequent experiments. This ensures that you are measuring the true steady-state IC50, not a time-dependent artifact.

Q5: What is a DCPIP assay and how does it work to measure this compound's effect?

A: The DCPIP (2,6-dichlorophenolindophenol) assay is a classic and reliable method for measuring the rate of electron transport through PSII, often referred to as the Hill Reaction.[12][13] DCPIP is an artificial electron acceptor that is blue in its oxidized state.[14][15] In a functional chloroplast preparation, DCPIP intercepts electrons from the plastoquinone pool (after the Q_B site). As it accepts these electrons, it becomes reduced and turns colorless.[13][15] The rate of this color change, measured as a decrease in absorbance at approximately 600 nm, is directly proportional to the rate of PSII electron transport.[13] When this compound is present, it blocks electron flow to the plastoquinone pool, thereby preventing the reduction of DCPIP. The degree to which the rate of DCPIP reduction is slowed is a direct measure of this compound's inhibitory activity.[12]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your assays.

Problem / Symptom Probable Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent pipetting. 2. Poor chloroplast integrity or uneven distribution in stock suspension. 3. Chloroplasts settling in the plate before the assay starts.1. Use calibrated pipettes and practice consistent technique. Ensure thorough mixing of reagents. 2. Keep chloroplast stock on ice and gently invert to mix before pipetting. Avoid vigorous vortexing. 3. After adding chloroplasts to the plate, proceed to the measurement step without delay.
Apparent IC50 value decreases with longer pre-incubation time This is the expected behavior for a slow-binding inhibitor. The system has not reached equilibrium at the shorter time points.This is not an error, but a key diagnostic finding. Perform a time-course experiment to determine the minimum pre-incubation time required to achieve a stable, maximal level of inhibition. Use this fixed time for all future IC50 determinations.
No inhibition observed, even at high this compound concentrations 1. Inactive this compound stock (degradation, precipitation). 2. Non-functional chloroplast preparation. 3. Incorrect assay buffer pH or composition.1. Prepare a fresh stock solution of this compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO, Methanol) before diluting in assay buffer.[3] 2. Always run a positive control inhibitor (e.g., Diuron) and a "no inhibitor" (solvent only) control. The "no inhibitor" control should show a robust rate of DCPIP reduction. 3. Verify the pH and composition of your assay buffer against a validated protocol.
Reaction rate drifts or is non-linear in the "no inhibitor" control 1. Chloroplasts are losing activity over the course of the assay (lysis, photoinhibition). 2. Substrate (DCPIP) depletion in highly active samples. 3. Light intensity is too high, causing photodamage.1. Ensure all steps are performed on ice and that the assay is completed within the window of chloroplast stability.[16] 2. Adjust the chloroplast concentration (chlorophyll content) or DCPIP concentration so that the reaction remains linear for the desired measurement period. 3. Optimize light intensity; it should be saturating for the reaction but not so high as to cause rapid photoinhibition.[13]

Key Experimental Protocols

Protocol 1: Chloroplast Isolation from Spinach

This is a simplified protocol for isolating functional thylakoid membranes. All steps must be performed at 4°C.

  • Homogenization:

    • Weigh 20-30 g of fresh, deveined spinach leaves.

    • Cut leaves into small pieces and place in a pre-chilled blender.

    • Add 100 mL of ice-cold Grinding Buffer (see buffer compositions below).

    • Blend with 3-4 short bursts of 3-5 seconds each. Over-blending will damage chloroplasts.

  • Filtration:

    • Filter the homogenate through four layers of cheesecloth into a chilled beaker. Gently squeeze to recover the liquid.

  • Centrifugation:

    • Transfer the filtrate to chilled centrifuge tubes.

    • Centrifuge at 200 x g for 2 minutes to pellet cell debris.

    • Carefully decant the supernatant into fresh, chilled tubes.

    • Centrifuge the supernatant at 1,000 x g for 7-10 minutes. The green pellet contains the chloroplasts.

  • Washing and Resuspension:

    • Discard the supernatant. Gently resuspend the chloroplast pellet in 1-2 mL of ice-cold Assay Buffer using a soft paintbrush.

    • Store the final chloroplast suspension on ice and in the dark. Use within 2-4 hours for best results.

Protocol 2: Time-Dependent IC50 Determination using DCPIP Assay
  • Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a solvent-only control (e.g., buffer with the same percentage of DMSO as the highest this compound concentration).

    • Turn on your spectrophotometer and set it to read absorbance at 600 nm.

  • Pre-incubation (Crucial Step):

    • In a 96-well plate or individual cuvettes, combine:

      • Assay Buffer

      • Your this compound dilution (or solvent control)

      • Chloroplast suspension (add last)

    • The total volume should be just under the final reaction volume (e.g., 180 µL for a 200 µL final volume).

    • Incubate the plate in the dark at room temperature for a pre-determined time (e.g., 10 minutes). This time should be optimized based on preliminary kinetic experiments.

  • Initiation and Measurement:

    • To start the reaction, add the final component, DCPIP solution, to each well to reach the final volume.

    • Immediately place the plate in the spectrophotometer under a constant light source.

    • Measure the absorbance at 600 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic trace.

    • Normalize the rates by expressing them as a percentage of the activity of the solvent-only control (100% activity).

    • Plot the % Activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Buffer Compositions:

  • Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M Sorbitol, 2 mM MgCl₂, 2 mM EDTA, 5 mM Ascorbic Acid, 0.1% BSA (Bovine Serum Albumin).

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M Sorbitol, 5 mM MgCl₂.

Data and Visualization

Data Presentation

The following table illustrates the critical impact of pre-incubation time on the apparent potency of a slow-binding inhibitor.

Pre-incubation Time (min)Apparent IC50 (nM)Interpretation
0 (No pre-incubation)250 nMPotency is significantly underestimated.
2110 nMInhibition is developing.
565 nMApproaching equilibrium.
1052 nMSystem has reached steady-state.
1551 nMConfirms that 10 minutes is sufficient.

Note: Data are illustrative.

Diagrams and Workflows

cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (on D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Light Light (Photon) Light->P680 This compound This compound This compound->QB BLOCKS

Caption: this compound blocks electron transport in PSII at the Q_B site.

Caption: The slow isomerization step causes time-dependent inhibition.

start Start prep_reagents Prepare this compound Dilutions & Chloroplast Suspension start->prep_reagents pre_incubation Pre-incubate Chloroplasts with this compound in DARK (e.g., 10 min) prep_reagents->pre_incubation initiate Initiate Reaction: Add DCPIP & Illuminate pre_incubation->initiate measure Measure Absorbance (600 nm) Kinetically initiate->measure analyze Calculate Rates & Normalize to Control measure->analyze plot Plot Dose-Response Curve & Calculate IC50 analyze->plot end End plot->end

Sources

Troubleshooting guide for inconsistent results in Procyazine experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Procyazine experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this compound. Our goal is to provide in-depth, field-proven insights to ensure the scientific integrity and reproducibility of your results.

Introduction to this compound in Preclinical Research

This compound is a triazine-based heterocyclic compound. While its primary established role has been in agriculture, the broader class of triazine derivatives has garnered significant interest in oncology for their potential to modulate key cellular pathways involved in cancer progression.[1] Several triazine derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/AKT/mTOR signaling pathway.[2][3]

This guide is structured around a hypothetical scenario where this compound is being evaluated for its potential anticancer effects, a plausible research direction given the activities of related compounds. The troubleshooting advice provided is broadly applicable to cell-based assays involving small molecules and is grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Section 1: Inconsistent Cytotoxicity and Cell Viability Results

Question 1: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause?

Inconsistent IC50 values are a common challenge in preclinical drug discovery and can stem from multiple sources. It is crucial to systematically investigate each possibility to ensure the reliability of your data.

Underlying Causes & Solutions:

  • Cell Health and Culture Conditions: The physiological state of your cells is paramount. Using cells that are unhealthy, in a different growth phase, or at an inappropriate passage number can significantly impact their response to this compound.[4]

    • Solution: Always use cells in the logarithmic growth phase for your assays. Maintain a consistent passaging schedule and avoid using cells of a high passage number. Regularly monitor cell morphology and viability.[5]

  • Inconsistent Cell Seeding: Uneven cell distribution in your assay plates is a frequent source of variability between replicate wells and plates.[6]

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling.[1]

  • This compound Stock Solution Issues: The stability and concentration of your this compound stock can fluctuate if not handled and stored correctly.

    • Solution: Prepare single-use aliquots of your this compound stock solution in anhydrous DMSO to avoid multiple freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to come to room temperature and vortex thoroughly.

  • Lot-to-Lot Variability of Reagents: Different batches of reagents, including this compound, media, serum, and assay kits, can have slight variations that affect experimental outcomes.[2][8]

    • Solution: When a new lot of any critical reagent is introduced, perform a bridging experiment to compare its performance against the previous lot using a reference batch of this compound.[9]

Experimental Protocol: Validating a New Lot of Fetal Bovine Serum (FBS)

  • Culture your chosen cancer cell line (e.g., MCF-7) in media supplemented with both the old and new lots of FBS in parallel for at least two passages.

  • Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) on cells cultured with both FBS lots.

  • Treat the cells with a dilution series of a standard cytotoxic agent (e.g., Doxorubicin) to generate dose-response curves.

  • Compare the IC50 values obtained. The values should be within your laboratory's established acceptable range of variability (typically ± 2-fold).

Question 2: My cell viability assay (e.g., MTT, XTT) shows a decrease in signal with this compound treatment, but microscopy reveals that the cells are still attached and appear intact. What could explain this discrepancy?

This observation suggests that this compound might be inducing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (causing cell death), or it could be interfering with the assay itself.

Underlying Causes & Solutions:

  • Metabolic Interference with Tetrazolium Dyes: Many colorimetric cell viability assays, such as MTT, rely on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases.[10] this compound might be inhibiting these enzymes without necessarily killing the cells.

    • Solution: Use an orthogonal method to measure cell viability that is not dependent on metabolic activity. A suitable alternative is a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or a direct cell counting method using a trypan blue exclusion assay.[10]

  • Induction of Cell Cycle Arrest: this compound could be arresting the cell cycle at a specific checkpoint, thereby halting proliferation without inducing immediate cell death.[11][12]

    • Solution: Perform a cell cycle analysis using flow cytometry with propidium iodide (PI) staining. This will reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and indicate if this compound treatment leads to an accumulation in a particular phase.

Data Presentation: Hypothetical Cell Cycle Analysis Results

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55%30%15%
This compound (10 µM)75%15%10%
This compound (50 µM)85%5%10%

This table illustrates a hypothetical G1 phase arrest induced by this compound.

Section 2: Troubleshooting Fluorescence-Based Assays

Question 3: I am observing high background fluorescence in my immunofluorescence staining after this compound treatment. How can I reduce this?

High background fluorescence can obscure the specific signal from your target protein, making data interpretation difficult.[13] This can be caused by several factors, including autofluorescence from the compound or the cells themselves.[14]

Underlying Causes & Solutions:

  • This compound Autofluorescence: Some small molecules inherently fluoresce at certain wavelengths.

    • Solution: Image an unstained, this compound-treated sample using the same filter sets as your experiment.[15] If this compound is autofluorescent, consider using fluorophores with emission spectra that do not overlap with that of the compound. For example, if this compound fluoresces in the green channel, switch to red or far-red fluorophores for your staining.[16]

  • Cellular Autofluorescence: Aldehyde-based fixatives (e.g., formaldehyde) can induce autofluorescence.[17]

    • Solution: Minimize fixation time and consider using a quenching agent like sodium borohydride after fixation. Alternatively, use a different fixative such as ice-cold methanol, if compatible with your antibody.[17]

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to cellular components.

    • Solution: Ensure adequate blocking with a suitable agent (e.g., BSA or serum from the same species as the secondary antibody). Titrate your primary antibody to determine the optimal concentration that maximizes signal-to-noise.[14] Include a secondary antibody-only control to check for non-specific binding of the secondary antibody.[11]

Experimental Workflow: Optimizing Immunofluorescence Staining

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_image Imaging and Analysis A Seed and Treat Cells with this compound B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Nuclear Counterstain (e.g., DAPI) F->G H Mount Coverslips G->H I Image Acquisition H->I J Image Analysis I->J

Caption: Workflow for immunofluorescence staining.

Section 3: Investigating the Mechanism of Action

Question 4: I suspect this compound might have off-target effects. How can I investigate this?

Off-target effects are a significant concern in drug development, as they can lead to unexpected toxicity or confound the interpretation of a compound's mechanism of action.[18]

Strategies for Investigating Off-Target Effects:

  • Computational Prediction: Use in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[15] Several web-based servers can screen your compound against a database of known protein targets.

  • Orthogonal Assays: If you hypothesize a primary target for this compound (e.g., a specific kinase), validate this using a different assay format. For example, if your primary screen was a cell-based assay, use a cell-free biochemical assay with the purified target protein.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If this compound's effect is diminished in these cells compared to control cells, it provides strong evidence for on-target activity.

Hypothetical Signaling Pathway for this compound

Based on the known activities of other triazine compounds, we can hypothesize that this compound may inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3]

G This compound This compound PI3K PI3K This compound->PI3K Inhibition EGFR EGFR EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

This diagram illustrates a potential mechanism where this compound inhibits PI3K, leading to a downstream reduction in cell proliferation and survival signals. This provides a testable hypothesis for your mechanism of action studies.

References

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. (2025). [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central. [Link]

  • An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. PubMed. [Link]

  • Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. PubMed. [Link]

  • Managing Reagent Lot to Lot Variability. myadlm.org. (2015). [Link]

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  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PMC - NIH. [Link]

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  • Molecular basis for the autonomous promotion of cell proliferation by angiogenin. NIH. [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed. [Link]

  • Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. MDPI. [Link]

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  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. (2019). [Link]

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  • Benchmarking Sequence-Based Compound–Protein Interaction Prediction through Constructing a Debiased Data Set CDPN. PMC - PubMed Central. (2025). [Link]

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  • Changes in Signal Transduction Pathways: Genetic Diseases and Pathway Inhibitors. YouTube. (2021). [Link]

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Procyazine Stability Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Procyazine. This guide is designed for our valued research partners—scientists and drug development professionals—who are working with this novel therapeutic agent. This compound's unique phenothiazine-like core structure makes it a promising candidate for various applications, but this same structure imparts sensitivities to environmental factors like light, oxygen, and pH.

Ensuring the stability of this compound is paramount for the accuracy, reproducibility, and validity of your long-term laboratory studies. Degradation can lead to loss of potency, altered biological activity, and inconsistent results. This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your this compound samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound handling and stability.

Q1: What are the first visual signs of this compound degradation?

A1: The earliest indicator of this compound degradation is a color change in your stock solution. Freshly prepared solutions should be nearly colorless to a very pale yellow. Upon exposure to light or oxygen, solutions may turn yellow, pink, red, or brown.[1] This is due to the formation of oxidized species and radical cations of the phenothiazine core. Any noticeable color change suggests that the compound has begun to degrade and its potency may be compromised.

Q2: What are the ideal short-term storage conditions for my this compound stock solution?

A2: For short-term storage (up to one week), this compound stock solutions should be stored at 2-8°C in an amber glass vial to protect from light.[2] The vial's headspace should be minimized or purged with an inert gas like argon or nitrogen to reduce exposure to oxygen.

Q3: My this compound solution has turned slightly pink. Can I still use it for my cell-based assay?

A3: We strongly advise against it. The color change is a direct indicator of chemical degradation.[1] The degradation products are structurally different from the parent molecule and are unlikely to possess the same biological activity. Furthermore, these degradants could have unintended toxic effects on your cells, confounding your experimental results. For reliable and reproducible data, always use freshly prepared, colorless solutions.

Q4: What is the best solvent for dissolving this compound powder?

A4: this compound is readily soluble in DMSO for creating high-concentration stock solutions. However, for aqueous working solutions, the choice of buffer is critical. The stability of phenothiazine-related compounds is highly pH-dependent.[3] Acidic to neutral pH ranges are generally preferred. A thorough buffer screening is recommended to find the optimal pH for your specific experimental conditions, as extremes in pH can accelerate degradation.[4][5]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex stability challenges you may encounter during your research.

Issue 1: Rapid Discoloration of this compound Stock Solutions (Within Hours)
  • You Observe: Your freshly prepared this compound stock solution in DMSO or an aqueous buffer turns yellow or pink within a few hours, even when stored in the dark at 4°C.

  • Primary Cause: This rapid degradation is characteristic of oxidation, a process that can be accelerated by trace metal ions, dissolved oxygen, and exposure to ambient light during preparation.[6][7] The phenothiazine nucleus is susceptible to losing an electron, forming a colored radical cation which is the first step in the degradation pathway.

  • Scientific Solution & Protocol: The solution is to proactively prevent oxidation during preparation and storage. This involves a multi-pronged approach: using deoxygenated solvents, protecting the solution from light, and adding antioxidants.

    • Solvent Preparation: Before use, sparge your chosen solvent (e.g., a phosphate buffer, pH 6.5) with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

    • Antioxidant Addition: Add an antioxidant to the deoxygenated solvent. A combination of antioxidants can provide enhanced stability.[8][9] Refer to Table 2 for recommended options.

    • Weighing & Dissolution: Weigh the this compound powder in a subdued light environment. Immediately dissolve it in the prepared antioxidant-containing, deoxygenated solvent. Use amber glass vials to prevent light exposure.[2]

    • Inert Gas Overlay: Before sealing the vial, flush the headspace with argon or nitrogen to displace any remaining oxygen.[10]

    • Storage: Store the sealed vial at the recommended temperature (see Table 1), protected from light.

  • Data Presentation:

    Table 1: Recommended Storage Conditions for this compound

    Form Temperature Light Protection Atmosphere Recommended Duration
    Solid Powder -20°C Amber Vial Sealed, Dry > 1 year
    Stock Solution 2-8°C Amber Vial Inert Gas Overlay < 1 week

    | Long-Term Stock | -80°C | Amber Vial | Inert Gas Overlay | Up to 3 months |

    Table 2: Common Antioxidants for this compound Stabilization

    Antioxidant Mechanism of Action Typical Concentration Solubility
    Ascorbic Acid Reducing Agent (Oxygen Scavenger)[9] 0.01 - 0.1% (w/v) Aqueous
    Butylated Hydroxytoluene (BHT) Radical Chain Terminator[9][11] 0.01 - 0.05% (w/v) Organic Solvents (DMSO)
    Sodium Metabisulfite Oxygen Scavenger 0.01 - 0.1% (w/v) Aqueous

    | EDTA | Chelating Agent (Inhibits metal-catalyzed oxidation)[9] | 0.01 - 0.05% (w/v) | Aqueous |

  • Visualization:

    G cluster_prep Solvent Preparation cluster_dissolution Dissolution (Subdued Light) cluster_storage Final Storage Solvent Select Aqueous Buffer (e.g., Phosphate pH 6.5) Deoxygenate Sparge with N2/Ar for 30 min Solvent->Deoxygenate AddAntioxidant Add Antioxidant (e.g., 0.1% Ascorbic Acid) Deoxygenate->AddAntioxidant Dissolve Dissolve in Prepared Solvent in Amber Vial AddAntioxidant->Dissolve Weigh Weigh this compound Powder Weigh->Dissolve Purge Purge Headspace with N2/Ar Dissolve->Purge Seal Seal Vial Tightly Purge->Seal Store Store at 2-8°C, Protected from Light Seal->Store

    Caption: Workflow for preparing stabilized this compound stock solutions.

Issue 2: Inconsistent Potency in Long-Term (24-72h) Cell-Based Assays
  • You Observe: The biological effect of this compound decreases in experiments that run for more than 24 hours, or you see variability between replicate plates prepared at different times.

  • Primary Cause: While your stock solution may be stable, this compound is likely degrading in the cell culture medium at 37°C. The complex composition of media (salts, amino acids, trace metals) combined with physiological temperature and CO₂ incubators can create a pro-oxidative environment.

  • Scientific Solution & Protocol: The key is to quantify the stability of this compound under your specific assay conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this.[12] This allows you to measure the concentration of the active parent compound over time. The International Council for Harmonisation (ICH) guidelines provide a framework for such stability studies.[13][14][15]

    • Preparation: Spike this compound into your complete cell culture medium to the final working concentration. Also prepare a control sample in a stable buffer (e.g., the one developed in Protocol A).

    • Incubation: Place the samples in a 37°C/5% CO₂ incubator.

    • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Sample Quenching: Immediately store the aliquot at -80°C to halt further degradation before analysis.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and a pH-controlled aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0).

      • Detection: UV detector set to the λmax of this compound (e.g., 254 nm).

      • Analysis: Quantify the peak area of the parent this compound peak at each time point. A decrease in the main peak area, often accompanied by the appearance of new peaks (degradants), indicates instability.

  • Mitigation Strategies:

    • Fresh Dosing: If significant degradation is observed (>10% in 24h), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.

    • Antioxidant in Media: Cautiously test the addition of a biocompatible antioxidant (like N-acetylcysteine) to the culture medium, ensuring it doesn't interfere with your assay or cause cytotoxicity.

  • Visualization:

    G cluster_pathway This compound Oxidative Degradation Pathway This compound This compound (Stable) Colorless Solution Radical This compound Radical Cation Pink/Red Solution This compound->Radical Light, O2, Metal Ions Sulfoxide This compound Sulfoxide Yellow Solution Radical->Sulfoxide Oxidation Products Further Degradation Products Brown Solution / Inactive Sulfoxide->Products Further Oxidation

    Caption: Simplified oxidative degradation pathway of this compound.

Issue 3: Precipitate Formation in Aqueous Buffers
  • You Observe: When diluting your DMSO stock of this compound into an aqueous buffer, a fine precipitate or cloudiness appears.

  • Primary Cause: This is likely due to either pH-dependent solubility or the compound crashing out of solution when the percentage of the organic co-solvent (DMSO) becomes too low. Like many amine-containing compounds, this compound's solubility is influenced by its protonation state, which is governed by the solution's pH relative to the compound's pKa.[3]

  • Scientific Solution & Protocol: Determine the optimal pH range for this compound's solubility. This involves systematically testing its solubility across a range of buffered solutions.[16]

    • Prepare Buffers: Prepare a series of buffers covering a pH range from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5, borate for pH 8).

    • Spike this compound: Add a small, consistent volume of your high-concentration this compound DMSO stock to each buffer to achieve your desired final concentration. Keep the final DMSO concentration below 1% to minimize its effect.

    • Equilibrate & Observe: Gently mix and let the solutions equilibrate at room temperature for 1-2 hours.

    • Visual Inspection: Visually inspect each tube for signs of precipitation against a dark background.

    • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV or UV-Vis spectrophotometry to determine the amount of this compound that remained in solution.

  • Data Presentation:

    Table 3: Example this compound Solubility Profile

    Buffer System pH Visual Observation (at 100 µM) Supernatant Conc. (µM)
    Acetate Buffer 4.5 Clear Solution 101.2
    Acetate Buffer 5.5 Clear Solution 99.8
    Phosphate Buffer 6.5 Clear Solution 98.5
    Phosphate Buffer 7.4 Slight Haze 75.3

    | Borate Buffer | 8.0 | Visible Precipitate | 42.1 |

  • Causality Explanation: The data suggest this compound, likely a weak base, is most soluble at a lower pH where its amine groups are protonated, increasing its aqueous solubility. As the pH approaches and surpasses its pKa, the neutral, less soluble form predominates, leading to precipitation.

  • Visualization:

    G Start Encounter this compound Instability Issue Q_Color Is the solution discolored? Start->Q_Color Q_Precipitate Is there a precipitate? Q_Color->Q_Precipitate No Sol_Oxidation Issue: Oxidation/Photodegradation Action: Use Protocol A (Inert Gas, Antioxidants, Light Protection) Q_Color->Sol_Oxidation Yes Q_Potency Is potency decreasing over time? Q_Precipitate->Q_Potency No Sol_pH Issue: pH/Solubility Action: Use Protocol C (Buffer Screening) Q_Precipitate->Sol_pH Yes Sol_Kinetics Issue: Assay Condition Instability Action: Use Protocol B (HPLC Stability Study) Q_Potency->Sol_Kinetics Yes End Achieved Stable This compound Solution Q_Potency->End No Sol_Oxidation->End Sol_pH->End Sol_Kinetics->End

    Caption: Troubleshooting decision tree for this compound stability issues.

References

  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1). Available at: [Link]

  • SGS (2018). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available at: [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Impurity Matters (2023). Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]

  • Popova, E. D., et al. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions. MDPI. Available at: [Link]

  • Csapó, E., et al. (2015). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Design, 21(34). Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Gaertner, R. A. (1960). US Patent 2,928,767: Stabilized phenothiazine preparations. Google Patents.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Bakale, R. P., et al. (2001). EP Patent 1,067,927: Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Grimm, P. D., et al. (2018). Long-Term Prostate Specific Antigen Stability and Predictive Factors of Failure after Permanent Seed Prostate Brachytherapy. The Journal of Urology, 200(5). Available at: [Link]

  • Penić, A., & Pogačnik, L. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2). Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • PharmSky Research. (2025). Formulation Impact on Drug Stability & Bioavailability. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid. Available at: [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Çetinkaya, Y., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives.... ACS Omega. Available at: [Link]

  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development. Available at: [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?. Available at: [Link]

  • de Oliveira, G. G., et al. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1). Available at: [Link]

  • Abitec. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available at: [Link]

  • ResearchGate. (n.d.). Reaction schemes of common oxidative degradation pathways.... Available at: [Link]

  • FDA. (2025). ICH Q1 Stability Studies for Drug Substances and Drug Products. Available at: [Link]

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  • Pawełczyk, E., & Marciniec, B. (1976). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed. Available at: [Link]

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Procyazine Analysis Technical Support Center: A Guide to Overcoming Matrix Effects in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Procyazine in environmental samples. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and reproducible results.

Introduction: The Challenge of Matrix Effects in this compound Analysis

This compound is a triazine herbicide used in agriculture.[1] When analyzing environmental samples such as soil and water for this compound residues, a significant challenge arises from the sample matrix itself. The matrix, which comprises all the components of the sample other than the analyte of interest, can interfere with the analysis, leading to inaccurate quantification. This phenomenon is known as the "matrix effect."

Matrix effects can manifest as either signal suppression or enhancement of the this compound peak during analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source. The complexity of environmental matrices, with their variable composition of organic matter, salts, and other contaminants, makes them particularly prone to causing significant matrix effects.

This guide will walk you through understanding, identifying, and mitigating these matrix effects to ensure the integrity of your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound, by the co-eluting components of the sample matrix.[2] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, co-eluting matrix components can compete with this compound for ionization, leading to a decrease in its signal (ion suppression). Conversely, in some cases, they can enhance the signal (ion enhancement). This variability in signal response can lead to significant inaccuracies in quantification, including underestimation or overestimation of the this compound concentration in your sample.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into an extracted sample matrix that is presumed to be free of this compound. A significant difference in the signal intensity indicates the presence of matrix effects. A lower response in the matrix spike suggests ion suppression, while a higher response indicates ion enhancement.

Q3: My samples are showing significant ion suppression. What are my immediate options?

A3: If you are observing ion suppression, several strategies can be employed:

  • Sample Dilution: A straightforward approach is to dilute the final extract. This reduces the concentration of interfering matrix components along with the analyte. However, this may compromise the limit of detection (LOD), so it's a trade-off between reducing matrix effects and maintaining sensitivity.

  • Improved Sample Cleanup: Implementing a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE) or optimizing the QuEChERS cleanup step, can effectively remove interfering compounds.

  • Matrix-Matched Calibration: Instead of using standards in a pure solvent, prepare your calibration standards in an extract of a blank matrix (a sample of the same type, e.g., soil or water, that is free of this compound). This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d5) is the gold standard for correcting matrix effects. Since the internal standard has a very similar chemical structure and retention time to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

Q4: What is the best sample preparation method for this compound in soil to minimize matrix effects?

A4: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis, including triazines.[3][4] It involves an extraction with an organic solvent (typically acetonitrile) and a subsequent cleanup step using dispersive solid-phase extraction (dSPE). The choice of dSPE sorbent is critical for removing specific interferences. For pigmented samples, graphitized carbon black (GCB) is effective, while C18 can be used to remove fatty acids and other nonpolar interferences.[5]

Q5: And for water samples?

A5: For water samples, Solid-Phase Extraction (SPE) is a highly effective technique for both concentrating the analyte and cleaning up the sample.[6][7] A reversed-phase sorbent like C18 is commonly used for triazine herbicides. The process involves passing the water sample through the SPE cartridge, which retains the this compound. Interfering polar compounds are washed away, and then the this compound is eluted with a small volume of an organic solvent.

Troubleshooting Guide

Issue 1: Poor Recovery of this compound

Symptom: The recovery of this compound from spiked samples is consistently low (<70%).

Possible Causes & Solutions:

  • Incomplete Extraction:

    • Cause: The extraction solvent may not be efficiently extracting this compound from the sample matrix. For soil, ensure the sample is well-homogenized and that the solvent has sufficient contact time with the sample.

    • Solution: Increase the shaking or vortexing time during the extraction step. For QuEChERS, ensure the salt mixture is added to induce phase separation and partitioning of this compound into the organic layer. For older methods like Soxhlet extraction, ensure the extraction time is adequate.

  • Analyte Loss During Cleanup:

    • Cause: The sorbent used in the cleanup step (dSPE or SPE) might be too strong and is retaining the this compound.

    • Solution: If using GCB in QuEChERS, be aware that it can retain planar molecules like triazines. Reduce the amount of GCB or use an alternative sorbent. For SPE, ensure the elution solvent is strong enough to desorb the this compound from the sorbent.

  • Degradation of this compound:

    • Cause: this compound, like other triazines such as cyanazine, may be susceptible to hydrolysis, especially under certain pH conditions.[8]

    • Solution: Ensure that sample storage and extraction conditions are optimized to prevent degradation. It is often recommended to filter, acidify, and refrigerate water samples if they are not analyzed immediately.[8]

Issue 2: High Variability in Results (Poor Precision)

Symptom: Replicate injections of the same sample give significantly different results.

Possible Causes & Solutions:

  • Inconsistent Matrix Effects:

    • Cause: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.

    • Solution: The most effective solution is to use an isotopically labeled internal standard. If one is not available, ensure that your sample preparation is highly consistent and that your matrix-matched calibration standards truly represent the average matrix of your sample batch.

  • Instrumental Instability:

    • Cause: The LC-MS/MS system may be contaminated, leading to fluctuating signal intensity.

    • Solution: Clean the ion source of the mass spectrometer. Perform a system suitability check before running your sample batch to ensure the instrument is performing optimally.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is a general guideline for the extraction and cleanup of this compound from soil samples based on the QuEChERS methodology.[3][9]

1. Sample Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
  • Add 10 mL of acetonitrile.
  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA and C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.
  • The supernatant is now ready for LC-MS/MS analysis. It may be diluted with a suitable solvent if necessary.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general procedure for the extraction and cleanup of this compound from water samples.[7]

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through a C18 SPE cartridge.
  • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

2. Sample Loading:

  • Pass 500 mL of the water sample through the SPE cartridge at a flow rate of about 5 mL/min.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Dry the cartridge under vacuum for 10-15 minutes.

4. Elution:

  • Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase.

Data Presentation

Table 1: Typical Recovery and Limit of Quantification (LOQ) for Triazine Herbicides in Environmental Samples

AnalyteMatrixSample PreparationAnalytical MethodAverage Recovery (%)LOQ
TriazinesSoilModified QuEChERSHPLC-DAD71-100%7.2-27.8 ng/g
TriazinesWaterDLLMEHPLC-DAD-0.05-0.1 ng/mL
TriazinesPolished RiceQuEChERSLC-MS/MS70-120%-

Note: Data for general triazine herbicides are presented as a proxy due to the limited availability of specific data for this compound.[10][11][12]

Visualizations

Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) soil 1. Soil Sample (10g) add_water 2. Add Water & Vortex soil->add_water add_acn 3. Add Acetonitrile add_water->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer Supernatant vortex2 8. Vortex transfer->vortex2 centrifuge2 9. Centrifuge vortex2->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Final Extract

Caption: QuEChERS workflow for this compound analysis in soil.

SPE_Workflow cluster_conditioning Conditioning cluster_extraction Extraction cluster_elution Elution condition_meoh 1. Methanol condition_water 2. Water condition_meoh->condition_water load_sample 3. Load Water Sample condition_water->load_sample wash 4. Wash with Water load_sample->wash dry 5. Dry Cartridge wash->dry elute 6. Elute with Organic Solvent dry->elute concentrate 7. Concentrate & Reconstitute elute->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Caption: SPE workflow for this compound analysis in water.

Logical Relationships

Matrix_Effects cluster_solutions Mitigation Strategies ME Matrix Effects IS Ion Suppression ME->IS IE Ion Enhancement ME->IE Inaccurate Inaccurate Quantification IS->Inaccurate IE->Inaccurate Dilution Sample Dilution Dilution->ME Reduces Cleanup Improved Cleanup (SPE/dSPE) Cleanup->ME Reduces MMC Matrix-Matched Calibration MMC->Inaccurate Compensates for InternalStd Internal Standard InternalStd->Inaccurate Corrects for

Sources

Technical Support Center: Minimizing Off-Target Effects of Procyazine in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for minimizing the off-target effects of Procyazine in controlled greenhouse environments. Adherence to these principles and protocols is essential for ensuring the validity, reproducibility, and integrity of your experimental data.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?

This compound is a chlorotriazine herbicide.[1] Its primary mode of action is the inhibition of photosynthesis. Specifically, it binds to the D1 protein of the photosystem II (PSII) complex in chloroplasts. This action blocks the electron transfer from the primary electron acceptor (Q) to the plastoquinone pool. The interruption of this critical step in the electron transport chain halts ATP and NADPH production, leading to a cascade of secondary effects including oxidative stress and, ultimately, plant death.

Q2: In the context of a greenhouse experiment, what constitutes an "off-target effect"?

For a herbicide like this compound, "off-target effects" in a research setting can be categorized into three distinct types, each posing a significant risk to data quality:

  • Biological Off-Target Effects: These are unintended physiological or molecular changes within the target plant that are not a direct consequence of PSII inhibition. This could include the modulation of unrelated signaling pathways, altered gene expression, or metabolic shifts that could confound experimental results.

  • Physical Off-Target Effects: This refers to the physical movement of the herbicide from its intended point of application to non-target areas. In a greenhouse, this most commonly occurs via spray drift (aerosolized droplets moving through the air) or volatilization (the herbicide evaporating and redepositing on other surfaces).[2] This can lead to the unintentional exposure of control plants or other experiments, invalidating results.[3][4]

  • Ecological Off-Target Effects: This involves the impact of the herbicide on other organisms within the greenhouse ecosystem. This can include effects on non-target plants, beneficial insects, or soil microorganisms.[5][6] While often a secondary consideration in highly controlled experiments, these effects can introduce variability.

Q3: Why is it so critical to minimize these effects in a research setting?

Minimizing off-target effects is paramount for scientific rigor. Uncontrolled variables can lead to:

  • Invalidated Data: If control plants are exposed to the herbicide through drift, the baseline for comparison is lost.

  • Poor Reproducibility: Experiments plagued by inconsistent off-target effects are difficult, if not impossible, to reproduce, undermining a cornerstone of the scientific method.

  • Wasted Resources: Invalidated experiments result in a significant loss of time, materials, and funding.

Troubleshooting Guide: Diagnosing and Responding to Off-Target Issues
Q4: My non-treated control plants are showing signs of stress or herbicidal damage. What are the likely causes and what should I do?

This is a classic sign of physical off-target movement. Follow this troubleshooting workflow:

  • Immediate Action: Quarantine the affected plants and document all symptoms with high-resolution photographs.

  • Investigate the Cause:

    • Spray Drift: Review your application protocol. Was a low-pressure, large-droplet nozzle used?[7] Were greenhouse vents, windows, and circulation fans closed or off during application?[3][4]

    • Volatilization: Did the application occur during a period of high temperature? High temperatures can increase the likelihood of an herbicide turning into a gas and moving to unintended areas.[2]

    • Cross-Contamination: Was a dedicated sprayer used exclusively for this herbicide?[3] Was there any possibility of contamination through shared water sources, tools, or handling? Review your lab's standard operating procedures for pesticide handling.

  • Corrective Action: The current experiment is likely compromised and should be repeated. Before restarting, implement stricter controls on your application environment and equipment based on your investigation.

Q5: My this compound-treated plants are exhibiting unexpected phenotypes (e.g., altered flowering time, unusual growth patterns) that don't seem related to simple photosynthesis inhibition. How do I investigate this?

This points towards a potential biological off-target effect. A tiered investigative approach is recommended:

  • Tier 1: Confirm On-Target Activity: First, verify that this compound is acting as expected. Use a chlorophyll fluorescence assay (see Protocol 2 below) to confirm PSII inhibition. This ensures the primary mechanism is active.

  • Tier 2: Advanced Phenotyping: Quantify the unexpected phenotype. Measure parameters like plant height, leaf emergence rate, time to flowering, seed yield, and seed germination rates.[8][9] Compare these to both negative (untreated) and vehicle controls.

  • Tier 3: Molecular Investigation (Omics): If the phenotype is significant and reproducible, a deeper analysis is warranted. A transcriptomics study (e.g., RNA-Seq) is the most powerful tool for generating an unbiased view of all genes and pathways affected by the treatment. This can reveal unexpected off-target signaling cascades that are being perturbed.

Q6: How can I definitively confirm that an observed effect is due to this compound and not a general environmental stress response in the greenhouse?

The key lies in rigorous experimental design with appropriate controls. Your experiment should always include:

  • Untreated (Negative) Control: Plants grown under identical conditions without any treatment.

  • Vehicle Control: Plants treated with the same solvent or formulation used to dissolve and apply this compound, but without the active ingredient. This is critical for ruling out effects from the application process or formulation components.

  • Positive Control: Plants treated with a different, well-characterized herbicide that also inhibits PSII (e.g., Atrazine). If your plants treated with this compound show a unique phenotype not observed in the positive control group, it strengthens the evidence for a compound-specific off-target effect.

Proactive Strategies & Protocols for Minimizing Off-Target Effects

This section details the essential experimental design choices and application procedures to proactively prevent off-target effects.

1. Core Experimental Design Principles

Success begins with a robust experimental plan. The table below summarizes the critical parameters that must be defined before beginning your experiment.

ParameterKey Consideration & Rationale
Dose-Response Curve Rationale: Essential for identifying the minimum effective concentration (MEC) and the optimal concentration for your experiment. Using excessive concentrations dramatically increases the risk of off-target effects. Action: Conduct a preliminary experiment with a wide range of this compound concentrations to determine the EC50 (concentration for 50% effect).
Plant Growth Stage Rationale: A plant's susceptibility to herbicides can vary significantly with its developmental (phenological) stage.[9] Action: Define and standardize the growth stage at which plants will be treated (e.g., number of true leaves, vegetative vs. reproductive stage) to ensure consistency.
Acclimatization Rationale: Plants moved into a new environment need time to adjust. Treating stressed plants can produce confounding results. Action: Acclimatize all plants to the specific greenhouse conditions for a minimum of 7-10 days before beginning treatment.
Replication & Randomization Rationale: Biological replicates are necessary to ensure results are statistically significant. Randomizing the placement of plants helps to mitigate any minor environmental gradients within the greenhouse. Action: Use a sufficient number of biological replicates (typically n ≥ 5) and use a random number generator to assign plant positions on benches.
Protocol 1: this compound Application Workflow for Minimizing Physical Contamination

This protocol is designed to prevent spray drift and volatilization.

  • Preparation:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.

    • Use a dedicated, clearly labeled sprayer for this compound application only.[3] If a shared sprayer must be used, ensure it is triple-rinsed and cleaned with a commercial tank cleaner.

    • Prepare the this compound solution in a designated mixing area, preferably within a fume hood, to contain any spills.[10]

  • Environmental Sealing:

    • An hour before application, close all greenhouse vents and windows.[4]

    • Turn off all horizontal air flow (HAF) fans and other sources of air circulation.[7]

    • Post warning signs indicating that a chemical application is in progress.

  • Application:

    • Set the sprayer to a low pressure and use a nozzle that produces large, coarse droplets to minimize aerosolization.

    • Maintain the nozzle close to the plant canopy (as specified in your experimental design) to reduce the distance droplets must travel.

    • If possible, use a spray shield or cone to direct the application and physically block drift.

    • Work systematically, ensuring even coverage on target plants and avoiding any contact with control plants.

  • Post-Application:

    • Keep the greenhouse sealed for a minimum of 2-4 hours to allow spray droplets to settle completely.

    • After the settling period, ventilate the greenhouse thoroughly according to institutional safety protocols.

    • Clean the sprayer and all mixing equipment thoroughly. Dispose of rinse water and unused chemical according to hazardous waste guidelines.

    • Clearly document the date, time, concentration, and environmental conditions of the application in a lab notebook.

Protocol 2: Measuring Photosystem II Efficiency via Chlorophyll Fluorescence

This protocol allows you to confirm this compound's on-target effect.

  • Instrumentation: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer).

  • Dark Adaptation: Before measurement, dark-adapt the leaves to be measured for at least 20-30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open."

  • Measurement:

    • Attach the fluorometer probe to the dark-adapted leaf section.

    • Measure Fv/Fm, which represents the maximum quantum efficiency of PSII.

    • A healthy, untreated plant will have an Fv/Fm value of approximately 0.83.

  • Data Interpretation:

    • In this compound-treated plants, a significant reduction in the Fv/Fm value confirms that the on-target mechanism—inhibition of PSII electron transport—is occurring. This provides a quantitative measure of the herbicide's primary effect.

Visualizations: Pathways and Workflows
This compound's Primary Mechanism of Action

Procyazine_MOA cluster_PSII Photosystem II (PSII) Complex P680 P680 Qa QA P680->Qa Qb QB Qa->Qb PQ_Pool Plastoquinone Pool Qb->PQ_Pool Electron Flow Photon Light (Photon) Photon->P680 This compound This compound This compound->Qa BLOCKS Transfer

Caption: this compound inhibits the photosynthetic electron transport chain at Photosystem II.

Greenhouse Application Workflow

Application_Workflow A 1. Experimental Planning (Dose-Response, Controls) B 2. Preparation (Dedicated Sprayer, PPE, Mix Solution) A->B C 3. Environmental Control (Close Vents, Fans OFF) B->C D 4. Application (Low Pressure, Large Droplets, Directed Spray) C->D E 5. Post-Application Settling (Keep Area Sealed) D->E F 6. Ventilation & Cleanup (Ventilate Greenhouse, Clean Equipment) E->F G 7. Documentation & Observation (Record All Parameters) F->G

Caption: A systematic workflow to minimize physical off-target herbicide movement.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Outcome Observed Q1 Are symptoms present in CONTROL plants? Start->Q1 Q2 Are there anomalous phenotypes in TREATED plants only? Q1->Q2 No Cause_Physical Likely Cause: Physical Off-Target (Drift, Volatilization, Contamination) Q1->Cause_Physical Yes Cause_Bio Possible Cause: Biological Off-Target Effect Q2->Cause_Bio Yes End Re-evaluate Experimental Design Q2->End No Action_Physical Action: - Review application logs - Check equipment & environment - Repeat experiment with stricter controls Cause_Physical->Action_Physical Action_Bio Action: 1. Confirm on-target effect (Fluorescence) 2. Quantify phenotype 3. Consider 'Omics' analysis (RNA-Seq) Cause_Bio->Action_Bio

Caption: A decision tree for diagnosing unexpected experimental results.

References
  • This compound | C10H13ClN6 | CID 36274 - PubChem. National Center for Biotechnology Information. [Link]

  • Managing Weeds in and Around the Greenhouse. UMass Extension Greenhouse Crops and Floriculture Program. [Link]

  • Effects of Atrazine, Cyanazine, and this compound on the Photochemical Reactions of Isolated Chloroplasts. Weed Science, Cambridge University Press. [Link]

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, Cambridge University Press. [Link]

  • This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science. [Link]

  • Greenhouse Weed Control. NC State Extension Publications. [Link]

  • Herbicide use in the greenhouse. MSU Extension. [Link]

  • This compound data sheet. Compendium of Pesticide Common Names. [Link]

  • Risk associated with off-target plant genome editing and methods for its limitation. National Center for Biotechnology Information. [Link]

  • Herbicide Treatment Table for Inside Greenhouses. University of California Agriculture and Natural Resources. [Link]

  • This compound (C10H13ClN6) - PubChemLite. PubChem. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]

  • Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. MDPI. [Link]

  • Effects of Low Doses of Herbicides on Different Endpoints in the Life Cycle of Non-target Terrestrial Plants. ResearchGate. [Link]

  • Off-target herbicide movement: What you see is not what you get. MU Extension. [Link]

  • Minimizing the impact of long-lasting herbicides on the functioning of crop rotations. E3S Web of Conferences. [Link]

  • Occurrence and Nature of Off-Target Modifications by CRISPR-Cas Genome Editing in Plants. WUR eDepot. [Link]

  • Occurrence and Nature of Off-Target Modifications by CRISPR-Cas Genome Editing in Plants. ACS Agricultural Science & Technology. [Link]

  • Herbicide impact on non-target plant reproduction: what are the toxicological and ecological implications? PubMed. [Link]

  • Review of Scientific Literature Finds All Pesticide Classes Threaten Nontarget Organisms and Biodiversity. Beyond Pesticides. [Link]

Sources

Optimizing light conditions for studying Procyazine's impact on photosynthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PZ-PS-LS-001

Last Updated: January 22, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals investigating the effects of Procyazine on photosynthesis. This compound, a triazine herbicide, is a known inhibitor of Photosystem II (PSII), making it a valuable tool for studying photosynthetic electron transport.[1] However, its efficacy and the interpretation of experimental results are highly dependent on carefully controlled environmental factors, particularly light conditions.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to design robust and self-validating experiments.

Part 1: Foundational Concepts & Mechanism of Action

Before delving into troubleshooting, it is crucial to understand how this compound interacts with the photosynthetic machinery.

This compound acts by blocking the photosynthetic electron transport chain. Specifically, it binds to the D1 protein in Photosystem II, obstructing the transfer of electrons from the primary quinone acceptor (Q_A) to the plastoquinone (PQ) pool.[1] This blockage effectively halts linear electron flow, preventing the reduction of NADP+ and the generation of ATP through photophosphorylation.

This mechanism is the basis for its herbicidal activity and is a key diagnostic in experimental settings. A common and powerful technique to observe this effect is through chlorophyll fluorescence measurement.[2]

This compound's Site of Action in the Photosynthetic Electron Transport Chain

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 QA QA P680->QA e- This compound This compound Block QA->this compound PQ_Pool Plastoquinone (PQ) Pool Cytb6f Cyt b6f PQ_Pool->Cytb6f e- PC Plastocyanin Cytb6f->PC e- P700 P700 PC->P700 e- Fd Fd P700->Fd e- FNR FNR Fd->FNR e- NADP NADP+ -> NADPH FNR->NADP This compound->PQ_Pool e- (Inhibited) light1 Light (hν) light1->P680 light2 Light (hν) light2->P700

Caption: this compound inhibits electron flow from QA to the PQ pool in PSII.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common challenges.

Light Condition Optimization

Question 1: How do I determine the correct light intensity for my experiment before adding this compound?

Answer: It is critical to characterize the photosynthetic response of your specific organism to light before introducing any inhibitor. The ideal method is to generate a light-response curve (also known as a P-E or P-I curve). This curve plots a photosynthetic parameter (e.g., electron transport rate, oxygen evolution) against increasing light intensity (Photosynthetic Photon Flux Density, PPFD).

Causality:

  • Too little light: The rate of photosynthesis will be limited by the photon supply, not the electron transport capacity. The inhibitory effect of this compound may be underestimated because the system is not operating at its maximum potential.[3]

  • Too much light (saturating/photoinhibitory): High light can cause photoinhibition, a process where excess light energy damages PSII.[4] This can confound your results, as you won't be able to distinguish between damage caused by light and inhibition caused by this compound.

Solution Workflow:

  • Select your measurement technique: Pulse-Amplitude-Modulated (PAM) fluorometry is a rapid, non-invasive method to determine the effective quantum yield of PSII (Y(II)) and calculate the electron transport rate (ETR).[5][6][7]

  • Dark-adapt your sample: Before starting, dark-adapt your sample (e.g., algal culture, leaf) for 15-30 minutes. This ensures all PSII reaction centers are "open" and ready to accept electrons, allowing for the measurement of maximum quantum yield (Fv/Fm), an indicator of sample health.[8]

  • Generate the light curve: Expose the sample to a series of increasing light intensities. At each step, measure the photosynthetic rate.

  • Identify key parameters: From the curve, determine the:

    • Light Compensation Point: The light intensity at which CO2 uptake equals CO2 release.[9]

    • Light Saturation Point (I_k or E_k): The point at which the photosynthetic rate no longer increases with light intensity.[9][10]

  • Choose your experimental light intensity: For this compound inhibition studies, an ideal light intensity is one that is light-saturating but not photoinhibitory. This is typically just at or slightly above the onset of the saturation point (I_k). This ensures that the electron transport chain is operating at full capacity and is the limiting factor, making it sensitive to inhibitors like this compound.

Table 1: Typical Light Saturation Ranges for Different Organisms

Organism Type Typical Light Saturation Range (µmol photons m⁻² s⁻¹) Notes
Low-light adapted algae (e.g., Chlamydomonas) 100 - 250 Highly species-specific. Some strains may not saturate even at 500 µmol.[11]
High-light adapted algae (e.g., Chlorella) 250 - 850+ Some species show no photoinhibition even at very high light levels.[12]
Shade-tolerant (Sciophyte) Plants 50 - 200 Have larger, thinner leaves to maximize capture of diffuse light.[13]

| Sun-loving (Heliophyte) C3 Plants | 400 - 1000+ | Adapted for high photosynthetic rates in direct sunlight.[13] |

Question 2: I am seeing photoinhibition in my control group. How can I adjust my light conditions?

Answer: Observing photoinhibition (a decrease in photosynthetic rate at high light intensities) in your control group is a clear sign that your light intensity is too high.

Causality: Excess light energy absorbed by chlorophyll cannot be used for photochemistry and is dissipated as heat. If this protective mechanism is overwhelmed, reactive oxygen species (ROS) are produced, which can damage the D1 protein of PSII.[14] This damage is independent of this compound's action and will lead to an overestimation of the inhibitor's effect.

Solutions:

  • Reduce Light Intensity: The most straightforward solution is to reduce the PPFD to a level below the photoinhibitory threshold identified in your light-response curve.

  • Modify Light Quality: While red and blue light are strongly absorbed by chlorophyll, green light penetrates deeper into tissues, leading to more uniform light absorption, which can reduce photoinhibition at the surface under high light.[15][16] If using LEDs, consider a spectrum that includes green light rather than just red and blue.

  • Check Temperature and CO2: High light stress is often exacerbated by other limiting factors. Ensure your experimental temperature is optimal and that there is adequate CO2 supply, as limitations in the Calvin cycle can cause a "backup" in the electron transport chain, increasing the risk of photoinhibition.[9][10]

Question 3: What is the best type of light source for my experiments?

Answer: The ideal light source should provide a consistent and controllable intensity across the photosynthetically active radiation (PAR) spectrum (400-700 nm).[9]

Recommendations:

  • Winner: LED Plant Grow Lights: These are highly recommended. They are energy-efficient, produce little heat (preventing sample overheating), and are available in customizable spectra. This allows you to provide light specifically in the blue (425–450 nm) and red (600–700 nm) ranges that are optimal for photosynthesis.[17]

  • Acceptable: Fluorescent Lamps: These are a common and affordable option. However, their intensity and spectral quality can degrade over time.

  • Avoid: Incandescent and Halogen Bulbs: These are not recommended as they produce a significant amount of heat, which can damage plant tissues and interfere with photosynthesis. Their light spectrum is also often suboptimal.[17]

This compound-Specific Issues

Question 4: After adding this compound, my chlorophyll fluorescence signal (Fv/Fm) is very low or flat. Is my experiment failing?

Answer: No, this is the expected result and indicates that this compound is working effectively.

Causality: Chlorophyll fluorescence is the light re-emitted by chlorophyll molecules. It competes with photosynthesis and heat dissipation.[2] When you dark-adapt a sample, all reaction centers are open, and a saturating pulse of light will close them, leading to a large variable fluorescence (Fv = Fm - Fo). The ratio Fv/Fm is a measure of the maximum efficiency of PSII.

When this compound blocks the electron transport chain after Q_A, electrons cannot move away from the reaction center. Therefore, even in the dark, the reaction centers are effectively "closed" or blocked. When you apply a measuring light pulse, the fluorescence yield (Fo) will be very high, approaching the maximum fluorescence (Fm). This results in a very small variable fluorescence (Fv), and consequently, a very low Fv/Fm value. This confirms the inhibitory action of this compound at the PSII level.

Question 5: My results with this compound are inconsistent, especially at the beginning of the experiment. What could be the cause?

Answer: This could be due to the time-dependent nature of this compound's inhibition.

Causality: Studies have shown that the inhibition of electron transport by this compound is time-dependent. This is attributed to the slower partitioning of the molecule from the aqueous solution into the hydrophobic environment of the thylakoid membrane where its target site is located.

Solutions:

  • Introduce a Pre-incubation Period: After adding this compound to your sample, allow for a consistent pre-incubation period (e.g., 10-15 minutes) in the dark or very low light before starting your measurements. This allows the inhibitor to penetrate the membranes and reach its binding site, ensuring a stable level of inhibition.

  • Standardize Timing: Ensure that the time between this compound application and measurement is identical for all samples and replicates.

  • Ensure Proper Solubilization: this compound has limited water solubility. Ensure it is fully dissolved in a suitable solvent (like acetone or DMSO) before adding it to your aqueous medium. Poor solubility can lead to inconsistent effective concentrations. Always run a solvent-only control to check for any effects of the solvent on photosynthesis.

Experimental Workflow for Light Condition Optimization

G start Start: Prepare Sample (e.g., Algal Culture, Leaf Disc) dark_adapt Dark-adapt sample for 15-30 minutes start->dark_adapt measure_fvfm Measure Fv/Fm to assess sample health (Healthy > 0.7-0.8 for plants) dark_adapt->measure_fvfm setup_light_curve Set up Rapid Light Curve (RLC) protocol on PAM fluorometer measure_fvfm->setup_light_curve apply_light Apply incremental steps of actinic light (e.g., 0, 20, 50, 100, 200, 400, 800, 1200 µmol m⁻² s⁻¹) setup_light_curve->apply_light measure_yield At each light step, apply saturating pulse and measure Y(II) apply_light->measure_yield calculate_etr Calculate Electron Transport Rate (ETR) ETR = Y(II) * PPFD * 0.5 * Abs measure_yield->calculate_etr plot_curve Plot ETR vs. PPFD calculate_etr->plot_curve analyze_curve Analyze curve to find Light Saturation Point (Ik) plot_curve->analyze_curve select_intensity Select experimental light intensity (at or slightly above Ik) analyze_curve->select_intensity end Proceed with this compound inhibition experiment select_intensity->end

Caption: Workflow for determining optimal experimental light intensity.

Part 3: Experimental Protocols

Protocol: Generating a Light-Response Curve using PAM Fluorometry

This protocol provides a standardized method for determining the light saturation point of your sample.

Materials:

  • Pulse-Amplitude-Modulated (PAM) Fluorometer

  • Your photosynthetic sample (e.g., leaf, algal suspension in a cuvette)

  • Dark adaptation clips or box

  • Pipettes and appropriate this compound stock solution (for subsequent experiments)

Methodology:

  • Sample Preparation: Prepare your sample as required by your experimental design. For leaves, a small area should be designated. For algae, ensure a consistent cell density.

  • Dark Adaptation: Place the sample in complete darkness for a minimum of 15 minutes (30 minutes is often better). This allows for the re-oxidation of the PSII electron acceptors.[8]

  • Measure Fv/Fm (Initial Health Check):

    • Place the dark-adapted sample in the fluorometer.

    • Apply a weak, modulated measuring light to determine the minimum fluorescence level (Fo).

    • Apply a single, high-intensity saturating pulse of light (>6000 µmol m⁻² s⁻¹) to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).[8]

    • The instrument software will calculate Fv/Fm = (Fm - Fo) / Fm. A value between 0.75 and 0.85 is typical for healthy, unstressed plants and algae.

  • Light Curve Protocol:

    • Begin the light curve program on your fluorometer. This will expose the sample to a series of pre-defined, increasing levels of actinic (photosynthetically active) light. A typical series might be: 0, 20, 50, 100, 200, 400, 600, 800, 1200, 1600 µmol photons m⁻² s⁻¹.

    • At each light level, the sample is allowed to acclimate for a short period (e.g., 30-60 seconds).

    • A saturating pulse is then applied to determine the maximum fluorescence in the light-adapted state (Fm'). The steady-state fluorescence (Fs) is also measured.

  • Data Calculation:

    • For each light level, the effective quantum yield of PSII, Y(II), is calculated as: Y(II) = (Fm' - Fs) / Fm'.

    • The Electron Transport Rate (ETR) is then calculated using the formula: ETR = Y(II) × PPFD × 0.5 × Abs.

      • PPFD: The intensity of actinic light at that step.

      • 0.5: This factor assumes that light energy is distributed equally between PSII and PSI.

      • Abs: The absorptance of the sample. For comparative studies, this is often assumed to be a standard value (e.g., 0.84 for leaves), but it can be measured for higher accuracy.

  • Data Analysis:

    • Plot ETR (Y-axis) against PPFD (X-axis).

    • Fit a mathematical model (e.g., a double exponential model) to the data to precisely determine the key parameters, including the light saturation point (I_k).[4]

    • The light intensity you choose for your this compound experiment should be in the light-saturated region of this curve to ensure that electron transport, not light availability, is the limiting factor.

References

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Validation & Comparative

Comparative Analysis of Procyazine and Atrazine on Maize Photosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of two prominent s-triazine herbicides, procyazine and atrazine, focusing on their impact on the photosynthetic machinery of maize (Zea mays L.). Both herbicides function by inhibiting Photosystem II (PSII), yet subtle differences in their chemical structure influence their interaction with the thylakoid membrane and the temporal dynamics of photosynthetic inhibition. We delve into their shared mechanism of action, compare their inhibitory potentials based on experimental data, and provide robust, field-proven protocols for researchers to conduct similar comparative studies. This document is intended to serve as a vital resource for scientists in agricultural research and drug development, offering the technical depth necessary to design and interpret experiments aimed at understanding herbicide-crop interactions at a physiological level.

Introduction: The Role of Triazines in Maize Cultivation

Atrazine has been a cornerstone of weed management programs in maize production for decades due to its efficacy and cost-effectiveness.[1] this compound, a related s-triazine herbicide, shares a similar mode of action and has also been studied for its herbicidal properties. Both compounds are valued for their ability to control a wide spectrum of broadleaf and some grassy weeds, thereby protecting crop yields.[1]

The basis for their successful use in maize is a principle of metabolic selectivity; maize possesses an efficient enzymatic detoxification system that rapidly metabolizes these herbicides into non-toxic conjugates, rendering the crop tolerant.[2][3][4] In contrast, susceptible weed species lack this rapid detoxification capability, leading to photosynthetic inhibition and eventual death.[1] Understanding the precise interactions of these herbicides with the photosynthetic apparatus is critical for optimizing weed control strategies, managing herbicide resistance, and developing new active ingredients. This guide provides a foundational comparison of this compound and atrazine, focusing on their direct effects on the light-dependent reactions of photosynthesis in maize.

Shared Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action for both this compound and atrazine is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[5] This process is fundamental to the conversion of light energy into chemical energy.

The specific site of action is the D1 protein of the PSII reaction center .[1][6]

  • Binding and Blockage: Both herbicides competitively bind to the plastoquinone-binding niche (the QB site) on the D1 protein.[5][6]

  • Electron Transport Interruption: This binding physically blocks the native plastoquinone (PQ) molecule from docking and accepting an electron from the primary electron acceptor, QA.[4]

  • Consequences: The blockage of the electron flow from QA to QB halts the entire linear electron transport chain.[4] This cessation prevents the production of ATP and NADPH, the energy and reducing power, respectively, required for CO2 fixation in the Calvin cycle.[4]

  • Secondary Effects: The stalled electron transport leads to an over-excited state in the PSII reaction center. This energy is dissipated through alternative pathways, including the formation of highly reactive oxygen species (ROS). These ROS initiate lipid peroxidation, causing rapid destruction of chloroplast and cell membranes, leading to wilting, necrosis, and ultimately, plant death.[1]

Photosystem_II_Inhibition cluster_0 Thylakoid Membrane cluster_1 Inputs / Outputs PSII Photosystem II (PSII) P680 D1 D1 Protein (QB site) O2 O2 PSII->O2 PQ Plastoquinone (PQ) D1->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PSI Photosystem I (PSI) Cytb6f->PSI e- ATP ATP Cytb6f->ATP (via ATP Synthase) NADP_reductase NADP+ Reductase PSI->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH Light Light Energy Light->PSII H2O H2O H2O->PSII Herbicide Atrazine or this compound Herbicide->D1

Caption: Mechanism of PSII inhibition by s-triazine herbicides.

Comparative Efficacy and Dynamics

While the target site is identical, the inhibitory potential and dynamics of this compound and atrazine show subtle but important differences. A key study on isolated chloroplasts provides a direct comparison.

A primary distinction lies in the kinetics of inhibition. The inhibitory effect of this compound (and the related cyanazine) was found to be time-dependent, whereas atrazine's inhibition was immediate upon addition to isolated chloroplasts. This difference is attributed to a slower rate of partitioning for this compound from the aqueous solution into the hydrophobic thylakoid membrane where PSII resides. Atrazine, being less polar, appears to access the binding site more rapidly.

However, once membrane penetration is accounted for, the intrinsic inhibitory potential of both herbicides is remarkably similar.

Table 1: Comparative Inhibitory Potential of this compound and Atrazine

Herbicide I50 Value (M) Nature of Inhibition Reference
This compound ~2 x 10-7 Time-dependent
Atrazine ~2 x 10-7 Not time-dependent

I50 represents the molar concentration of the herbicide required to inhibit 50% of the electron transport activity in isolated chloroplasts.

This data indicates that, at the molecular level, both compounds are potent inhibitors of PSII, with their primary difference in a laboratory setting being the speed at which they reach their target site.

The Basis of Maize Selectivity: Metabolic Detoxification

Maize exhibits a high degree of tolerance to atrazine and other s-triazines due to its ability to rapidly metabolize the herbicide before it can cause significant damage to the photosynthetic apparatus.[2][4] The primary detoxification mechanism is enzymatic conjugation with glutathione, catalyzed by the enzyme glutathione S-transferase (GST).[2][3][7] This process renders the herbicide water-soluble and non-toxic, effectively neutralizing its activity.[3] Susceptible weeds lack sufficient GST activity to detoxify the herbicide at a rate that prevents photosynthetic inhibition.[2]

Experimental Methodologies for Comparative Analysis

To empirically compare the effects of this compound and atrazine on maize photosynthesis, a combination of gas exchange and chlorophyll fluorescence measurements provides a comprehensive physiological assessment.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Maize Cultivation (Controlled Environment, V3-V4 Stage) B 2. Treatment Application - Group 1: Control (Vehicle) - Group 2: this compound - Group 3: Atrazine A->B C 3. Dark Adaptation (20-30 minutes) B->C D 4. Chlorophyll Fluorescence (Measure Fv/Fm - PSII Max Efficiency) C->D E 5. Light Adaptation & Gas Exchange (Measure Pn, Gs, Ci) D->E F 6. Data Analysis (Statistical comparison across groups) E->F

Sources

A Comparative Guide to Validating the Procyazine Binding Site on the D1 Protein of Photosystem II

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug and herbicide development, rigorously validating the binding site of a target molecule is paramount. This guide provides an in-depth technical comparison of methodologies to validate the binding of Procyazine, a triazine herbicide, to its target, the D1 protein within the Photosystem II (PSII) complex. We will explore both functional and structural validation techniques, presenting supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The D1 Protein as a Prime Herbicide Target

Photosystem II is a critical multi-subunit protein complex located in the thylylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to catalyze the light-driven oxidation of water, releasing oxygen and providing electrons to the photosynthetic electron transport chain.[1] At the heart of PSII's electron transport chain lies the D1 protein (also known as PsbA), a key component of the reaction center.[2] The D1 protein houses the binding site for the secondary quinone electron acceptor, QB.

Many commercially significant herbicides, including those from the triazine family like this compound, function by competitively inhibiting the binding of the native plastoquinone (PQ) to the QB site on the D1 protein.[1][3] This blockage of electron flow from the primary quinone acceptor, QA, to QB disrupts the entire photosynthetic process, leading to the generation of reactive oxygen species and ultimately, cell death.[4] Validating that this compound indeed binds to this specific site and characterizing this interaction is crucial for understanding its mechanism of action, predicting potential resistance mechanisms, and designing novel, more effective herbicides.

A Multi-Faceted Approach to Binding Site Validation

A robust validation of this compound's binding site on the D1 protein necessitates a combination of techniques that probe the interaction from different angles. This guide will focus on a logical workflow encompassing functional assays, direct binding studies, and structural and computational methods.

Caption: A logical workflow for validating the this compound binding site on the D1 protein.

Functional Validation: Quantifying the Inhibitory Effect

Functional assays provide the initial and most direct evidence of a compound's effect on the biological system. For PSII-inhibiting herbicides, this involves measuring the disruption of photosynthetic electron transport.

Chlorophyll a Fluorescence Assay

Principle: Chlorophyll fluorescence is a non-invasive probe of PSII activity.[5] When light energy absorbed by chlorophyll cannot be used for photochemistry (due to a blocked electron transport chain), it is re-emitted as fluorescence. Herbicides that block the QB site prevent the re-oxidation of QA, leading to a rapid increase in chlorophyll fluorescence.[6] This technique is highly sensitive and can be used to determine the concentration of a herbicide that causes 50% of the maximal inhibition (I50), a key parameter for comparing the potency of different inhibitors.

Experimental Data: A comparative study on isolated pea chloroplasts demonstrated that this compound, along with its close triazine relatives Atrazine and Cyanazine, effectively inhibits photosystem II. After accounting for differences in membrane penetration rates, all three herbicides exhibited similar inhibitory potentials.

HerbicideChemical ClassI50 Value (M)Reference
This compound s-Triazine~ 2 x 10-7
Atrazines-Triazine~ 2 x 10-7
Cyanazines-Triazine~ 2 x 10-7
Terbuthylazines-Triazine1.10 x 10-7[1]
DiuronPhenylurea7.18 x 10-8[1]

Interpretation: The similar I50 values for this compound, Atrazine, and Cyanazine strongly suggest they share the same mode of action and bind to the same site with comparable affinity. The slightly lower I50 value for Diuron, a phenylurea herbicide also known to target the D1 protein, indicates a higher binding affinity in this particular experimental system.

PSII Activity Assay (DCPIP Reduction)

Principle: This assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). In healthy chloroplasts, DCPIP is reduced, causing a decrease in its absorbance at 600 nm. PSII-inhibiting herbicides block this electron flow, thus inhibiting the reduction of DCPIP. This provides a quantitative measure of PSII activity.

Direct Binding and Structural Validation

While functional assays demonstrate an inhibitory effect, they do not directly prove binding to the D1 protein. The following techniques provide more direct evidence of a physical interaction.

Competitive Binding Assay

Principle: This classic pharmacological technique directly demonstrates that two compounds bind to the same site. It involves using a radiolabeled ligand known to bind to the QB site (e.g., [14C]-Atrazine) and measuring its displacement by increasing concentrations of an unlabeled competitor (this compound). If this compound binds to the same site, it will compete with the radiolabeled ligand, leading to a decrease in the amount of radioactivity bound to the thylakoid membranes.

Caption: Principle of a competitive binding assay.

Photoaffinity Labeling

Principle: This powerful technique is used to covalently label a binding site. It requires the synthesis of a this compound analog that incorporates a photoreactive group (e.g., an azide or diazirine). Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding pocket. The D1 protein can then be identified as the labeled protein through techniques like SDS-PAGE and mass spectrometry, providing definitive proof of a direct interaction.

Genetic and In Silico Validation

These methods provide high-resolution information about the specific amino acid residues involved in the binding interaction.

Site-Directed Mutagenesis

Principle: By genetically modifying the gene encoding the D1 protein (psbA), specific amino acids in the putative binding site can be altered.[7][8] If a mutation at a particular residue leads to a significant decrease in the binding affinity or inhibitory effect of this compound (i.e., herbicide resistance), it provides strong evidence that this residue is critical for the interaction. For triazine herbicides, mutations at positions such as Serine 264 and Phenylalanine 255 in the D1 protein are well-known to confer resistance.[7][9]

Expected Outcome for this compound: Given that this compound is a triazine herbicide, it is highly probable that mutations at Ser264 would confer resistance to it, similar to what is observed for atrazine.

Molecular Docking

Principle: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[10] Using the known 3D structure of the PSII D1 protein, this compound can be computationally "docked" into the QB binding pocket. This can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[10][11]

Predicted Interactions for this compound: Based on studies with other triazines like atrazine, this compound is expected to form hydrogen bonds with residues such as Histidine 215 and Serine 264, and engage in hydrophobic interactions with surrounding residues within the QB pocket.[1][11]

Molecular_Docking D1_Pocket D1 Protein QB Binding Pocket Phe255 Ser264 His215 ... This compound This compound This compound->D1_Pocket:f0 Hydrophobic Interaction This compound->D1_Pocket:f1 H-Bond This compound->D1_Pocket:f2 H-Bond

Caption: Predicted interactions of this compound within the D1 binding pocket.

Detailed Experimental Protocols

Protocol: Chlorophyll a Fluorescence Assay for I50 Determination
  • Preparation of Thylakoid Membranes: Isolate thylakoid membranes from a suitable plant source (e.g., pea or spinach) using standard differential centrifugation methods. Resuspend the final pellet in a suitable buffer (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl) and determine the chlorophyll concentration.

  • Herbicide Treatment: Prepare a series of this compound dilutions in the assay buffer. In a multi-well plate, add a fixed amount of thylakoid suspension to each well. Then, add the different concentrations of this compound. Include control wells with no herbicide.

  • Dark Adaptation: Incubate the plate in complete darkness for a defined period (e.g., 5-10 minutes) to ensure all PSII reaction centers are in the "open" state.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer. Measure the initial fluorescence (Fo) with a weak measuring beam. Then, apply a saturating pulse of light to measure the maximum fluorescence (Fm) in the dark-adapted state. The variable fluorescence (Fv) is calculated as Fm - Fo. The quantum yield of PSII is calculated as Fv/Fm.

  • Data Analysis: Plot the quantum yield of PSII (or a related parameter) as a function of the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the I50 value.

Protocol: Site-Directed Mutagenesis of the psbA Gene
  • Plasmid Preparation: Obtain a plasmid containing the wild-type psbA gene from a transformable organism (e.g., Chlamydomonas reinhardtii or Synechocystis sp. PCC 6803).

  • Primer Design: Design primers containing the desired mutation (e.g., changing the codon for Serine 264 to Glycine). The primers should be complementary to the template DNA and have a melting temperature suitable for PCR.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid template and the mutagenic primers. This will create a new plasmid containing the desired mutation.

  • Template Removal: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid).

  • Transformation: Transform competent host cells (e.g., E. coli) with the mutated plasmid for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

  • Host Organism Transformation: Transform the photosynthetic host organism with the verified mutated plasmid.

  • Selection and Analysis: Select for transformants and confirm the integration of the mutation. Analyze the resulting mutants for this compound resistance using the functional assays described above.

Conclusion

Validating the binding site of this compound on the D1 protein of Photosystem II is a critical step in its characterization as a herbicide. The convergence of evidence from multiple, independent lines of investigation provides the highest degree of confidence. Functional assays, such as chlorophyll fluorescence, confirm its inhibitory action on PSII and allow for quantitative comparisons with other herbicides, with data indicating an I50 value of approximately 2 x 10-7 M, similar to atrazine. Direct binding assays, like competitive binding and photoaffinity labeling, can unequivocally demonstrate a physical interaction with the D1 protein. Finally, site-directed mutagenesis and molecular docking provide high-resolution insights into the specific amino acid residues that are crucial for this interaction. By employing this integrated, self-validating approach, researchers can build a comprehensive and authoritative understanding of this compound's molecular mechanism of action.

References

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A Comparative Analysis of the Environmental Fate of Procyazine and Other Key Triazine Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the environmental fate of procyazine, a newer triazine herbicide, with its more established counterparts, including atrazine, simazine, and cyanazine. By examining the core processes of degradation, persistence, and mobility, this document offers a comprehensive overview supported by experimental data to inform environmental risk assessments and guide future research.

Introduction to Triazine Herbicides

Triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been instrumental in modern agriculture for controlling broadleaf and grassy weeds.[1][2] Their primary mechanism of action involves the inhibition of photosynthesis in targeted plant species.[1][3] Atrazine, simazine, and cyanazine have been widely used globally for decades.[1][2][4] this compound is a more recent addition to this chemical family. Understanding the environmental journey of these compounds is critical due to their potential for off-site transport and impact on non-target organisms and ecosystems.

The environmental fate of a herbicide is governed by a complex interplay of chemical, physical, and biological processes. These include degradation through hydrolysis, photolysis, and microbial activity, as well as transport phenomena such as soil sorption, desorption, and leaching. The persistence and mobility of these herbicides and their degradation products determine their potential to contaminate soil, surface water, and groundwater.

Degradation Pathways: A Comparative Overview

The degradation of triazine herbicides in the environment proceeds through several key pathways, primarily hydrolysis, photolysis, and microbial degradation. The relative importance of each pathway varies depending on the specific herbicide's chemical structure and the prevailing environmental conditions.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many triazine herbicides, this involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group, a crucial first step in their detoxification.

  • Atrazine: Chemical hydrolysis of atrazine to its less phytotoxic metabolite, hydroxyatrazine, is a significant degradation pathway, particularly under low pH (acidic) conditions.[5][6] The rate of hydrolysis is generally slow in neutral or basic environments.[6]

  • Simazine: Simazine is relatively resistant to hydrolysis under neutral and slightly acidic or basic conditions.[2][7] Appreciable degradation through hydrolysis is generally not observed over extended periods at typical environmental pH values.[7]

  • Cyanazine: Cyanazine is stable to hydrolysis in neutral and slightly acidic or basic media but can be hydrolyzed by strong acids and bases.[3]

  • This compound: Specific data on the hydrolysis rates of this compound are less abundant in publicly available literature. However, based on its structural similarities to other chloro-s-triazines, it is expected to undergo hydrolysis, with the rate being pH-dependent.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun.

  • Atrazine: Atrazine can be degraded by UV light.[1] Direct photolysis in water can occur, although its significance in the overall environmental dissipation can be limited unless sensitizers like dissolved organic matter are present.[8][9]

  • Simazine: Photolysis contributes to the dissipation of simazine, although it is not considered a primary degradation process under normal climatic conditions.

  • Cyanazine: Cyanazine is reported to be stable to UV irradiation under practical field conditions.[3]

  • This compound: Detailed photolysis studies for this compound are not as readily available. Its susceptibility to photodegradation would depend on its UV absorption spectrum and the presence of photosensitizing substances in the environment.

Microbial degradation is a critical process for the breakdown of triazine herbicides in soil and water. Soil microorganisms can utilize these compounds as a source of carbon and/or nitrogen.[10]

  • Atrazine: Biodegradation is a major pathway for atrazine dissipation.[1] A well-characterized pathway involves a series of enzymatic reactions catalyzed by hydrolases (AtzA, AtzB, and AtzC) that sequentially remove the chlorine atom and the ethyl and isopropyl groups, ultimately leading to cyanuric acid, which can be further mineralized to ammonia and carbon dioxide.[1][11] N-dealkylation is another important microbial degradation route.[1][12]

  • Simazine: Microbial degradation is the primary means of simazine dissipation in the environment, although the process can be relatively slow. The degradation pathways are similar to atrazine and involve N-dealkylation and hydrolysis.[7][13]

  • Cyanazine: The primary route of cyanazine degradation in soil is through microbial activity.[14] This involves processes such as N-dealkylation and hydrolysis.[15]

  • This compound: It is anticipated that this compound is also susceptible to microbial degradation, likely following similar pathways of N-dealkylation and hydrolysis of the chlorine substituent, which are common to other triazine herbicides.

Workflow for Assessing Herbicide Degradation

Figure 1: Experimental Workflow for Herbicide Degradation Studies cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare aqueous solutions or soil samples Spike Spike with known concentration of herbicide Prep->Spike Hydrolysis Hydrolysis Study (Sterile buffer, varying pH, dark) Spike->Hydrolysis Incubate under specific conditions Photolysis Photolysis Study (UV/Sunlight exposure) Spike->Photolysis Incubate under specific conditions Biodegradation Biodegradation Study (Live soil/water, controlled temp) Spike->Biodegradation Incubate under specific conditions Sampling Collect samples at time intervals Hydrolysis->Sampling Photolysis->Sampling Biodegradation->Sampling Extraction Extract herbicide and metabolites Sampling->Extraction Quantification Quantify using LC-MS/MS or GC-MS Extraction->Quantification Kinetics Determine degradation kinetics (e.g., DT50) Quantification->Kinetics Metabolites Identify major degradation products Quantification->Metabolites Pathway Elucidate degradation pathway Metabolites->Pathway

Caption: Generalized degradation pathways for triazine herbicides.

Experimental Protocols

To ensure the scientific integrity and reproducibility of environmental fate studies, standardized methodologies are crucial. The following outlines a general protocol for assessing herbicide behavior in soil, based on guidelines from organizations like the OECD. [16][17]

  • Soil Selection: Choose a range of representative soils with varying organic carbon content, clay content, and pH.

  • Herbicide Solution Preparation: Prepare stock solutions of the test herbicide (e.g., this compound) and a series of dilutions in a 0.01 M CaCl2 solution.

  • Equilibration: Add a known mass of air-dried, sieved soil to each herbicide solution in a centrifuge tube. Shake the tubes on a mechanical shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the samples to separate the soil from the solution.

  • Analysis: Analyze the concentration of the herbicide remaining in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Calculation: The amount of herbicide sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then determined.

  • Desorption: For desorption, the supernatant is removed and replaced with a fresh herbicide-free CaCl2 solution. The samples are shaken again, and the amount of herbicide released from the soil is measured.

  • Soil Treatment: Treat fresh soil samples with the radiolabeled test herbicide at a known concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. For aerobic studies, ensure adequate air supply. For anaerobic studies, establish and maintain anaerobic conditions (e.g., by purging with nitrogen).

  • Sampling: At various time intervals, collect replicate soil samples.

  • Extraction and Analysis: Extract the parent herbicide and its transformation products from the soil using appropriate solvents. Analyze the extracts by techniques such as HPLC with radiometric detection and/or LC-MS to identify and quantify the parent compound and metabolites.

  • Data Analysis: Plot the concentration of the parent herbicide over time to determine its rate of degradation and calculate its half-life (DT50). Identify and quantify the major transformation products.

Conclusion and Future Directions

This comparative guide highlights the key environmental fate characteristics of this compound in the context of other widely used triazine herbicides. While atrazine, simazine, and cyanazine have been extensively studied, providing a solid baseline for comparison, specific experimental data for this compound remains less prevalent in the public domain.

Key Comparative Insights:

  • Degradation: All four triazines are susceptible to microbial degradation, which is often the primary dissipation pathway in soil. Hydrolysis is significant for atrazine, especially in acidic soils, while simazine is more resistant.

  • Persistence: The persistence of these herbicides in soil varies, with half-lives ranging from weeks to months. Cyanazine is generally considered less persistent than atrazine and simazine.

  • Mobility: All are considered to have some potential for leaching, with cyanazine being particularly mobile. The mobility of these compounds is highly dependent on soil properties.

Future Research Needs:

To conduct a more robust and direct comparison, further research on this compound is imperative. Specifically, studies should focus on:

  • Determining the hydrolysis and photolysis rates of this compound under various environmental conditions.

  • Elucidating the microbial degradation pathways of this compound and identifying the key microorganisms involved.

  • Quantifying the soil sorption coefficients (Koc) of this compound across a range of soil types to accurately predict its leaching potential.

  • Identifying the major metabolites of this compound and assessing their environmental fate and potential toxicity.

By generating these critical data, the scientific community can develop a more complete understanding of the environmental profile of this compound, enabling more accurate risk assessments and ensuring its responsible use in agriculture.

References

  • Atrazine - Wikipedia. (URL: [Link])

  • Cyanazine - Wikipedia. (URL: [Link])

  • Cyanazine in Drinking-water - World Health Organization (WHO). (URL: [Link])

  • Cyanazine | C9H13ClN6 | CID 30773 - PubChem - NIH. (URL: [Link])

  • Chemistry and fate of simazine - PubMed. (URL: [Link])

  • Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids - PubMed. (URL: [Link])

  • Simazine in Drinking-water - World Health Organization (WHO). (URL: [Link])

  • The general abiotic and biotic degradation pathways of simazine (a)... - ResearchGate. (URL: [Link])

  • Full article: Biodegradation of atrazine by three strains: identification, enzymes activities, and biodegradation mechanism - Taylor & Francis. (URL: [Link])

  • TOXICOLOGICAL PROFILE FOR - Agency for Toxic Substances and Disease Registry. (URL: [Link])

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  • The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential - SciELO. (URL: [Link])

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])

  • Chemical fate and transport of atrazine in soil gravel materials at agrichemical distribution facilities - USGS Publications Warehouse. (URL: [Link])

  • Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water - MDPI. (URL: [Link])

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A Comparative Efficacy Analysis: Procyazine Versus Next-Generation Herbicides in Modern Weed Management

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enduring challenge of weed management in agriculture necessitates a continuous evolution of herbicide technologies. This guide provides a detailed comparative analysis of Procyazine, a photosystem II (PSII) inhibiting herbicide, and select next-generation herbicides with alternative modes of action. We delve into the mechanistic distinctions, comparative efficacy data against problematic and resistant weed biotypes, and the strategic implications for sustainable weed control. This document serves as a technical resource for researchers and agricultural scientists, offering field-proven insights and standardized protocols for herbicide evaluation to inform the development of robust, integrated weed management programs.

Introduction: The Shifting Landscape of Herbicide Technology

For decades, herbicides like the triazines have been foundational to weed control. This compound, a chlorotriazine herbicide, functions by inhibiting photosynthesis at photosystem II (PSII), a mode of action shared with well-known herbicides like atrazine and cyanazine[1]. These herbicides are absorbed through the roots and foliage, translocate upwards within the plant, and cause chlorosis and necrosis, primarily in broadleaf weeds[2][3][4].

However, the agricultural landscape is confronting a critical inflection point. The widespread and repeated use of established herbicide modes of action has inexorably led to the evolution of herbicide-resistant weed populations[5][6]. This escalating resistance crisis, coupled with a heightened focus on environmental stewardship, has catalyzed the development of "next-generation" herbicides[7][8][9]. These novel chemistries are characterized by new or more complex sites of action, improved crop safety profiles, and efficacy against weeds that have developed resistance to older products.

This guide provides an objective, data-driven comparison of this compound's efficacy with two prominent classes of next-generation herbicides: 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (WSSA Group 27) and synthetic auxins (WSSA Group 4). We will examine their biochemical targets, weed control spectrums, and performance data, grounded in established experimental methodologies.

Mechanistic Divergence: A Tale of Two Pathways

The fundamental difference in efficacy between this compound and next-generation herbicides lies in their distinct biochemical targets. Understanding these mechanisms is crucial for predicting performance and designing effective resistance management strategies.

This compound (Triazine - Group 5): Inhibition of Photosynthesis

This compound and other triazine herbicides act by binding to the D1 protein within the photosystem II complex in chloroplasts[10][11][12]. This binding event blocks the transfer of electrons, effectively shutting down photosynthesis. The result is a gradual energy depletion and the formation of reactive oxygen species that destroy cell membranes, leading to visible symptoms like yellowing (chlorosis) and tissue death (necrosis), typically appearing on older leaves first[2][3].

PSII_Inhibition cluster_0 Thylakoid Membrane Sunlight Sunlight PSII Photosystem II Sunlight->PSII D1_Protein D1 Protein (QB Site) PSII->D1_Protein e- PQ_Pool Plastoquinone Pool D1_Protein->PQ_Pool e- transfer ATP_Synthase ATP Production PQ_Pool->ATP_Synthase This compound This compound This compound->D1_Protein BLOCKS

Figure 1. this compound's mode of action via PSII inhibition.

Next-Generation Example: HPPD Inhibitors (Group 27)

In contrast, HPPD inhibitors such as mesotrione and isoxaflutole target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[13][14][15]. This enzyme is critical for the biosynthesis of plastoquinone, a molecule essential for two functions: electron transport in photosynthesis and as a cofactor in the production of carotenoids[13]. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, these herbicides cause a depletion of both plastoquinone and carotenoids, resulting in the characteristic "bleaching" or whitening of new plant tissues, followed by rapid death[14][16].

HPPD_Inhibition cluster_1 Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate Catalyzed by HPPD_Enzyme HPPD Enzyme HPPD_Enzyme->HPP Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll HPPD_Inhibitor Next-Gen Herbicide (HPPD Inhibitor) HPPD_Inhibitor->HPPD_Enzyme INHIBITS

Figure 2. HPPD inhibitor's mode of action.

Comparative Efficacy and Weed Control Spectrum

The efficacy of an herbicide is defined by its ability to control a specific spectrum of weeds at given application rates. Next-generation herbicides have often been developed to address gaps in the control spectrum of older chemistries or to manage resistant weeds.

Key Performance Comparisons:

  • Broadleaf Weed Control: Both this compound and HPPD inhibitors provide effective control of many broadleaf weeds. However, certain HPPD-inhibitors and new synthetic auxins like florpyrauxifen-benzyl often exhibit superior efficacy on particularly troublesome species and herbicide-resistant biotypes[17][18].

  • Grass Control: this compound offers pre-emergence control of some annual grasses. Next-generation herbicides vary; for instance, some HPPD inhibitors have activity on grasses like barnyardgrass, while new synthetic auxins are primarily focused on broadleaf and sedge weeds[19][20].

  • Speed of Action: HPPD inhibitors typically show symptoms (bleaching) within days, leading to rapid plant death[14]. This compound's action is slower, dependent on the depletion of resources through photosynthesis inhibition, with symptoms appearing over 7-14 days[2]. Synthetic auxins induce abnormal growth, with symptoms like twisting appearing quickly, followed by plant death[21][22].

  • Efficacy on Resistant Weeds: This is a critical differentiator. Many weed populations, such as Palmer amaranth and waterhemp, have evolved resistance to PSII inhibitors. Next-generation herbicides with novel modes of action are essential tools for controlling these resistant biotypes[5][23]. For example, florpyrauxifen-benzyl has demonstrated effective control of barnyardgrass biotypes resistant to other herbicides like quinclorac.

Table 1: Quantitative Efficacy Data Summary

Herbicide (Class)Application Rate (g a.i./ha)Target Weed Species% Control (Days After Treatment)Source
Florpyrauxifen-benzyl (Synthetic Auxin)30Barnyardgrass (Quinclorac-Resistant)≥90% (28 DAT)
Florpyrauxifen-benzyl + Glyphosate VariesTropical Spiderwort (Commelina benghalensis)74-92% (60 DAT)[17]
QYR301 (HPPD Inhibitor)135 - 180Barnyardgrass (Echinochloa crus-galli)Satisfactory full-season control[19]
Talinor (Bicyclopyrone - HPPD Inhibitor)1260 (ml/ha)Various Weeds (Bare Ground)Variable, assessed at 14 & 28 DAT[24]
This compound / Cyanazine (Triazine)VariesGeneral Broadleaf and Grass WeedsEffective on susceptible populations[25]

Note: Efficacy can vary significantly based on environmental conditions, weed growth stage, and specific biotypes. The data presented are from cited studies and serve as a comparative reference.

Standardized Protocol for Comparative Herbicide Efficacy Trials

To generate trustworthy and reproducible data, a robust experimental design is paramount. The following protocol outlines a standard methodology for conducting field trials to compare herbicide efficacy.

Causality in Experimental Design: The choice of a Randomized Complete Block Design (RCBD) is critical. Agricultural fields exhibit inherent variability (e.g., soil type, moisture gradients). By arranging all treatments within each of several "blocks" and then randomizing the treatment positions within each block, we can statistically account for this spatial variability. This ensures that observed differences in weed control are, with high confidence, due to the herbicide treatments themselves and not their location in the field.

Field_Trial_Workflow Start Start SiteSelection Site Selection & Characterization Start->SiteSelection Phase 1 End End ExpDesign Experimental Design (e.g., RCBD, 4 Reps) SiteSelection->ExpDesign PlotEstablish Plot Establishment & Weed Seeding ExpDesign->PlotEstablish Phase 2 PreAppAssess Pre-Application Assessment PlotEstablish->PreAppAssess App Herbicide Application (Calibrated Sprayer) PreAppAssess->App Phase 3 PostAppAssess Post-Application Data (Visual Ratings, Biomass) App->PostAppAssess Phase 4 Analysis Statistical Analysis (ANOVA, Mean Separation) PostAppAssess->Analysis Phase 5 Analysis->End

Figure 3. Standardized workflow for herbicide efficacy field trials.

Step-by-Step Methodology:

  • Site Selection and Preparation: Choose a site with uniform soil type and a known history of the target weed species. If natural populations are insufficient, the area should be lightly tilled and seeded with the target weeds to ensure consistent pressure[26].

  • Experimental Design:

    • Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications (blocks).

    • Define plot dimensions (e.g., 3m x 10m) with adequate buffer zones between plots to prevent spray drift.

  • Treatment Allocation: Treatments should include:

    • An untreated control (UTC) to establish a baseline for weed pressure.

    • This compound at its standard labeled rate.

    • One or more next-generation herbicides at their respective labeled rates.

    • It is often valuable to include a 2X rate of each herbicide to assess crop safety margins.

  • Herbicide Application:

    • Calibrate application equipment (e.g., CO2-pressurized backpack sprayer) to deliver a precise volume (e.g., 150 L/ha) at a constant pressure and speed[24].

    • Apply treatments at the correct weed growth stage as specified by the product labels (e.g., 5-10 cm height for post-emergence applications).

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Conduct visual assessments of percent weed control (0% = no effect, 100% = complete death) at set intervals (e.g., 7, 14, 28, and 56 days after treatment)[27].

    • At a key timepoint (e.g., 28 DAT), collect weed biomass from a defined area (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight for quantitative comparison.

    • Assess crop injury on a similar 0-100% scale (0% = no injury, 100% = crop death).

  • Statistical Analysis:

    • Data should be subjected to an Analysis of Variance (ANOVA) appropriate for an RCBD[28].

    • If the ANOVA indicates significant treatment effects (e.g., p < 0.05), use a mean separation test (e.g., Tukey's HSD) to determine which treatment means are statistically different from one another[29]. This provides a self-validating system to confirm that observed differences are not due to random chance.

Conclusion and Strategic Implications

While this compound and other PSII inhibitors can still be effective on susceptible weed populations, their utility is increasingly limited by widespread resistance. Next-generation herbicides, such as HPPD inhibitors and novel synthetic auxins, offer distinct advantages in modern agricultural systems. Their alternative modes of action provide crucial efficacy against triazine-resistant weeds and offer more diverse options for weed control programs[6][30].

The key takeaway for researchers and agricultural professionals is the imperative of diversifying herbicide modes of action. An over-reliance on any single chemistry, whether old or new, will inevitably select for resistance[5][31]. This compound may still have a role in specific tank-mixes or rotational programs where susceptible weeds are present. However, the superior efficacy, broader spectrum on resistant weeds, and novel biochemical targets of next-generation herbicides position them as indispensable tools for building sustainable and resilient weed management strategies for the future[8][9]. The continued development and strategic deployment of herbicides with new modes of action are paramount for ensuring global food security.

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A comparative transcriptomic analysis of plants treated with Procyazine and diuron.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Transcriptomic Guide to Procyazine and Diuron Effects in Plants

This guide provides a comprehensive comparative analysis of the transcriptomic responses in plants treated with two widely used photosystem II (PSII) inhibiting herbicides: this compound and Diuron. Designed for researchers in plant science, weed science, and drug development, this document delves into the molecular mechanisms of these herbicides, offering a robust experimental framework for their investigation using RNA sequencing (RNA-Seq). We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical framework for interpreting the resulting transcriptomic data.

Introduction: Unraveling the Molecular Impact of PSII Inhibitors

This compound and diuron belong to the triazine and phenylurea classes of herbicides, respectively. Despite their different chemical structures, they share a primary mode of action: the inhibition of photosynthesis. Both herbicides bind to the D1 protein within the photosystem II complex located in the thylakoid membranes of chloroplasts[1][2]. This binding action blocks the electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation[1].

However, plant death is not merely a consequence of starvation. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause severe oxidative stress, lipid peroxidation, and membrane damage, ultimately resulting in rapid cell death[2][3]. While the primary target is the same, subtle differences in chemical properties may lead to distinct secondary effects on gene expression, detoxification pathways, and overall stress responses. Understanding these nuances at the transcriptome level is critical for developing more effective herbicides and for engineering crops with enhanced tolerance.

This guide outlines a comparative transcriptomics study to elucidate both the common and unique molecular responses elicited by this compound and diuron. By analyzing the global gene expression changes, we can identify key regulatory networks, signaling pathways, and specific genes that contribute to the plant's response to these chemical stressors.

Experimental Design & Rationale

A robust experimental design is paramount for generating high-quality, interpretable RNA-Seq data. The choices outlined below are designed to minimize variability and isolate the specific effects of each herbicide.

Causality Behind Experimental Choices:

  • Plant Species: Arabidopsis thaliana is selected as the model organism due to its well-annotated genome, rapid life cycle, and established protocols for molecular research.

  • Growth Conditions: Plants are grown in a controlled environment (growth chamber) to eliminate variability from confounding factors like light, temperature, and humidity, which are known to induce abiotic stress responses[4].

  • Herbicide Concentration: Sub-lethal concentrations of this compound and diuron are used. The objective is to analyze the plant's regulatory and defense responses, not just the cascade of cell death. A dose-response curve should be established beforehand to determine the appropriate concentration that induces a measurable physiological response without causing immediate death.

  • Time-Course Sampling: Samples are collected at multiple time points (e.g., 6, 12, and 24 hours after treatment). This is crucial because transcriptional responses to stress are dynamic. Early time points capture initial signaling events and primary response genes, while later time points reveal secondary effects and sustained stress responses[5][6].

  • Biological Replicates: A minimum of three biological replicates are essential for each treatment group and time point. This replication is critical for statistical power, allowing for the confident identification of differentially expressed genes (DEGs) while controlling for false positives[7][8][9].

Detailed Methodologies

This section provides step-by-step protocols for conducting the comparative transcriptomic analysis.

Plant Growth and Herbicide Treatment
  • Sterilization & Sowing: Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) medium.

  • Vernalization: Stratify the seeds at 4°C for 3 days to ensure uniform germination.

  • Growth Conditions: Transfer plates to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Seedling Transfer: After 7 days, transfer seedlings to soil pots and continue to grow under the same conditions.

  • Treatment Application: At the 4-week-old stage, apply this compound, diuron, or a mock solution (control) via foliar spray until runoff. Use a sub-lethal concentration determined from prior dose-response experiments.

  • Sampling: Harvest leaf tissue from a minimum of three separate plants per treatment group (Control, this compound, Diuron) at 6, 12, and 24 hours post-treatment. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

RNA Extraction and Quality Control

Causality: High-quality, intact RNA is the foundation of a successful RNA-Seq experiment. Contamination with genomic DNA or RNA degradation will severely compromise the results.

  • RNA Isolation: Extract total RNA from the frozen leaf tissue using a commercially available kit, such as the PureLink RNA Mini Kit, following the manufacturer's protocol[6].

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to eliminate any contaminating genomic DNA[6]. This is a critical step to prevent false positives in gene expression analysis.

  • Quality Control (QC):

    • Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. Aim for an RNA Integrity Number (RIN) of > 8.0.

    • Quantify the RNA concentration using a Qubit fluorometer.

    • Check for purity using a NanoDrop spectrophotometer (A260/280 ratio ~2.0; A260/230 ratio between 2.0-2.2).

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. This step enriches for protein-coding transcripts.

  • Fragmentation & cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair & Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain the sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) each sample.

  • PCR Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina NovaSeq or similar platform to generate 150 bp paired-end reads.

Bioinformatics Analysis Pipeline

Causality: A standardized and well-documented bioinformatics pipeline ensures that the data processing is reproducible and robust, allowing for accurate biological interpretation[10][11][12].

  • Raw Read Quality Control: Use a tool like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Employ a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the cleaned reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2.

  • Read Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Import the count matrix into R and use packages like DESeq2 or edgeR to perform normalization and identify differentially expressed genes (DEGs) between treatment groups (e.g., this compound vs. Control; Diuron vs. Control; this compound vs. Diuron)[13]. A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a |log2(FoldChange)| > 1.

  • Functional Annotation & Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs using tools like clusterProfiler to identify over-represented biological processes and metabolic pathways.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. Below are DOT language scripts for generating diagrams of the experimental workflow and the herbicide's molecular mechanism.

Experimental Workflow

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Pipeline Plant_Growth Plant Growth & Treatment (A. thaliana, 4 weeks) Harvest Tissue Harvesting (0, 6, 12, 24h) Plant_Growth->Harvest RNA_Extraction Total RNA Extraction & QC (RIN > 8) Harvest->RNA_Extraction Library_Prep mRNA Library Preparation (Poly-A Selection, Adapters) RNA_Extraction->Library_Prep Sequencing Illumina Sequencing (150bp Paired-End) Library_Prep->Sequencing QC_Trim Raw Read QC & Trimming (FastQC, Trimmomatic) Sequencing->QC_Trim Alignment Genome Alignment (HISAT2 vs. TAIR10) QC_Trim->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Functional Enrichment (GO/KEGG Analysis) DEA->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation

Caption: Overview of the experimental and bioinformatics workflow.

PSII Inhibition and Oxidative Stress Pathway

PSII_Inhibition_Pathway cluster_chloroplast Chloroplast Thylakoid Membrane cluster_genes Upregulated Gene Classes PSII Photosystem II (PSII) D1 D1 Protein ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) PSII->ROS Blocked e- flow leads to PQ Plastoquinone (PQ) D1->PQ e- transport Herbicide This compound / Diuron Herbicide->D1 Binds & Inhibits StressResponse Cellular Stress Response (Transcriptional Reprogramming) ROS->StressResponse Triggers Detox Detoxification (GSTs, P450s) StressResponse->Detox Antioxidant Antioxidant Enzymes (SOD, CAT) StressResponse->Antioxidant Hormones Hormone Signaling (ABA, JA, Ethylene) StressResponse->Hormones

Caption: Mechanism of PSII inhibition and downstream signaling.

Anticipated Results: A Comparative Overview

Based on their shared mode of action, we anticipate a significant overlap in the transcriptomic responses to this compound and diuron. However, key differences may emerge in the magnitude and timing of these responses, or in the activation of specific detoxification pathways.

Common Transcriptional Responses

Both herbicides are expected to induce a strong abiotic stress signature.[4]

  • Down-regulation of Photosynthesis-Related Genes: A significant number of DEGs will likely be genes encoding components of the light-harvesting complexes, photosystem subunits, and enzymes of the Calvin cycle.[14][15] This reflects a systemic shutdown of photosynthetic machinery in response to the electron transport block.

  • Up-regulation of Oxidative Stress Genes: A core response will be the induction of genes that mitigate oxidative damage. This includes superoxide dismutases (SODs), catalases (CATs), peroxidases (PODs), and glutathione-S-transferases (GSTs)[5][16].

  • Induction of Phytohormone Signaling Pathways: Genes involved in the biosynthesis and signaling of stress-related hormones like abscisic acid (ABA), jasmonic acid (JA), and ethylene are expected to be upregulated, as these hormones play a central role in coordinating plant defense responses[15][16][17].

Potential Differential Responses

The unique chemical structures of this compound and diuron may lead to differential gene expression in several areas:

  • Xenobiotic Detoxification: Plants metabolize foreign compounds (xenobiotics) using enzymes like cytochrome P450 monooxygenases (P450s) and GSTs[18]. The specific P450 or GST genes induced may differ between the two herbicides, reflecting substrate specificity in the detoxification pathways.

  • Transporter Genes: Genes encoding transporters, such as ABC transporters, may be differentially regulated as the plant attempts to sequester or efflux the different herbicide molecules.

  • Secondary Metabolic Pathways: Differences in secondary stress signals could lead to divergent regulation of pathways like phenylpropanoid or flavonoid biosynthesis, which produce protective compounds.

Data Presentation

The quantitative results from the differential expression analysis should be summarized in clear, concise tables.

Table 1: Summary of Differentially Expressed Genes (DEGs) at 24h Post-Treatment (Example Data)

ComparisonTotal DEGsUp-regulated GenesDown-regulated Genes
This compound vs. Control 2,5001,3001,200
Diuron vs. Control 2,8001,5001,300
This compound vs. Diuron 450200250

Table 2: Top Enriched GO Terms for Up-regulated Genes (Example Data)

HerbicideGO TermDescriptionp-adjust
This compound GO:0006950Response to stress1.2e-15
GO:0055114Oxidation-reduction process3.5e-12
GO:0009628Response to abiotic stimulus4.1e-11
Diuron GO:0006950Response to stress8.9e-18
GO:0055114Oxidation-reduction process1.7e-14
GO:0009725Response to hormone2.4e-10

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative transcriptomic analysis of plants treated with this compound and diuron. By following the detailed experimental and bioinformatic protocols, researchers can generate high-quality data to dissect the molecular responses to these PSII-inhibiting herbicides. The anticipated results suggest a large, shared core response related to the primary mode of action—inhibition of photosynthesis and subsequent oxidative stress.

The key insights will likely derive from the smaller subset of differentially expressed genes between the two treatments. These differences can illuminate unique detoxification pathways, off-target effects, or variations in stress signaling intensity. Such findings are invaluable for understanding the nuances of herbicide phytotoxicity and can guide future research in developing novel herbicides or engineering crops with tailored resistance mechanisms.

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Validation of Procyazine's Inhibitory Constant (Ki) for Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanism of Action: Targeting the Heart of Photosynthesis

Photosystem II is a critical protein complex within the thylakoid membranes of plants, algae, and cyanobacteria, responsible for the light-dependent reactions of photosynthesis.[1] Its primary function is to use light energy to split water, releasing oxygen, protons, and electrons. These electrons are then passed along an electron transport chain to generate the chemical energy (ATP and NADPH) needed for carbon fixation.[2][3]

Procyazine, a member of the triazine herbicide family, exerts its effect by interrupting this vital electron flow. Like its chemical relatives, atrazine and cyanazine, this compound competitively binds to the Q_B (quinone B) binding site on the D1 protein subunit of the PSII reaction center.[4][5] This site is normally occupied by plastoquinone, the native mobile electron carrier. By occupying the Q_B niche, this compound physically blocks the binding of plastoquinone, thereby halting the electron transfer from the primary quinone acceptor, Q_A.[6][7] This blockage not only stops energy production but also leads to the formation of damaging reactive oxygen species, ultimately causing cellular damage and plant death.[8]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 QA QA P680->QA e- transfer QB_site D1 Protein (QB Site) QA->QB_site e- transfer PQ_Pool Plastoquinone (PQ) Pool QB_site->PQ_Pool This compound This compound This compound->QB_site Competitive Binding Block X Light Light Energy Light->P680 Excitation Experimental_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Thylakoid Isolate Thylakoid Membranes Conc Determine Chlorophyll Concentration Thylakoid->Conc Fluorescence Method 1: Chlorophyll Fluorescence Conc->Fluorescence Oxygen Method 2: Oxygen Evolution Conc->Oxygen DoseResponse Generate Dose-Response Curves Fluorescence->DoseResponse Oxygen->DoseResponse IC50 Calculate IC50 DoseResponse->IC50 Ki Determine Ki (Inhibitory Constant) IC50->Ki

Caption: General workflow for the validation of PSII inhibitors.

Comparative Performance Data

The inhibitory potency of this compound can be contextualized by comparing its determined Ki or IC50 value with those of other well-known PSII inhibitors. The following table summarizes values reported in the literature, providing a benchmark for your experimental results. It is important to note that absolute values can vary based on the specific experimental system (e.g., species, membrane preparation).

InhibitorChemical ClassTarget SpeciesIC50 / Ki (Molar)Reference
This compound s-TriazinePea (Pisum sativum)I50: ~2 x 10⁻⁷
Atrazine s-TriazineAphanocapsa 6308I50: 8.8 x 10⁻⁸[9]
Atrazine s-TriazineAphanocapsa 6308K_b: 8.2 x 10⁻⁸[9]
Diuron (DCMU) PhenylureaAphanocapsa 6308I50: 6.8 x 10⁻⁹[9]
Diuron (DCMU) PhenylureaPea (Pisum sativum)I50: 7-8 x 10⁻⁸[10]
Terbuthylazine s-TriazinePea (Pisum sativum)I50: 7-8 x 10⁻⁸[10][11]
Metribuzin TriazinonePea (Pisum sativum)I50: 7-8 x 10⁻⁸[10][11]

Note: K_b (binding constant) is conceptually similar to Ki.

The data indicates that while this compound is a potent inhibitor, compounds like diuron from the phenylurea class can exhibit significantly higher affinity for the Q_B binding site. Comparisons within the triazine class show this compound, atrazine, and terbuthylazine having broadly similar inhibitory concentrations.

Conclusion

Validating the inhibitory constant (Ki) of this compound for Photosystem II requires rigorous and well-controlled experimental design. By employing established techniques such as chlorophyll fluorescence and oxygen evolution measurements, researchers can obtain high-fidelity data on its inhibitory potency. This guide provides the foundational knowledge and detailed protocols necessary to perform these assays with scientific integrity. By comparing the empirically determined Ki of this compound to benchmarks from other inhibitors like atrazine and diuron, its relative efficacy can be accurately and authoritatively established, providing valuable insights for agricultural science and new herbicide development.

References

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  • Title: Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn Source: Journal of Biological Chemistry, NIH URL: [Link]

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Safety Operating Guide

Procyazine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of procyazine, a chlorotriazine herbicide, within a research and development laboratory setting.[1] As scientists and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research. This document is structured to provide a deep, technically grounded understanding of why specific procedures are necessary, empowering you to manage this compound waste with confidence and scientific integrity.

Understanding this compound and Its Associated Hazards

Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The hazard assessment and subsequent disposal recommendations are based on the known properties of the triazine herbicide class. Always consult the manufacturer-provided SDS for any chemical before handling and disposal.

PropertyValue/InformationSource
Chemical Name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrilePubChem[6]
CAS Number 32889-48-8PubChem[6]
Molecular Formula C10H13ClN6PubChem[6]
Class Chlorotriazine HerbicideCompendium of Pesticide Common Names[1]
Known Hazards (Triazine Class) Inhibition of photosynthesis, potential for environmental persistence, toxicity to aquatic organisms.ChemicalBook[2], MDPI[5]

The Core Directive: Waste Segregation and Containment

The foundational principle of chemical waste management is meticulous segregation to prevent unintended reactions and ensure proper disposal pathways.

Step 1: Identify and Classify Your this compound Waste

This compound waste in a laboratory setting can be categorized as follows:

  • Unused or Expired this compound: Pure chemical, solutions, or formulated mixtures.

  • Contaminated Labware: Pipette tips, serological pipettes, centrifuge tubes, and other disposable plastics that have come into direct contact with this compound.

  • Contaminated Glassware: Beakers, flasks, graduated cylinders, etc.

  • Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats.

  • Aqueous Waste: Solutions containing this compound.

  • Organic Solvent Waste: this compound dissolved in organic solvents.

  • Spill Cleanup Debris: Absorbent materials used to clean up this compound spills.

Step 2: Proper Waste Container Selection and Labeling

All waste must be collected in containers that are compatible with the chemical nature of the waste.

Waste TypeRecommended ContainerLabeling Requirements
Solid Waste (Contaminated Labware, PPE, Spill Debris) Lined, puncture-resistant container with a secure lid."Hazardous Waste," "this compound Solid Waste," list all components, accumulation start date, and responsible researcher's name.
Aqueous Waste Tightly sealed, leak-proof container (e.g., high-density polyethylene)."Hazardous Waste," "this compound Aqueous Waste," list all chemical components and their approximate concentrations, pH, accumulation start date, and responsible researcher's name.
Organic Solvent Waste Tightly sealed, leak-proof container compatible with the solvent (e.g., glass or appropriate plastic)."Hazardous Waste," "Flammable Liquid" (if applicable), "this compound in [Solvent Name]," list all chemical components and their approximate concentrations, accumulation start date, and responsible researcher's name.

Causality: The use of appropriate containers prevents leaks and spills, while clear and detailed labeling is a federal requirement that ensures safe handling by waste management personnel and prevents dangerous mixing of incompatible chemicals.

G cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Unused this compound Unused this compound Solid Solid Waste Container Unused this compound->Solid Contaminated Labware Contaminated Labware Contaminated Labware->Solid Aqueous Solutions Aqueous Solutions Aqueous Aqueous Waste Container Aqueous Solutions->Aqueous Spill Debris Spill Debris Spill Debris->Solid Disposal Licensed Hazardous Waste Facility Solid->Disposal Label & Store Securely Aqueous->Disposal Label & Store Securely Solvent Solvent Waste Container Solvent->Disposal Label & Store Securely This compound in Solvent This compound in Solvent caption This compound Waste Segregation Workflow

Caption: this compound Waste Segregation Workflow

Procedural Guide to this compound Waste Disposal

Protocol 1: Disposal of Solid this compound Waste
  • Collection: Place all non-sharp, this compound-contaminated solid waste (e.g., gloves, weigh boats, paper towels) into a designated, clearly labeled hazardous waste container.

  • Sharps: Dispose of contaminated sharps (e.g., needles, broken glass) in a separate, puncture-proof sharps container that is also labeled as hazardous waste containing this compound.

  • Storage: Keep the solid waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Pickup: Once the container is full or has been accumulating for the maximum allowable time per your institution's policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 2: Disposal of Liquid this compound Waste
  • Segregation is Key:

    • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, labeled container. Do not mix with organic solvents.

    • Organic Solvent Waste: Collect all organic solvent solutions containing this compound in a separate, dedicated, and labeled container. Do not mix with aqueous solutions or other incompatible solvents.

  • pH Considerations: Do not neutralize acidic or basic this compound solutions unless it is a validated part of an experimental procedure. Neutralization can sometimes generate heat or off-gassing. Dispose of acidic and basic solutions in separate, appropriately labeled containers.

  • Storage: Keep liquid waste containers tightly capped and stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Pickup: Arrange for disposal through your institution's EHS department.

Trustworthiness: These protocols are designed to be self-validating by minimizing the risk of accidental chemical reactions and ensuring that the waste is clearly identified for proper handling and disposal by trained professionals.

Emergency Procedures: this compound Spills

In the event of a this compound spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Immediate Actions:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: Determine the extent of the spill and whether it can be managed by laboratory personnel. For large spills, or if you are uncertain, evacuate the area and contact your institution's emergency response team.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves before attempting to clean a minor spill. For larger spills or if there is a risk of aerosolization, a respirator may be necessary.

Spill Cleanup Protocol (Minor Spills):
  • Containment: Cordon off the spill area. For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to create a dike around the spill to prevent it from spreading.

  • Absorption: Working from the outside in, apply absorbent material to the spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container as "Hazardous Waste - this compound Spill Debris."

  • Reporting: Report the spill to your laboratory supervisor and EHS department, even if it is minor.

G Spill This compound Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Minor Spill PPE->Minor Major Major Spill PPE->Major Contain Contain Spill Minor->Contain Safe to handle Evacuate Evacuate Area Major->Evacuate Unsafe to handle Absorb Absorb Material Contain->Absorb Collect Collect Debris into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report Call_EHS Call Emergency Response / EHS Evacuate->Call_EHS caption This compound Spill Response Workflow

Caption: this compound Spill Response Workflow

Decontamination of Laboratory Equipment

All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or removal from the laboratory for servicing.

Protocol for Glassware and Non-Porous Surfaces:
  • Initial Rinse: Rinse the equipment with a suitable solvent that is known to dissolve this compound. This initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Wash: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or use an oven as appropriate.

For sensitive analytical equipment, always consult the manufacturer's guidelines for decontamination procedures to avoid damaging the instrument.

References

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A-Z Guide to Personal Protective Equipment (PPE) for Procyazine Handling

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Procyazine": The term "this compound" does not correspond to a recognized chemical in major safety and regulatory databases. This guide is structured to address the safe handling of a potent, powdered, cytotoxic compound, a common challenge in research and drug development. The principles and protocols outlined here are based on established guidelines for managing hazardous substances like antineoplastic agents and should be adapted following a thorough, substance-specific risk assessment.

The "Why": Understanding the Hazard to Select the Right Protection

Effective protection begins with understanding the risks. We will model this compound as a potent, cytotoxic small molecule in powder form. This profile presents multiple routes of occupational exposure:

  • Inhalation: Fine powders can easily become airborne, creating a significant risk of respiratory exposure. Cytotoxic agents, when inhaled, can cause systemic toxicity and long-term health effects, including carcinogenicity and reproductive harm.[1][2]

  • Dermal Contact & Absorption: Direct skin contact can lead to local irritation and, more critically, absorption of the toxic substance into the bloodstream.

  • Ingestion: Accidental ingestion can occur through hand-to-mouth contact from contaminated surfaces.[1]

  • Ocular Exposure: Splashes can cause severe eye irritation or damage and provide another route for systemic absorption.

Therefore, a comprehensive PPE strategy must create a complete barrier against these threats, guided by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and best practices from the National Institute for Occupational Safety and Health (NIOSH).[1][3][4]

Core Directive: Assembling Your PPE for this compound

Personal Protective Equipment is the final barrier between you and the hazard. It must be used in conjunction with primary engineering controls like certified chemical fume hoods or containment ventilated enclosures (CVEs).[1][5]

Gloves: Your First Line of Defense

Double-gloving is mandatory when handling highly potent compounds.

  • Inner Gloves: Standard nitrile examination gloves.

  • Outer Gloves: Select chemotherapy-rated gloves that meet the ASTM D6978-05 standard.[6][7][8][9] This standard specifically tests for resistance to permeation by chemotherapy drugs, which is far more stringent than general chemical resistance tests.[10][11] Always check the manufacturer's data for breakthrough times for the specific chemicals you are handling, if available.[7][10]

  • Key Practices:

    • Gloves should have long cuffs and be pulled over the cuffs of the lab coat or gown.[1]

    • Change gloves immediately if they are torn, punctured, or known to be contaminated.[12][13]

    • Never wear vinyl gloves, as they offer minimal protection against hazardous drugs.[12][13]

Body Protection: A Barrier Against Spills and Splashes
  • Primary Gown: Use a disposable, back-closing gown made of a low-permeability fabric like polyethylene-coated polypropylene.[1][5][13] It should have long sleeves with tight-fitting knit or elastic cuffs.

  • Aprons: For tasks with a higher risk of splashing, such as reconstitution or large-volume solution handling, add a disposable plastic apron for an extra layer of protection.[14]

Respiratory Protection: Preventing Inhalation of Particulate Matter

The choice of respiratory protection depends on the quantity of this compound being handled and the potential for aerosolization.

  • For small quantities (milligram scale) inside a certified chemical fume hood: A fit-tested N95 respirator is the minimum requirement to protect against airborne powders.[12]

  • For larger quantities or when engineering controls are not available: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is required.

  • Important Note: Surgical masks offer no respiratory protection from chemical particles and must not be used for this purpose.[1]

Eye and Face Protection: Shielding from Splashes
  • Safety Goggles: Always wear indirectly vented chemical splash goggles that provide a complete seal around the eyes.

  • Face Shield: When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[12][13]

The following table summarizes the recommended PPE for different laboratory tasks involving this compound.

TaskGloves (ASTM D6978-05)Gown (Low-Permeability)Respiratory ProtectionEye/Face Protection
Receiving/Unpacking Single PairLab CoatNot required (unless package is damaged)Safety Glasses
Weighing Powder Double PairDisposable GownFit-Tested N95 (minimum)Goggles
Preparing Solutions Double PairDisposable GownFit-Tested N95 (minimum)Goggles & Face Shield
Administering to Cultures Double PairDisposable GownNot required (in BSC)Goggles
Spill Cleanup Double Pair (Heavy Duty)Disposable GownPAPR (for large spills)Goggles & Face Shield
Waste Disposal Double PairDisposable GownNot requiredGoggles

Step-by-Step Guidance: Donning and Doffing Procedures

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is securely fastened in the back.

  • Respiratory Protection: Put on and perform a seal check for your N95 respirator or PAPR hood.

  • Eye/Face Protection: Put on goggles and a face shield if required.

  • Outer Gloves: Put on the second pair of chemotherapy-rated gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) PPE

This process is designed to contain contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out.

  • Gown: Unfasten the gown and roll it down from the shoulders, turning it inside out as you go. Dispose of it immediately in the designated cytotoxic waste bin.

  • Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Spill Management and Waste Disposal

A clear plan for containment and disposal is essential for laboratory safety.

Spill Management

All labs handling this compound must have a dedicated cytotoxic spill kit readily accessible.[15] In the event of a spill:

  • Alert & Secure: Alert others in the area and restrict access.

  • Don PPE: Put on the appropriate PPE from the spill kit, including a respirator.

  • Contain: Use absorbent pads from the kit to cover the spill.

  • Clean: Work from the outside in, carefully cleaning the area. Decontaminate the area with an appropriate cleaning agent.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[16]

Waste Disposal

Cytotoxic waste is hazardous and requires special handling.[16][17] It must be segregated from regular and other types of clinical waste.[17]

  • Trace Cytotoxic Waste: This includes items with minimal residual contamination, such as used gloves, gowns, bench paper, and empty vials.[18] These items should be placed in designated, clearly labeled yellow chemotherapy waste containers.[18][19]

  • Bulk Cytotoxic Waste: This includes unused or partially used this compound, grossly contaminated items, and spill cleanup materials.[16] This waste must be disposed of in black RCRA-rated hazardous waste containers.[18]

  • Sharps: All needles and syringes contaminated with this compound must be discarded in a puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste, often distinguished by a purple lid.[17][19]

  • Final Disposal: All cytotoxic waste streams are ultimately disposed of via high-temperature incineration by a licensed hazardous waste contractor.[16][17]

Visualizations

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory activity.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Define Task with this compound Risk Assess Potential for Aerosol or Splash Start->Risk LowRisk Low Risk (e.g., handling sealed container) Risk->LowRisk Low ModerateRisk Moderate Risk (e.g., weighing powder in CVE) Risk->ModerateRisk Moderate HighRisk High Risk (e.g., large spill, open handling) Risk->HighRisk High PPE_Low Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses LowRisk->PPE_Low PPE_Moderate Enhanced PPE: - Double Chemo Gloves - Disposable Gown - N95 Respirator - Goggles ModerateRisk->PPE_Moderate PPE_High Maximum PPE: - Double Chemo Gloves - Gown + Apron - PAPR - Goggles + Face Shield HighRisk->PPE_High

Caption: PPE selection workflow based on task risk level.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available at: [Link]

  • PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. Available at: [Link]

  • D6978 − 05 (Reapproved 2013) - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International. Available at: [Link]

  • How To Dispose Off Chemotherapy Waste with Secure Waste. Secure Waste. Available at: [Link]

  • A Guide to Dealing with Chemotherapy Waste. Medical Systems. Available at: [Link]

  • Pharmacy FAQ Chemotherapy Gloves. BC Cancer. Available at: [Link]

  • Evaluating Chemotherapy Protection for Exam Gloves. Spina Dental-Medical. Available at: [Link]

  • ASTM D6978-05(2023) - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ANSI Webstore. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

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  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. Available at: [Link]

  • How Should Cytotoxic Waste be Disposed of? Sharpsmart. Available at: [Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]

  • How to Dispose of Chemotherapy Waste: A Step-by-Step Guide. San Diego Medical Waste. Available at: [Link]

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  • Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. Available at: [Link]

  • What PPE Should Workers Use for Handling Cytotoxic Drugs? OHS Insider. Available at: [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS. Available at: [Link]

  • Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities. HPAE. Available at: [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. Available at: [Link]

  • NIOSH Publications on Hazardous Drugs. Healthcare Workers | CDC. Available at: [Link]

  • D6978 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International. Available at: [Link]

  • Policy for the safe handling and administration of cytotoxic drugs in adults with cancer. NHS. Available at: [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. Available at: [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. Available at: [Link]

  • Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]

  • Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Indian Health Service. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.